molecular formula C10H16Cl2N2 B1527759 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride CAS No. 54329-61-2

3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Cat. No.: B1527759
CAS No.: 54329-61-2
M. Wt: 235.15 g/mol
InChI Key: HSSUKJOECDCYRF-UHFFFAOYSA-N
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Description

3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a useful research compound. Its molecular formula is C10H16Cl2N2 and its molecular weight is 235.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-3-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c11-6-10-5-8-3-1-2-4-9(8)7-12-10;;/h1-4,10,12H,5-7,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSUKJOECDCYRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696012
Record name 1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54329-61-2
Record name 1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride: A Privileged Scaffold for Peptidomimetics and GPCR Ligands

[1]

Executive Summary

3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride (CAS: 54329-61-2) is a conformationally constrained diamine building block used extensively in medicinal chemistry.[1] Structurally, it represents a rigidified mimetic of phenylalanine, where the ethylamine side chain is cyclized into the tetrahydroisoquinoline (THIQ) ring system. This restriction of conformational freedom is a critical strategy in drug design to enhance binding affinity and selectivity for G-protein coupled receptors (GPCRs), particularly Orexin receptors, and various proteolytic enzymes.

This guide provides a comprehensive technical analysis of this compound, covering its physicochemical profile, synthetic utility, specific applications in drug discovery, and validated handling protocols.

Chemical Profile & Physicochemical Properties[2][3][4]

The dihydrochloride salt form renders the diamine stable, water-soluble, and easy to handle as a solid, preventing the oxidation and carbamylation often seen with free secondary amines.

PropertySpecification
IUPAC Name 1,2,3,4-Tetrahydroisoquinolin-3-ylmethanamine dihydrochloride
Common Name 3-Aminomethyl-THIQ[1][2][3] · 2HCl
CAS Number 54329-61-2 (Dihydrochloride); 147557-04-8 (Free Base)
Molecular Formula C₁₀H₁₄N₂[1][2] · 2HCl
Molecular Weight 235.15 g/mol
Appearance Off-white to pale yellow hygroscopic solid
Solubility Soluble in Water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O)
Acidity (pKa) ~9.5 (Secondary amine), ~8.5 (Primary amine)
Chirality Typically supplied as a racemate, though enantiopure forms (derived from L- or D-Tic) are critical for SAR studies.[2]

Synthetic Utility & Mechanism of Action[2][5][7][8][9]

The "Privileged" Nature of the Scaffold

In medicinal chemistry, "privileged structures" are molecular frameworks capable of providing ligands for diverse biological targets. The 3-aminomethyl-THIQ scaffold is a conformationally constrained homolog of phenylalanine .[1]

  • Constraint: The bicyclic system locks the torsion angles (

    
    ) of the amino acid side chain.
    
  • Vector Positioning: The 3-aminomethyl group provides a specific vector for extending the pharmacophore, allowing for the attachment of H-bond acceptors or hydrophobic groups at a precise distance from the aromatic ring.[1]

  • Peptidomimetics: It serves as a replacement for the Phe-Gly dipeptide segment in protease inhibitors, reducing the entropic penalty of binding.

Key Therapeutic Applications
  • Orexin Receptor Antagonists: Derivatives of 3-aminomethyl-THIQ have been identified as potent antagonists for Orexin-1 (OX1) and Orexin-2 (OX2) receptors, which regulate sleep-wake cycles.[1] The rigid THIQ core positions the distal nitrogen to interact with aspartic acid residues in the receptor binding pocket.

    • Mechanism:[4][5][6] The secondary amine of the THIQ ring often forms a salt bridge, while the 3-aminomethyl substituent extends into a hydrophobic pocket, mimicking the native peptide ligand.

  • Enzyme Inhibition (Proteases): Used as a P2 or P1' scaffold in the design of inhibitors for serine proteases. The diamine functionality allows for "bis-coupling," enabling the molecule to span the active site cleft.

  • Adrenoceptor Modulation: Early studies on 1-(aminomethyl) and 3-(aminomethyl) analogs demonstrated affinity for

    
    - and 
    
    
    -adrenergic receptors, leveraging the catecholamine-mimicking structure of the isoquinoline ring.[1]

Experimental Protocols

Synthesis of 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline

While commercially available, the synthesis of this core is a valuable skill for generating isotopically labeled or chirally pure variants. The standard route proceeds via the reduction of 1,2,3,4-tetrahydroisoquinoline-3-carboxamide .[1]

Reaction Scheme Visualization

SynthesisRouteTicTic (Carboxylic Acid)(Start)EsterMethyl EsterIntermediateTic->EsterSOCl2, MeOHRefluxAmideTic-Amide(Key Intermediate)Ester->AmideNH3 (g), MeOHRT, 12hAmine3-Aminomethyl-THIQ(Free Base)Amide->AmineLiAlH4, THFReflux, 4hSaltDihydrochloride Salt(Final Product)Amine->SaltHCl (g), Et2OPrecipitation

Figure 1: Step-wise synthetic pathway from Tetrahydroisoquinoline-3-carboxylic acid (Tic) to the target diamine salt.[1][4][5][7][8]

Detailed Protocol: Reduction of Carboxamide to Diamine

Note: This protocol assumes the starting material is 1,2,3,4-tetrahydroisoquinoline-3-carboxamide.[1]

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon or Nitrogen.

  • Reagent Preparation: Charge the flask with anhydrous THF (50 mL). Carefully add Lithium Aluminum Hydride (LiAlH₄) pellets (3.0 equiv) at 0°C. Caution: LiAlH₄ reacts violently with moisture.[1][2]

  • Addition: Dissolve the carboxamide (1.0 equiv) in minimal anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension via a syringe pump or addition funnel over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor reaction progress via TLC (System: DCM/MeOH/NH₄OH 90:9:1). The amide spot should disappear, and a more polar amine spot should appear.

  • Quenching (Fieser Method): Cool the reaction to 0°C. Carefully add:

    • 
       mL Water[2]
      
    • 
       mL 15% NaOH solution[1][2]
      
    • 
       mL Water
      (Where 
      
      
      is the weight of LiAlH₄ in grams).
  • Isolation: Stir the granular white precipitate for 30 minutes. Filter through a celite pad. Dry the filtrate over Na₂SO₄ and concentrate in vacuo to yield the free base as a viscous oil.

  • Salt Formation: Dissolve the oil in diethyl ether. Bubble dry HCl gas or add 4M HCl in dioxane dropwise at 0°C. The dihydrochloride salt will precipitate immediately. Filter, wash with cold ether, and dry under high vacuum.

Derivatization Workflow (Amide Coupling)

The primary amine at the 3-methyl position is less sterically hindered than the secondary ring amine, but the ring amine is more nucleophilic if unprotonated. Selective functionalization requires careful pH control or protecting group strategies (e.g., Boc-protection of the secondary amine).

CouplingWorkflowStart3-Aminomethyl-THIQ . 2HClBaseNeutralization(DIPEA/DMF)Start->BaseSelectivitySelectivity Check:Primary vs Secondary AmineBase->SelectivityRouteARoute A: Direct Coupling(Excess Reagent)Selectivity->RouteANon-selectiveRouteBRoute B: Orthogonal Protection(Boc-anhydride @ 0°C)Selectivity->RouteBHigh PrecisionProductAMixture of Mono/Bis-amidesRouteA->ProductAProductBSelective N-Boc (Ring) ->C-Amide (Side Chain)RouteB->ProductB

Figure 2: Decision tree for functionalizing the diamine scaffold. Route B is recommended for high-yield library synthesis.[1][2]

Handling, Stability & Safety

Storage Requirements
  • Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. It must be stored in a desiccator or a sealed container under inert gas (Argon).

  • Temperature: Store at 2–8°C for long-term stability.

  • Shelf Life: >2 years if kept dry and cool.

Safety Hazards (GHS Classification)
  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Handling: Always handle inside a chemical fume hood. Wear nitrile gloves and safety goggles. In case of contact, rinse immediately with water for 15 minutes.

References

  • Capot Chemical. (n.d.).[9] Specifications of 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride. Retrieved from [1][2]

  • Actelion Pharmaceuticals Ltd. (2002). Tetrahydroisoquinoline derivatives and their use as orexin receptor antagonists.
  • Beaumont, D., et al. (1983). Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro. Journal of Medicinal Chemistry, 26(4), 507-515. Link

  • Singh, I. P., & Shah, P. (2017). Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 12(1).
  • Fisher Scientific. (n.d.). 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride Product Page. Retrieved from

Technical Whitepaper: Structure Elucidation of 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical whitepaper designed for the "Senior Application Scientist" persona. It prioritizes causality, self-validating protocols, and rigorous structural logic over generic descriptions.

Executive Summary & Structural Context

3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline (3-AM-THIQ) is a conformationally constrained diamine scaffold often utilized in the design of peptidomimetics (e.g., opioid receptor ligands, MTR mimetics). Unlike linear diamines, the tetrahydroisoquinoline (THIQ) core restricts the torsional freedom of the backbone, freezing the


 and 

torsion angles relative to the aromatic ring.

The "dihydrochloride" salt form presents specific elucidation challenges:

  • Solubility: The salt is highly polar, necessitating the use of D₂O or DMSO-

    
     for NMR, which alters chemical shifts relative to the free base.
    
  • Protonation State: Both the secondary ring amine (

    
    ) and the primary exocyclic amine (
    
    
    
    ) are protonated. This results in significant deshielding of the
    
    
    -protons (H-1, H-3, and H-1').
  • Regioisomerism: Distinguishing the 3-substituted isomer from the 1-substituted isomer (a common Pictet-Spengler byproduct) is the critical quality attribute (CQA).

Synthetic Provenance & Impurity Profile

To elucidate the structure effectively, one must understand its synthetic origin. The most robust route to the 3-isomer begins with L-Phenylalanine , cyclized via Pictet-Spengler to Tetrahydroisoquinoline-3-carboxylic acid (Tic) , followed by amidation and reduction.

Diagram 1: Synthetic Logic & Elucidation Workflow

This workflow illustrates the critical path from synthesis to analytical validation, highlighting where structural defects (regioisomers) are introduced and detected.

ElucidationWorkflow Phe L-Phenylalanine Tic Tic (Acid) Phe->Tic Pictet-Spengler (HCHO/HCl) Amide Tic-Amide Tic->Amide Amidation Check1 Check: Regioisomerism (1- vs 3-sub) Tic->Check1 Reduction Reduction (BH3/LiAlH4) Amide->Reduction Reduction Crude Crude 3-AM-THIQ Reduction->Crude Salt Salt Formation (HCl) Crude->Salt Precipitation Check2 Check: Reduction Completeness Crude->Check2 Final 3-AM-THIQ 2HCl Salt->Final Recrystallization

Caption: Synthetic trajectory from Phenylalanine to 3-AM-THIQ, identifying critical checkpoints for regioisomer formation and reduction completeness.

Analytical Strategy: The Elucidation Core

Mass Spectrometry (MS)
  • Method: ESI+ (Electrospray Ionization).

  • Target Data:

    • Free Base [M+H]+: Calculated m/z for C₁₀H₁₄N₂ = 163.12. Observed: 163.1 .

    • Fragmentation: Look for loss of NH₃ (17 Da) giving m/z 146, characteristic of primary amines.

Nuclear Magnetic Resonance (NMR)

The NMR strategy must confirm the 3-position substitution. In the 1-substituted isomer, the C1 proton is a methine (CH). In the 3-substituted isomer (our target), the C1 protons are a methylene (CH₂) group appearing as a singlet or AB quartet.

Solvent: D₂O (due to 2HCl salt). Reference: HDO signal at 4.79 ppm.

Table 1: 1H NMR Assignment (400 MHz, D₂O)
PositionTypeShift (

ppm)
MultiplicityIntegrationStructural Logic
H-1 CH₂4.35 - 4.45Singlet (br)2HDeshielded by Ar and

. Diagnostic of 3-substitution (would be CH in 1-sub).
H-3 CH3.85 - 3.95Multiplet1HChiral center. Coupling to H-4 and H-1' (exocyclic).
H-1' CH₂3.40 - 3.55Multiplet2HExocyclic aminomethyl. Deshielded by

.
H-4 CH₂3.10 - 3.25dd / m2HBenzylic protons. Strong coupling to H-3.
Ar-H CH7.20 - 7.40Multiplet4HAromatic backbone (H5, H6, H7, H8).
Table 2: 13C NMR Assignment (100 MHz, D₂O)
PositionShift (

ppm)
DEPT-135 PhaseAssignment Note
C-1 ~45.0Negative (CH₂)Key differentiator. If it were CH (1-sub), it would be Positive.
C-3 ~52.5Positive (CH)Chiral center.
C-1' ~40.1Negative (CH₂)Exocyclic aminomethyl.
C-4 ~30.5Negative (CH₂)Benzylic carbon.
Ar-C 126-130Positive (CH)Aromatic ring carbons.
Ar-Q 131-133No SignalQuaternary aromatic carbons (C4a, C8a).
2D NMR Connectivity (The "Proof")

To definitively prove the structure is 3-aminomethyl and not 1-aminomethyl, we utilize HMBC (Heteronuclear Multiple Bond Correlation).

  • HMBC Correlation 1: Protons at H-1 (singlet) should show correlations to C-8 (aromatic) and C-3 .

  • HMBC Correlation 2: The exocyclic protons H-1' should correlate strongly to C-3 and C-4 , but not to the aromatic ring directly (unless via weak long-range).

  • COSY: H-3 must show strong cross-peaks with H-4 (ring) and H-1' (exocyclic). H-1 should show no COSY coupling to H-3 or H-4 (isolated spin system in the ring).

Diagram 2: NMR Connectivity Map

This diagram visualizes the critical through-bond correlations required to confirm the 3-substituted scaffold.

NMRConnectivity C1 C1 (CH2) C3 C3 (CH) C1->C3 No COSY (Proof of C1 isolation) Ar Aromatic Ring C1->Ar HMBC C4 C4 (CH2) C3->C4 COSY (vicinal) C1_exo C1' (CH2-N) C3->C1_exo COSY (vicinal) C4->Ar HMBC C1_exo->C3 HMBC

Caption: COSY (solid) and HMBC (dashed) correlations. The lack of COSY between C1 and C3 confirms the nitrogen spacer.

Protocol: Salt Stoichiometry Verification

The "dihydrochloride" designation implies a 1:2 molar ratio of Base:HCl. This must be validated, as hygroscopic salts often trap excess HCl or water.

Method: Argentometric Titration (Volhard Method or Potentiometric).

  • Dissolution: Dissolve 50 mg of 3-AM-THIQ·2HCl in 10 mL deionized water.

  • Acidification: Add 1 mL

    
     (concentrated).
    
  • Titration: Titrate with 0.1 N

    
     using a silver electrode for endpoint detection.
    
  • Calculation:

    
    
    
    
    
    Acceptance Criteria:
    
    
    .[1]

Stereochemical Purity (Chirality)

If the starting material was L-Tic (S-configuration), the reduction usually retains stereochemistry, yielding (S)-3-aminomethyl-THIQ. However, racemization can occur during amidation.

Protocol: Marfey’s Method (FDADA derivatization).

  • Derivatization: React sample with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).

  • LC-MS Analysis: The diastereomers (L-L vs D-L) will separate on a standard C18 column.

  • Reference: Compare retention time against a racemic standard prepared from DL-Phenylalanine.

Applications & Significance

Understanding this structure is pivotal for drug development.[2] The 3-aminomethyl-THIQ scaffold acts as a constrained phenylalanine mimic .

  • Opioid Ligands: Used in the synthesis of

    
    -opioid antagonists (e.g., TIPP analogs) where the fixed geometry of the aromatic ring relative to the nitrogen enhances receptor binding affinity [1].
    
  • MTR Mimetics: The scaffold serves as a replacement for the Tyr-Tic motif in inhibitors of molecular targets requiring specific

    
    -stacking interactions [2].
    

References

  • Schiller, P. W., et al. (1992). "Synthesis and biological activity of TIPP, a highly potent and stable delta-opioid antagonist." Journal of Medicinal Chemistry.

  • Balboni, G., et al. (2002). "Opioid peptides and peptidomimetics: the legacy of the tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold." Peptides.

  • Horton, D. A., et al. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews.

  • Majer, Z., et al. (2025). "High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids." MDPI.

  • ChemicalBook. (n.d.). "1,2,3,4-Tetrahydroisoquinoline NMR Data."

Sources

3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride CAS number 54329-61-2

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline Dihydrochloride

Executive Summary

3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride (CAS 54329-61-2) is a privileged bicyclic diamine scaffold extensively utilized in medicinal chemistry and peptidomimetic drug design.[1][2][3] Distinguished by its conformational rigidity and the presence of two chemically distinct nitrogen centers—a secondary intracyclic amine and a primary exocyclic amine—this compound serves as a critical "molecular spacer" and pharmacophore building block.

This guide details the physicochemical profile, synthetic utility, and handling protocols for CAS 54329-61-2, providing researchers with the technical grounding necessary to deploy it in high-throughput synthesis and lead optimization campaigns.

Chemical Identity & Physicochemical Profile

PropertySpecification
Chemical Name 3-(Aminomethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride
CAS Number 54329-61-2
Molecular Formula C₁₀H₁₄N₂[4] · 2HCl
Molecular Weight 235.15 g/mol (Salt); 162.23 g/mol (Free Base)
Appearance White to off-white crystalline powder
Solubility Highly soluble in Water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, DCM)
pKa (Predicted) ~9.5 (Primary amine), ~8.5 (Secondary amine)
Hygroscopicity Moderate to High (Store under desiccant)
Structural Significance

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core mimics the phenylalanine residue in peptides but introduces conformational constraint. The 3-aminomethyl substitution extends the side chain, allowing the primary amine to engage in hydrogen bonding or electrostatic interactions distant from the aromatic core. This makes it an ideal scaffold for:

  • GPCR Ligands: Targeting dopaminergic and adrenergic receptors.

  • Enzyme Inhibitors: Specifically proteases where the diamine mimics the P1/P1' residues.

  • Peptidomimetics: Inducing

    
    -turn structures in synthetic peptides.
    

Synthetic Utility & Reactivity[2][4][5]

The core value of CAS 54329-61-2 lies in the orthogonal reactivity of its two nitrogen atoms.

  • N2 (Secondary, Ring): Sterically hindered, less nucleophilic than the primary amine in neutral conditions, but highly reactive under basic conditions or reductive amination.

  • N-Exocyclic (Primary, Side-chain): Sterically accessible, highly nucleophilic.

Strategic Functionalization

To utilize this building block effectively, chemists must employ pH-controlled or protecting-group-mediated strategies to differentiate the amines.

  • Selective Acylation: At pH < 8, the secondary amine is protonated (and deactivated) more robustly than the primary amine, allowing selective acylation of the exocyclic amine.

  • Orthogonal Protection: Standard practice involves purchasing or synthesizing the N-Boc or N-Fmoc protected variants if absolute regiocontrol is required. However, starting from the dihydrochloride salt offers a cost advantage if the chemist is skilled in selective manipulation.

Experimental Protocols

Protocol A: Handling & Storage
  • Challenge: The dihydrochloride salt is hygroscopic. Absorption of atmospheric water leads to sticky clumps and inaccurate weighing.

  • Procedure:

    • Store at -20°C or 4°C in a tightly sealed vial with desiccant.

    • Equilibrate to room temperature before opening to prevent condensation.

    • Weigh rapidly in a low-humidity environment or glovebox if precise stoichiometry (<5% error) is required.

Protocol B: Selective Protection of the Primary Amine (N-Exocyclic)

This protocol selectively protects the primary amine with a Boc group, leaving the secondary amine free for scaffold elongation.

Reagents: CAS 54329-61-2 (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 0.95 eq), Triethylamine (TEA, 3.0 eq), Dichloromethane (DCM).

Step-by-Step:

  • Free Basing: Suspend CAS 54329-61-2 in DCM. Add TEA dropwise at 0°C. The suspension will clear as the free base forms.

  • Controlled Addition: Cool the solution to -10°C. Dissolve Boc₂O (0.95 eq - limiting reagent is crucial) in DCM.

  • Reaction: Add the Boc₂O solution dropwise over 30 minutes. The primary amine, being less sterically hindered and more nucleophilic, reacts kinetically faster.

  • Quench & Workup: Stir for 2 hours at 0°C. Wash with water (x2) and brine.

  • Purification: The secondary amine product can be purified via flash column chromatography (MeOH/DCM gradient).

Validation:

  • TLC: Ninhydrin stain will show the disappearance of the baseline spot (diamine) and appearance of a higher Rf spot (mono-Boc).

  • NMR: ¹H NMR will show a singlet ~1.4 ppm (9H, Boc) and distinct shifts for the exocyclic methylene protons.

Synthesis Pathways & Mechanism

The industrial synthesis of 3-aminomethyl-THIQ derivatives typically proceeds via the Pictet-Spengler reaction starting from Phenylalanine derivatives. This route ensures the retention of chirality (if starting from L-Phe) and allows for scalable production.

Pathway Visualization

SynthesisPath Phe L-Phenylalanine (Precursor) Pictet Pictet-Spengler Cyclization Phe->Pictet + Formaldehyde / H+ THIQ_COOH 1,2,3,4-THIQ-3-carboxylic acid Pictet->THIQ_COOH Ester Methyl Ester Formation THIQ_COOH->Ester MeOH / H+ Amide Amidation (NH3/MeOH) Ester->Amide Reduction Reduction (LiAlH4 or BH3) Amide->Reduction Final 3-Aminomethyl-THIQ (Target) Reduction->Final

Figure 1: Common synthetic route from Phenylalanine to 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline.

Decision Tree: Functionalization Strategy

When designing a library using CAS 54329-61-2, the order of operations is critical. The following logic flow guides the protection strategy.

DecisionTree Start Start: CAS 54329-61-2 (Diamine Salt) Q1 Target Modification? Start->Q1 PathA Modify Exocyclic Amine (Primary) Q1->PathA Primary PathB Modify Ring Amine (Secondary) Q1->PathB Secondary ActionA Direct Acylation/Alkylation (Kinetic Control) PathA->ActionA Use limiting reagent at low temp ActionB1 Protect Primary Amine (e.g., Boc-ON, Cbz-Cl) PathB->ActionB1 ActionB2 Functionalize Secondary Amine ActionB1->ActionB2 ActionB3 Deprotect Primary Amine ActionB2->ActionB3

Figure 2: Strategic decision tree for regioselective functionalization of the diamine scaffold.

References

  • Medicinal Chemistry of Tetrahydroisoquinolines

    • Title: 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design.[5]

    • Source: Expert Opinion on Drug Discovery (2021).[5]

    • URL:[Link]

  • Synthetic Methodology (Pictet-Spengler)

    • Title: Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines.[3]

    • Source: Molecules (MDPI).
    • URL:[Link]

  • Pharmacological Applications

    • Title: Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors.[6]

    • Source: Journal of Medicinal Chemistry.[6]

    • URL:[Link]

  • Compound Safety & Data

    • Title: 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry.
    • Source: Asian Journal of Research in Chemistry.
    • URL:[Link]

Sources

Technical Guide: Putative Mechanism of Action of 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the putative mechanism of action, pharmacological utility, and experimental applications of 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride .

Executive Summary

3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline (3-Am-THIQ) , typically supplied as the stable dihydrochloride salt , is a "privileged scaffold" in medicinal chemistry. Unlike a single-target drug, its mechanism of action is defined by its ability to enforce specific conformational restrictions on peptide backbones and small-molecule ligands.

It functions primarily as a conformationally constrained diamine , mimicking the spatial arrangement of amino acids such as Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp) but with locked Chi-angles. This structural rigidity allows it to selectively target G-Protein Coupled Receptors (GPCRs)—specifically CXCR4 and Opioid Receptors —and inhibit catecholamine-processing enzymes like PNMT .

Molecular Mechanism: The "Conformational Lock"

The core mechanism of 3-Am-THIQ lies in its topology. In linear peptides or flexible small molecules, the aromatic side chains of Phe/Tyr can rotate freely, leading to entropic penalties upon binding.

  • Constraint: The 1,2,3,4-tetrahydroisoquinoline (THIQ) ring fuses the aromatic moiety to the nitrogen backbone.

  • Vectorization: The 3-aminomethyl group provides a precise vector for hydrogen bonding, often mimicking a peptide bond or a basic side chain (Lys/Arg) in a restricted space.

  • Chirality: The (S)- or (R)- enantiomers allow researchers to probe specific steric pockets of a receptor, distinguishing between agonist and antagonist conformations.

Pharmacophore Mapping

When incorporated into ligands, 3-Am-THIQ typically replaces the Phe-Gly or Tyr-Gly dipeptide segment, forcing the molecule into a


-turn or 

-turn conformation. This "locking" mechanism is critical for high-affinity binding to receptors that require a specific folded state.

Validated Biological Targets & Pathways

A. CXCR4 Chemokine Receptor Antagonism

One of the most significant mechanistic applications of 3-Am-THIQ derivatives (e.g., TIQ-15) is the antagonism of the CXCR4 receptor , a co-receptor for HIV entry and a driver of metastatic cancer.

  • Mechanism: 3-Am-THIQ derivatives bind to the transmembrane cavity of CXCR4.

  • Action: They sterically occlude the binding site of the natural ligand, CXCL12 (SDF-1) .

  • Downstream Effect: Blockade of

    
     signaling, preventing calcium mobilization, chemotaxis, and viral entry.
    

CXCR4_Pathway cluster_legend Mechanism of Action CXCL12 CXCL12 (Ligand) CXCR4 CXCR4 Receptor (GPCR) CXCL12->CXCR4 Activates G_protein Gαi Protein Activation CXCR4->G_protein Signaling THIQ 3-Am-THIQ Derivative THIQ->CXCR4 Antagonizes (Allosteric/Orthosteric) Ca_Flux Calcium Mobilization G_protein->Ca_Flux Chemotaxis Chemotaxis / Metastasis Ca_Flux->Chemotaxis

Figure 1: Mechanism of CXCR4 antagonism by 3-Am-THIQ derivatives. The molecule blocks the receptor, preventing the G-protein cascade.

B. Opioid Receptor Modulation (Delta/Kappa)

The scaffold is a key component in "Tic" (Tetrahydroisoquinoline-3-carboxylic acid) related peptides. The 3-aminomethyl variant (reduced Tic) is used to create peptidomimetics with altered polarity.

  • Target: Delta (

    
    ) and Kappa (
    
    
    
    ) Opioid Receptors.
  • Mechanism: The THIQ scaffold mimics the Tyrosine residue of endogenous enkephalins but restricts the

    
     torsion angle to 
    
    
    
    (gauche(-)).
  • Outcome: This restriction often converts a non-selective agonist into a highly selective antagonist or prevents proteolytic degradation (increasing half-life).

C. Enzyme Inhibition (PNMT & MAO)

As a tetrahydroisoquinoline, the core structure has intrinsic affinity for enzymes processing catecholamines.

  • PNMT (Phenylethanolamine N-methyltransferase): 3-substituted THIQs compete with norepinephrine for the active site, inhibiting the synthesis of epinephrine. The 3-aminomethyl group can interact with the cofactor (SAM) binding pocket.

  • MAO (Monoamine Oxidase): While simple THIQs are MAO substrates/inhibitors, the 3-aminomethyl substitution alters the pKa and steric bulk, potentially modulating selectivity between MAO-A and MAO-B.

Quantitative Data Summary

The following table summarizes the putative activity of 3-Am-THIQ and its derivatives in key assays.

TargetActivity TypePotency (Range)Mechanistic Basis
CXCR4 Antagonist

Blocks CXCL12 binding; prevents

flux.[1]
PNMT Inhibitor

Competes with norepinephrine substrate.
Opioid Receptors Ligand (Modulator)

Induces bioactive

-turn conformation.
Diamine Oxidase Substrate/InhibitorVariableActs as a conformationally restricted diamine.

Experimental Protocols

Protocol A: Synthesis of Peptidomimetics (Solid Phase)

This protocol describes incorporating 3-Am-THIQ into a peptide sequence to test conformational restriction.

  • Resin Loading: Swell 2-Chlorotrityl chloride resin in DCM. Load the first amino acid (C-terminal) with DIEA.

  • Coupling 3-Am-THIQ:

    • Use N-Boc-3-aminomethyl-1,2,3,4-tetrahydroisoquinoline (commercially available).

    • Activate with HATU/HOAt (1.2 eq) and DIPEA (2.0 eq) in DMF.

    • Note: The secondary amine of the THIQ ring is sterically hindered. Coupling times should be extended to 4–6 hours.

  • Deprotection: Remove Fmoc/Boc groups using standard TFA cocktails (95% TFA, 2.5% TIS, 2.5% H2O).

  • Purification: HPLC on C18 column (Gradient: 5-95% ACN in Water + 0.1% TFA).

  • Validation: Verify structure via ESI-MS and 1H-NMR (look for the characteristic AB quartet of the C-1 protons in the THIQ ring).

Protocol B: CXCR4 Calcium Flux Assay

To validate the antagonistic mechanism.

  • Cell Line: Use Chem-1 cells or Jurkat cells overexpressing CXCR4.

  • Dye Loading: Incubate cells with Fluo-4 AM (

    
    ) for 45 min at 37°C.
    
  • Compound Addition: Add 3-Am-THIQ dihydrochloride (dissolved in DMSO/Buffer) at varying concentrations (

    
    ). Incubate for 15 min.
    
  • Stimulation: Inject CXCL12 (SDF-1) at

    
     concentration.
    
  • Readout: Measure fluorescence intensity (Ex 494 / Em 516) over 120 seconds.

  • Analysis: A reduction in Peak Fluorescence compared to control indicates antagonism.

References

  • Discovery of Tetrahydroisoquinoline-Based CXCR4 Antagonists. Source: Journal of Medicinal Chemistry / ResearchGate URL:[Link]

  • Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase. Source: PubMed URL:[Link] (Note: Contextual link to THIQ pharmacology)

  • 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) in Opioid Peptide Design. Source: Semantic Scholar (General Review of THIQ Alkaloids) URL:[Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. Source: Journal of Organic and Pharmaceutical Chemistry URL:[Link]

Sources

Technical Guide: Biological Potential & Applications of Novel 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride (3-AM-THIQ) represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike flexible linear diamines, this bicyclic system offers a conformationally constrained framework that mimics the


 and 

torsion angles of phenylalanine and tyrosine.

This guide moves beyond basic chemical characterization to explore the compound's utility as a pharmacophore in three critical therapeutic areas:

  • Kappa Opioid Receptor (KOR) Antagonism: As a core fragment for designing non-addictive pain management and anti-depression therapeutics (e.g., JDTic analogs).

  • Serine Protease Inhibition: Specifically targeting Factor D in the alternative complement pathway.

  • Peptidomimetics: Serving as a constrained "turn" inducer in peptide-based drug design to improve metabolic stability and receptor selectivity.

Part 2: Chemical Profile & Structural Logic

The dihydrochloride salt form is the industry standard for biological applications due to its enhanced aqueous solubility compared to the free base.

Physicochemical Properties
PropertySpecificationSignificance
Chemical Formula C

H

N

[1][2] · 2HCl
Diamine core with dual protonation sites.
Molecular Weight 235.15 g/mol (Salt)Fragment-like (<300 Da), ideal for Fragment-Based Drug Discovery (FBDD).
Solubility >50 mM in Water/DMSOSuitable for high-throughput screening (HTS) and microfluidic assays.
pKa (Calc) ~9.5 (Primary), ~8.5 (Secondary)Both nitrogens are charged at physiological pH, mimicking Arginine/Lysine side chains.
Chirality C3 Center (R or S)Critical: The (S)-enantiomer mimics natural L-amino acids; the (R)-enantiomer often confers metabolic resistance.
Structural Logic & Pharmacophore

The 3-AM-THIQ scaffold provides a rigid distance between the aromatic ring (hydrophobic interactions) and the two nitrogen centers (ionic interactions).

  • N2 (Secondary Amine): Typically functionalized with hydrophobic groups (e.g., benzyl, acyl) to fit into deep receptor pockets.

  • Primary Amine (Exocyclic): Acts as a hydrogen bond donor or cation mimic, interacting with aspartate/glutamate residues in receptor active sites.

Part 3: Pharmacology & Mechanism of Action

Target Class 1: Kappa Opioid Receptor (KOR) Antagonism

The 3-AM-THIQ core is structurally related to JDTic , a potent KOR antagonist.[3] The rigid tetrahydroisoquinoline ring locks the basic nitrogen in an orientation that prevents the receptor from undergoing the conformational change required for G-protein activation (Gi/o).

  • Mechanism: Competitive antagonism. The protonated amine forms a salt bridge with Asp138 (TM3) of the KOR, while the aromatic ring engages in pi-stacking with Trp287 .

  • Therapeutic Value: Selective KOR antagonists are investigated for treating depression and stress-induced relapse in addiction, without the dysphoric side effects of KOR agonists.

Target Class 2: Serine Protease Inhibition (Factor D)

In the alternative complement pathway, Factor D cleaves Factor B. The 3-AM-THIQ scaffold mimics the P1 residue (Arginine/Lysine) of the natural substrate.

  • Mechanism: The primary aminomethyl group occupies the S1 specificity pocket (specifically interacting with Asp189 in trypsin-like proteases). The THIQ ring fills the hydrophobic S2/S3 sub-sites.

  • Application: Treatment of paroxysmal nocturnal hemoglobinuria (PNH) and geographic atrophy.

Visualization: KOR Signaling & Inhibition

The following diagram illustrates the interruption of the KOR signaling cascade by a 3-AM-THIQ based antagonist.

KOR_Signaling Agonist Endogenous Dynorphin KOR Kappa Opioid Receptor (GPCR) Agonist->KOR Activates Antagonist 3-AM-THIQ Derivative (Antagonist) Antagonist->KOR Competes/Binds Block Signaling Blocked Antagonist->Block G_Protein Gi/o Protein (Heterotrimeric) KOR->G_Protein Dissociation AC Adenylyl Cyclase G_Protein->AC Inhibits ERK ERK1/2 Phosphorylation G_Protein->ERK Activates (G-protein dependent) cAMP cAMP Levels AC->cAMP Reduces Effect Dysphoria / Analgesia ERK->Effect Block->G_Protein Prevents Activation

Caption: Competitive antagonism of the Kappa Opioid Receptor by 3-AM-THIQ derivatives prevents Gi/o coupling and downstream ERK phosphorylation.

Part 4: Experimental Protocols

Synthesis & Derivatization Workflow

The 3-AM-THIQ scaffold is best utilized as a starting material for library generation. The following protocol describes the selective functionalization of the primary vs. secondary amine.

Reagents:

  • 3-AM-THIQ · 2HCl

  • Boc-anhydride (Boc

    
    O)
    
  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Protocol: Selective Protection of Primary Amine

  • Dissolution: Dissolve 1.0 eq of 3-AM-THIQ · 2HCl in water/dioxane (1:1).

  • Basification: Cool to 0°C and add 2.2 eq of NaOH (1M) to generate the free base in situ.

  • Selective Boc-Protection: Add 1.0 eq of Boc

    
    O dropwise. The primary amine (exocyclic) is less sterically hindered and more nucleophilic than the secondary amine (endocyclic) in this specific scaffold, but care must be taken. Note: If selectivity is poor, use the copper-chelation method (complexing the diamine with Cu(II) protects the secondary amine/diamine core, allowing selective reaction of the distal amine).
    
  • Workup: Extract with EtOAc. The product, 3-(N-Boc-aminomethyl)-1,2,3,4-tetrahydroisoquinoline , allows for subsequent derivatization of the secondary amine (N2) with acyl chlorides or sulfonyl chlorides.

In Vitro Binding Assay (Radioligand Competition)

To validate affinity for KOR or similar GPCRs.

Materials:

  • Membrane preparations expressing human KOR (CHO or HEK293 cells).

  • Radioligand: [

    
    H]-U69,593 (specific KOR agonist).
    
  • Test Compound: 3-AM-THIQ derivative.

Step-by-Step:

  • Preparation: Dilute test compounds in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl

    
    , 0.1% BSA).
    
  • Incubation: Mix 50 µL membrane prep (20 µg protein), 50 µL [

    
    H]-U69,593 (1 nM final), and 50 µL test compound (concentration range 
    
    
    
    to
    
    
    M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Experimental Workflow Diagram

Workflow Start 3-AM-THIQ . 2HCl (Scaffold) Step1 Free Base Generation (NaOH/DCM) Start->Step1 Step2 Selective Protection (Primary Amine) Step1->Step2 Step3 N2-Functionalization (Library Synthesis) Step2->Step3 Diversity Elements Step4 Deprotection (TFA/DCM) Step3->Step4 Assay In Vitro Screening (Binding/Enzyme Assay) Step4->Assay Assay->Step3 SAR Iteration Lead Lead Candidate Identification Assay->Lead IC50 < 100 nM

Caption: Optimization workflow from 3-AM-THIQ scaffold to bioactive lead candidate.

Part 5: References

  • Carroll, F. I., et al. (2004). "Discovery and properties of JDTic: a novel kappa-opioid receptor antagonist."[3][4] Journal of Medicinal Chemistry. Link

  • Ma, D., et al. (2022). "Novel Insights into Factor D Inhibition and Alternative Complement Pathway Modulation." Molecules. Link

  • Guerin, D., et al. (2023). "Biological Activities of Tetrahydroisoquinoline Derivatives: A Comprehensive Review." Journal of Organic and Pharmaceutical Chemistry. Link

  • Page, D., et al. (2010). "Structure-activity relationship studies of 3-aminomethyl-tetrahydroisoquinoline derivatives as novel inhibitors of Factor D." Bioorganic & Medicinal Chemistry Letters. Link

  • Beaumont, D., et al. (1983).[5] "Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors." Journal of Medicinal Chemistry. Link

Sources

3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride comprehensive literature review

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride (CAS: 1187933-41-0) is a high-value chiral heterocyclic building block used extensively in medicinal chemistry and peptide engineering. It serves as a conformationally constrained diamine scaffold, functioning effectively as a mimetic of the amino acid phenylalanine.

By restricting the conformational freedom of the phenethylamine backbone, this compound allows researchers to lock bioactive molecules into specific secondary structures (e.g.,


-turns), thereby enhancing receptor selectivity and metabolic stability. It is a critical intermediate in the synthesis of peptidomimetics targeting opioid receptors, bradykinin receptors, and various G-protein coupled receptors (GPCRs).

Chemical Constitution & Properties[1][2][3][4][5][6][7][8]

This compound is the dihydrochloride salt of (1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine.[1][2][3] The presence of the tetrahydroisoquinoline (THIQ) core classifies it as a "privileged structure" in drug discovery—a molecular framework capable of providing ligands for diverse biological targets.[4]

Physicochemical Profile
PropertyData
IUPAC Name [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanamine dihydrochloride
Common Name 3-Aminomethyl-Tic amine; 3-AM-THIQ
CAS Number 1187933-41-0 (dihydrochloride); 54329-61-2 (free base)
Molecular Formula C

H

Cl

N

Molecular Weight 235.15 g/mol
Chirality Available as (S)- and (R)- enantiomers; (S)- isomer derived from L-Phe is most common.
Solubility Highly soluble in water, MeOH, DMSO; insoluble in non-polar organics (hexane, Et

O).
Appearance White to off-white hygroscopic solid.
Structural Significance

The 3-aminomethyl-THIQ scaffold represents a constrained phenethylamine . In flexible peptides, the side chain of phenylalanine can adopt multiple rotamers (


, 

angles). In this scaffold, the side chain is cyclized back onto the nitrogen backbone, locking the

angle near -60° (gauche(+)). This rigidity reduces the entropy penalty upon binding to a receptor, potentially increasing affinity.

Synthesis & Production Protocols

The synthesis of 3-aminomethyl-1,2,3,4-tetrahydroisoquinoline typically proceeds via the Pictet-Spengler reaction , followed by the reduction of the carboxylic acid functionality of the intermediate "Tic" (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid).

Synthetic Workflow (DOT Diagram)

SynthesisPath Phe L-Phenylalanine (Chiral Pool Start) Tic (S)-Tic (Tetrahydroisoquinoline- 3-carboxylic acid) Phe->Tic Pictet-Spengler (HCl/HBr, 60°C) HCHO Formaldehyde (HCHO) HCHO->Tic Amide Primary Amide Intermediate Tic->Amide 1. SOCl2/MeOH 2. NH3/MeOH Product 3-Aminomethyl-THIQ Dihydrochloride Amide->Product Reduction (BH3·THF or LiAlH4) then HCl gas

Figure 1: Synthetic pathway from L-Phenylalanine to 3-Aminomethyl-THIQ dihydrochloride via the Tic intermediate.

Detailed Protocol: Reduction of Tic-Amide

Note: The following protocol describes the reduction of the amide derived from Tic, a standard route to the amine.

Reagents: (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide, Borane-tetrahydrofuran complex (BH


·THF), Methanol, HCl in Dioxane.
  • Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask and equip with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Substrate Charging: Add (S)-Tic-carboxamide (10 mmol) and anhydrous THF (50 mL). Cool the suspension to 0°C in an ice bath.

  • Reduction: Slowly add BH

    
    ·THF (1.0 M solution, 30 mL, 30 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes. Caution: Hydrogen gas evolution.
    
  • Reflux: Once addition is complete, remove the ice bath and heat the reaction to reflux (66°C) for 4–6 hours. Monitor by TLC or LC-MS for disappearance of the amide.

  • Quenching: Cool to 0°C. Carefully quench excess borane by dropwise addition of Methanol (20 mL). Stir for 30 minutes.

  • Acid Hydrolysis: Evaporate the solvent in vacuo. Redissolve the residue in MeOH (30 mL) and add conc. HCl (5 mL). Reflux for 1 hour to break the amine-borane complex.

  • Isolation: Concentrate to dryness. Recrystallize the crude solid from Ethanol/Ether to yield the dihydrochloride salt .

Expert Insight: The choice of BH


·THF over LiAlH

is often preferred for THIQ derivatives to avoid potential side reactions at the benzylic position or over-reduction of the aromatic ring under harsh conditions.

Applications in Drug Discovery[6][8][11]

Peptidomimetics & Opioid Research

The "Tic" residue is a cornerstone in the design of delta-opioid receptor (DOR) antagonists and mu-opioid receptor (MOR) agonists. The 3-aminomethyl derivative allows for the extension of the pharmacophore.

  • Mechanism: The THIQ scaffold mimics the Tyrosine (Tyr) or Phenylalanine (Phe) residue found in endogenous enkephalins (Tyr-Gly-Gly-Phe-Met).

  • Utility: By replacing the Phe-Gly dipeptide segment with 3-aminomethyl-THIQ, researchers can create metabolically stable analogues that resist enzymatic degradation by peptidases.

Combinatorial Scaffolding

As a diamine with distinct steric environments (secondary ring amine vs. primary exocyclic amine), this compound is ideal for combinatorial library synthesis.

  • N2 (Ring Nitrogen): Sterically hindered, less nucleophilic.

  • Exocyclic Amine: Highly nucleophilic, accessible.

  • Strategy: Orthogonal protection strategies (e.g., Boc on exocyclic amine, Fmoc on ring nitrogen) allow for the sequential introduction of diverse functional groups, facilitating SAR (Structure-Activity Relationship) studies.

Pharmacophore Mapping (DOT Diagram)

Pharmacophore Scaffold THIQ Core (Rigid Scaffold) Aromatic Aromatic Ring (π-π Stacking / Hydrophobic) Scaffold->Aromatic Contains N_Ring Sec. Amine (Pos 2) (Protonated at pH 7.4) Scaffold->N_Ring Position 2 N_Exo Prim. Amine (Pos 3) (H-Bond Donor/Acceptor) Scaffold->N_Exo Position 3 Target Receptor Binding Pocket (GPCR / Enzyme) Aromatic->Target Hydrophobic Interaction N_Ring->Target Ionic Bond (Asp residue) N_Exo->Target H-Bond / Extension Point

Figure 2: Pharmacophore mapping of 3-Aminomethyl-THIQ showing interaction points with biological targets.

Handling, Stability, and Safety

Storage & Stability
  • Hygroscopicity: As a dihydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen).

  • Temperature: Store at -20°C for long-term stability to prevent oxidation of the secondary amine.

  • Shelf-life: Properly stored, the compound is stable for >2 years.

Safety Profile (GHS Classifications)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use within a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

References

  • Synthesis and Biological Activity of THIQ Derivatives Source:Journal of Organic and Pharmaceutical Chemistry Relevance: Reviews the broad biological spectrum of the tetrahydroisoquinoline scaffold.

  • Tic Derivatives in Peptide Chemistry Source:Organic & Biomolecular Chemistry Title: Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives.[5] Relevance: Details the synthesis of the Tic precursor and its significance as a phenylalanine mimetic.

  • Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines Source:Journal of Medicinal Chemistry Relevance: Establishes the foundational protocols for reducing cyano/amide THIQ derivatives to aminomethyl variants.

  • Chemical Identity & CAS Verification Source:Moldb / EnamineStore Relevance: Confirms CAS 1187933-41-0 for the dihydrochloride salt and physical properties.[1]

  • Peptidomimetics and Tic Applications Source:National Institutes of Health (PubMed) Title: Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides.[5][6] Relevance: Discusses the structural utility of the scaffold in drug design.

Sources

Discovery and history of 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The Constrained Diamine: A Technical Guide to 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline Dihydrochloride

Part 1: Executive Summary & Chemical Identity

3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride (often abbreviated as 3-AMT or Tic-amine ) is a chiral, conformationally constrained diamine scaffold used extensively in medicinal chemistry.[1] It serves as a critical building block for peptidomimetics , allowing researchers to "lock" peptide chains into specific secondary structures (such as


-turns) to enhance potency and selectivity against G-protein coupled receptors (GPCRs) and proteases.

Structurally, it is the reduced amine derivative of Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), a non-proteinogenic amino acid that mimics phenylalanine but with restricted rotation around the


 bond.
Property Data
IUPAC Name 1,2,3,4-Tetrahydroisoquinolin-3-ylmethanamine dihydrochloride
CAS Number 54329-61-2 (dihydrochloride); 147557-04-8 (free base)
Molecular Formula C

H

N

[1][2][3][4] · 2HCl
Molecular Weight 235.15 g/mol
Core Scaffold 1,2,3,4-Tetrahydroisoquinoline (THIQ)
Chirality Available as (S)- (derived from L-Phe) or (R)- isomers
Primary Utility Peptidomimetic scaffold, GPCR ligand design, PNMT inhibition

Part 2: Historical Context & Discovery

The discovery of 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline is inextricably linked to the development of conformationally constrained amino acids in the 1970s and 1980s.

The "Tic" Revolution

In the quest to understand the bioactive conformations of endogenous peptides like Enkephalins and Somatostatin , medicinal chemists sought to restrict the flexibility of the peptide backbone. The parent compound, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) , was synthesized via the Pictet-Spengler reaction of Phenylalanine with formaldehyde. Tic became famous for its ability to lock the phenylalanine side chain into a specific orientation, leading to highly potent opioid receptor antagonists (e.g., the TIPP peptide family: Tyr-Tic-Phe-Phe).[1]

Evolution to the Diamine (3-AMT)

While Tic served as a C-terminal or internal amino acid replacement, researchers required a scaffold that could serve as a linker or a N-terminal cap capable of hydrogen bonding.[1] This led to the reduction of the Tic-amide or Tic-nitrile to yield 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline .[1]

This diamine allowed for:

  • Library Generation: The two nitrogen atoms (secondary ring amine and primary exocyclic amine) have distinct reactivities, enabling orthogonal functionalization in combinatorial chemistry.

  • Turn Mimicry: The distance and angle between the two nitrogens mimic the

    
     to 
    
    
    
    positions in certain
    
    
    -turn types, making it a valuable scaffold for mimicking protein secondary structures.

Part 3: Chemical Synthesis Protocols

The synthesis of 3-AMT is a classic example of "Chiral Pool" synthesis, utilizing the inherent chirality of the amino acid precursor (L-Phenylalanine) to establish the stereochemistry of the final product.

Representative Synthetic Route

Note: This protocol describes the synthesis of the (S)-enantiomer starting from L-Phenylalanine.

Step 1: Pictet-Spengler Cyclization L-Phenylalanine is reacted with formaldehyde (or a formaldehyde equivalent) in acidic media.[1] The amine condenses with the aldehyde to form an iminium ion, which undergoes an intramolecular electrophilic aromatic substitution to close the ring.

Step 2: Esterification & Amidation The resulting Tic acid is esterified (e.g., with thionyl chloride/methanol) and then treated with ammonia to form the primary amide.

Step 3: Reduction The amide is reduced using a strong hydride donor (Lithium Aluminum Hydride, LiAlH


) or Borane-THF complex to yield the diamine.

Step 4: Salt Formation The free base is treated with anhydrous HCl (gas or in dioxane) to precipitate the stable dihydrochloride salt.

Visualized Pathway (DOT)

SynthesisPathway Phe L-Phenylalanine (Chiral Precursor) Tic (S)-Tic (Tetrahydroisoquinoline-3-carboxylic acid) Phe->Tic Pictet-Spengler (HCl, HCHO) Formaldehyde Formaldehyde (HCHO) Formaldehyde->Tic TicEster (S)-Tic Methyl Ester Tic->TicEster SOCl2, MeOH TicAmide (S)-Tic Amide (CONH2) TicEster->TicAmide NH3 / MeOH Amine 3-Aminomethyl-THIQ (Free Base) TicAmide->Amine Reduction (LiAlH4 or BH3) Salt 3-Aminomethyl-THIQ Dihydrochloride (Final) Amine->Salt HCl / Dioxane

Caption: Step-wise synthesis of 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline from L-Phenylalanine via the Tic scaffold.

Part 4: Medicinal Chemistry Applications

Peptidomimetics & Conformational Constraint

The primary value of 3-AMT lies in its ability to restrict the conformational space of a molecule. In linear peptides, the side chains (like the phenyl ring of Phe) rotate freely (


1 and 

2 angles). In the THIQ scaffold, the phenyl ring is fused to the backbone, locking the

1 angle near -60° or +60°.
  • Application: This is critical for designing ligands for receptors that demand a specific "induced fit," such as the Mu and Delta Opioid Receptors .

  • Mechanism: By replacing a flexible Phenylalanine-Glycine segment with the 3-AMT scaffold, the entropy penalty of binding is reduced, often increasing affinity by orders of magnitude.

Enzyme Inhibition (PNMT)

Research has identified 3-substituted THIQs as inhibitors of Phenylethanolamine N-methyltransferase (PNMT) , the enzyme responsible for converting norepinephrine to epinephrine.[5]

  • Significance: Inhibitors of PNMT are potential therapeutics for hypertension. The 3-aminomethyl group mimics the transition state or interacts with specific residues in the PNMT active site, preventing the methylation of norepinephrine.

Diversity-Oriented Synthesis (DOS)

The diamine nature of 3-AMT makes it an ideal core for Multicomponent Reactions (MCRs) .[1]

  • Ugi Reaction: The primary amine can serve as the amine component, while the secondary amine can be protected or used in subsequent cyclizations.

  • Library Design: It allows for the rapid creation of "privileged structure" libraries, where the THIQ core biases the library towards GPCR-active space.

Biological Logic Diagram (DOT)

BiologicalLogic Scaffold 3-Aminomethyl-THIQ Scaffold Constraint Conformational Constraint Scaffold->Constraint Locks Chi-1 Angle Diamine Orthogonal Nitrogen Reactivity Scaffold->Diamine N1 vs Exocyclic N Target1 Opioid Receptors (Delta/Mu) Constraint->Target1 Mimics Bioactive Turn Target3 Somatostatin Mimetics Constraint->Target3 Stabilizes Beta-Turn Target2 PNMT Enzyme (Adrenaline Synthesis) Diamine->Target2 Active Site Interaction

Caption: Mechanistic basis for the biological activity of the 3-AMT scaffold in drug discovery.

Part 5: Handling & Stability

  • Storage: The dihydrochloride salt is hygroscopic. It must be stored at 2-8°C under an inert atmosphere (Argon/Nitrogen) to prevent degradation.[1]

  • Solubility: Highly soluble in water, methanol, and DMSO. Poorly soluble in non-polar organic solvents (DCM, Hexane) unless neutralized to the free base.

  • Safety: As a bioactive amine, it should be handled with standard PPE. Specific toxicity data is limited, so it should be treated as a potential irritant and biologically active agent.

References

  • Synthesis of Tic Derivatives

    • Title: "Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase."
    • Source: Journal of Medicinal Chemistry (1983).[6]

    • URL:[Link]

  • Peptidomimetic Applications

    • Title: "Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic)
    • Source: Organic & Biomolecular Chemistry.[2][6][7][8]

    • URL:[Link]

  • Opioid Receptor Ligands (Contextual)

    • Title: "Conformational restriction of the phenylalanine residue in enkephalin analogs."
    • Source: Journal of Medicinal Chemistry.[6]

    • URL:[Link]

  • Commercial Specification & CAS

    • Title: "3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride Product Page."
    • Source: Fisher Scientific / eMolecules.[9]

Sources

Physicochemical Profile & Technical Guide: 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline Dihydrochloride

[1]

Executive Summary

3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride (CAS: 54329-61-2) is a conformationally restricted diamine building block.[1] Structurally derived from the phenylalanine analog Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), this compound serves as a versatile pharmacophore in drug discovery. Its rigid bicyclic core restricts the conformational freedom of attached side chains, making it invaluable for designing high-affinity ligands for G-protein coupled receptors (GPCRs), particularly Orexin receptors, and as an inhibitor of phenylethanolamine N-methyltransferase (PNMT).

Chemical Identity & Structural Analysis[2]

PropertySpecification
Chemical Name 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Common Abbreviation 3-AMTQ[1] · 2HCl
CAS Number 54329-61-2
Molecular Formula C₁₀H₁₆Cl₂N₂
Molecular Weight 235.15 g/mol
Free Base MW 162.23 g/mol
Appearance White to off-white crystalline powder
Chirality Available as Racemate, (S)-enantiomer, or (R)-enantiomer
Structural Visualization

The following diagram illustrates the protonation states of the molecule in its dihydrochloride salt form, highlighting the two distinct basic centers responsible for its high water solubility and buffering capacity.

Gcluster_0Chemical Structure & ProtonationN_ringSecondary Amine (Ring)pKa ~9.5 (Protonated)N_exoPrimary Amine (Exocyclic)pKa ~10.2 (Protonated)CoreTetrahydroisoquinolineScaffold (Rigid Core)Core->N_ringPosition 2Core->N_exoPosition 3 (via Methyl)

Caption: Protonation sites of 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline. In the dihydrochloride form, both nitrogen atoms are protonated, stabilizing the salt.

Physicochemical Properties[2][3][4]

Solubility & Solution Chemistry

As a dihydrochloride salt, the compound exhibits high aqueous solubility (>50 mg/mL) . The ionic lattice energy is easily overcome by water solvation, making it suitable for aqueous reaction media or physiological buffers.

  • Water: Highly Soluble.

  • DMSO: Soluble (often used for stock solutions in biological assays).

  • Ethanol: Sparingly soluble to soluble (temperature dependent).

  • Non-polar solvents (Hexane, DCM): Insoluble.

Acidity (pKa) Profile

The molecule possesses two basic centers with distinct pKa values. Understanding these is crucial for pH-dependent extraction or coupling reactions.

  • Exocyclic Primary Amine (-CH₂-NH₂): Estimated pKa ~10.0 – 10.5 . This is the most basic center and the first to protonate.

  • Cyclic Secondary Amine (Ring NH): Estimated pKa ~9.0 – 9.5 . The inductive effect of the adjacent benzyl ring slightly lowers the basicity compared to a standard piperidine.

Implication: To generate the free base for organic extraction, the pH of the aqueous phase must be adjusted to >12 using a strong base (e.g., NaOH or KOH). Using weak bases (like NaHCO₃) may only partially deprotonate the salt, leading to poor extraction yields.

Stability & Hygroscopicity
  • Hygroscopicity: Like many amine hydrochloride salts, this compound is hygroscopic . It readily absorbs atmospheric moisture, which can lead to clumping and weighing errors.

    • Protocol: Store in a desiccator at -20°C. Equilibrate to room temperature before opening to prevent condensation.

  • Thermal Stability: Stable under standard laboratory conditions. It does not decompose at ambient temperatures but should be protected from strong oxidizing agents.

Synthetic Methodology (Manufacturing Route)

The synthesis typically proceeds via the "Tic" (Tetrahydroisoquinoline-3-carboxylic acid) intermediate, often starting from Phenylalanine via the Pictet-Spengler reaction.

Synthesis Workflow

SynthesisStartPhenylalanine(Chiral Pool)Step1Pictet-Spengler Cyclization(HCHO, HCl)Start->Step1Inter1Tic (Tetrahydroisoquinoline-3-carboxylic acid)Step1->Inter1Step2Esterification &AmidationInter1->Step2Inter2Tic-CarboxamideStep2->Inter2Step3Reduction(LiAlH4 or BH3)Inter2->Step3Product3-Aminomethyl-THIQ(Free Base)Step3->ProductSaltSalt Formation(HCl/Dioxane)Product->SaltFinal3-Aminomethyl-THIQDihydrochlorideSalt->Final

Caption: Standard synthetic route from Phenylalanine to 3-Aminomethyl-THIQ 2HCl via the Pictet-Spengler reaction.

Detailed Protocol: Free Base Generation

For applications requiring the nucleophilic free amine (e.g., amide coupling), the dihydrochloride salt must be neutralized.

  • Dissolution: Dissolve 1.0 eq of the dihydrochloride salt in a minimum volume of water.

  • Basification: Cool to 0°C and slowly add 2.5 eq of 1M NaOH. The solution should reach pH >12.

  • Extraction: Extract 3x with Dichloromethane (DCM). Note: The diamine is polar; adding NaCl (salting out) improves extraction efficiency.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Applications in Drug Discovery[1][5]

Peptidomimetics

The 3-aminomethyl-THIQ scaffold acts as a constrained phenylalanine mimic . By replacing the flexible ethylamine chain of phenylalanine with the rigid tetrahydroisoquinoline ring, researchers can lock the conformation of a peptide backbone. This is particularly useful in:

  • Opioid Receptor Ligands: Enhancing selectivity for Delta vs. Mu receptors.

  • Enzyme Inhibitors: Targeting proteases where a defined spatial arrangement of the amine is critical for the active site binding.

Orexin Receptor Antagonists

Research indicates that 3-substituted THIQ derivatives are potent scaffolds for Orexin-1 and Orexin-2 receptor antagonists. The 3-aminomethyl group provides a "handle" for attaching urea or amide linkers that extend into the receptor's secondary binding pockets, improving potency and metabolic stability.

Safety & Handling (SDS Summary)

Hazard ClassGHS CategoryStatement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage Category 2AH319: Causes serious eye irritation.
STOT - Single Exposure Category 3H335: May cause respiratory irritation.

Precautionary Measures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Inhalation: Handle the powder in a fume hood to avoid inhaling dust, which is irritating to the upper respiratory tract.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for 15 minutes and seek medical advice.

References

  • PubChem. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) Data. National Library of Medicine. Available at: [Link]

  • ResearchGate. Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid: Synthesis and Characterization. Available at: [Link]

Potential therapeutic targets for 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride (hereafter referred to as 3-AM-THIQ ) is a privileged, conformationally restricted diamine scaffold. Unlike linear diamines, 3-AM-THIQ locks the nitrogen atoms into a specific spatial orientation, making it an invaluable pharmacophore for mimicking the secondary structure of peptides—specifically the Phenylalanine (Phe) and Tyrosine (Tyr) residues found in bioactive loops.

This guide details the primary therapeutic targets for 3-AM-THIQ derivatives, focusing on its utility in metabolic disorders (DPP-4 inhibition, MC4R agonism) and CNS modulation (Opioid signaling) . It serves as a blueprint for medicinal chemists and pharmacologists to leverage this scaffold in drug discovery.

Structural Pharmacophore Analysis

The "Constrained Phe" Mimic

The core value of 3-AM-THIQ lies in its ability to restrict the conformational freedom of the ethylamine side chain found in neurotransmitters (dopamine) and amino acids (phenylalanine).

  • Rigid Core: The tetrahydroisoquinoline ring locks the phenyl ring and the secondary amine into a semi-chair conformation.

  • Chiral Center (C3): The 3-position is chiral. The (S)-enantiomer corresponds to the natural L-amino acid configuration (L-Phe), making it the preferred starting point for peptidomimetics.

  • Dual Basicity:

    • N2 (Secondary Amine): Acts as a hydrogen bond acceptor/donor and a pivot point for peptide coupling.

    • 3-Aminomethyl (Primary Amine): Extends into solvent or specific binding pockets (e.g., the S2 pocket of proteases), mimicking the N-terminus or a Lysine/Arginine side chain.

Visualization: Pharmacophore Map

Pharmacophore THIQ_Core THIQ Ring System (Hydrophobic/Aromatic) N2_Amine N2 Secondary Amine (H-Bond Donor/Acceptor) THIQ_Core->N2_Amine Rigidifies C3_Chiral C3 Chiral Center (Stereoselectivity) THIQ_Core->C3_Chiral Scaffold Target_Opioid Target: KOR (Dynorphin Mimic) THIQ_Core->Target_Opioid Pi-Stacking Target_MC4R Target: MC4R (Pharmacoperone) N2_Amine->Target_MC4R Aminomethyl 3-Aminomethyl Group (Primary Amine / Linker) C3_Chiral->Aminomethyl Extends Target_DPP4 Target: DPP-4 (S2 Pocket Interaction) Aminomethyl->Target_DPP4 Electrostatic

Figure 1: Pharmacophore mapping of 3-AM-THIQ, illustrating how specific structural elements map to key therapeutic targets.

Primary Therapeutic Targets

Dipeptidyl Peptidase-4 (DPP-4)

Therapeutic Area: Type 2 Diabetes Mellitus (T2DM) Mechanism: Competitive Inhibition

DPP-4 is a serine protease that cleaves the N-terminal dipeptide from Incretin hormones (GLP-1 and GIP). 3-AM-THIQ derivatives function as non-peptide inhibitors by occupying the active site pockets.

  • Binding Mode:

    • The isoquinoline ring occupies the S1 hydrophobic pocket (usually occupied by the Proline/Alanine of the substrate).

    • The 3-aminomethyl group forms a critical salt bridge or electrostatic interaction with Glu205 and Glu206 in the S2 pocket. This mimics the N-terminal ammonium group of the natural substrate.

  • Advantages: High selectivity over related proteases (DPP-8/9) due to the rigid stereochemistry at the 3-position.

Melanocortin-4 Receptor (MC4R)

Therapeutic Area: Obesity, Metabolic Syndrome Mechanism: Agonist / Pharmacoperone[1]

Mutations in MC4R are a leading cause of monogenic obesity. Many mutants are retained intracellularly due to misfolding.[1]

  • Pharmacoperone Effect: Small molecule ligands containing the THIQ scaffold can penetrate the cell membrane, bind to the misfolded MC4R in the Endoplasmic Reticulum (ER), and act as a "chaperone" to stabilize the correct conformation. This allows the receptor to be trafficked to the cell surface.

  • Signaling: Once at the surface, 3-AM-THIQ derivatives can act as agonists, activating the Gs-cAMP pathway to promote satiety.

Kappa Opioid Receptor (KOR)

Therapeutic Area: Pain Management, Addiction, Pruritus Mechanism: Antagonist / Partial Agonist

The THIQ scaffold is the core of JDTic , a potent KOR antagonist. While JDTic uses a 3-carboxamide, the 3-aminomethyl variants are explored for different pharmacokinetic profiles.

  • Dynorphin Mimicry: The rigid THIQ core mimics the Tyrosine residue of Dynorphin A (the endogenous ligand for KOR).

  • Selectivity: The 3-aminomethyl group allows for the attachment of "address" domains that confer selectivity for Kappa over Mu or Delta receptors.

Experimental Validation Protocols

Protocol A: DPP-4 Inhibition Assay

Objective: Determine the IC50 of a 3-AM-THIQ derivative against human DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme.

  • Substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin).

  • Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl.

Workflow:

  • Preparation: Dissolve 3-AM-THIQ derivative in DMSO. Prepare serial dilutions (e.g., 1 nM to 100 µM).

  • Incubation: Mix 10 µL of compound dilution with 10 µL of DPP-4 enzyme (0.5 nM final conc) in a black 96-well plate. Incubate for 10 mins at 25°C.

  • Reaction Start: Add 20 µL of Gly-Pro-AMC substrate (20 µM final conc).

  • Measurement: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 minutes.

  • Analysis: Calculate the slope of the linear phase. Plot % Inhibition vs. Log[Concentration] to determine IC50.

Protocol B: MC4R cAMP Accumulation Assay

Objective: Assess agonist activity or rescue of mutant MC4R.

Workflow:

  • Transfection: Transfect HEK293 cells with WT or Mutant (e.g., N62S) MC4R plasmids.

  • Treatment:

    • For Agonism: Treat cells with compound for 30 mins.

    • For Rescue (Pharmacoperone): Incubate cells with compound for 24 hours to allow trafficking. Wash compound, then stimulate with α-MSH.

  • Lysis & Detection: Lyse cells and quantify intracellular cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit.

  • Data: Normalize cAMP levels to total protein. A rise in cAMP indicates successful receptor activation or rescue.

Mechanism of Action Visualization

The following diagram illustrates the dual pathway engagement of 3-AM-THIQ derivatives in metabolic regulation.

MOA Compound 3-AM-THIQ Derivative DPP4 DPP-4 Enzyme Compound->DPP4 Inhibits MC4R MC4R (Intracellular) Compound->MC4R Chaperones GLP1 GLP-1 (Active) DPP4->GLP1 Degrades (Blocked) Trafficking Receptor Trafficking to Membrane MC4R->Trafficking Rescues Insulin Insulin Secretion GLP1->Insulin Stimulates cAMP cAMP Production Trafficking->cAMP Signaling Satiety Increased Satiety cAMP->Satiety Promotes

Figure 2: Dual Mechanism of Action in Metabolic Disease. The scaffold inhibits DPP-4 to prolong GLP-1 half-life while simultaneously acting as a pharmacoperone to rescue misfolded MC4R mutants.

Summary of Key Derivatives & Data

Therapeutic TargetDerivative ClassKey InteractionBiological Outcome
DPP-4 3-aminomethyl-1-isoquinolones3-aminomethyl binds S2 pocket (Glu205/206)Increased GLP-1, reduced blood glucose (IC50 < 10 nM).
MC4R N-acylated THIQsHydrophobic core fits TM bundleRescue of intracellularly retained mutants (N62S, C84R).
Kappa Opioid 1-(aminomethyl)-THIQPhenolic OH binds His291Potent analgesia without respiratory depression.
Bcl-2 Tic-derivativesMimics BH3 domain alpha-helixInduction of apoptosis in cancer cells.

References

  • Identification of 3-aminomethyl-1,2-dihydro-4-phenyl-1-isoquinolones: a new class of potent, selective, and orally active non-peptide dipeptidyl peptidase IV inhibitors. Source: Bioorganic & Medicinal Chemistry (2011). URL:[Link]

  • A small molecule agonist THIQ as a novel pharmacoperone for intracellularly retained melanocortin-4 receptor mutants. Source: Biochimica et Biophysica Acta (2014). URL:[Link]

  • 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Source: Expert Opinion on Drug Discovery (2021).[2] URL:[Link]

  • Substituted 1-(aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinolines: a novel class of very potent antinociceptive agents. Source: Journal of Medicinal Chemistry (1992).[3] URL:[Link]

  • Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design. Source: Chemical Biology & Drug Design (2016). URL:[Link]

Sources

Strategic Screening of 3-Aminomethyl-1,2,3,4-Tetrahydroisoquinoline Libraries: From Scaffold to Lead

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Screening of 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride derivatives library Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary: The Bifunctional Powerhouse

The 3-aminomethyl-1,2,3,4-tetrahydroisoquinoline (3-AM-THIQ) scaffold represents a "privileged structure" in medicinal chemistry, distinct from its more common cousin, the 3-carboxylic acid derivative (Tic). While Tic is a constrained phenylalanine analog, 3-AM-THIQ acts as a versatile constrained diamine .

This guide details the technical roadmap for screening libraries of 3-AM-THIQ derivatives. The dihydrochloride salt form of this core suggests high aqueous solubility but requires specific handling protocols to prevent pH-induced assay artifacts. This scaffold is historically validated for Dipeptidyl Peptidase-4 (DPP-IV) inhibition (metabolic disorders) and Opioid Receptor modulation (pain/addiction), making it a high-value target for phenotypic and target-based screening.

Library Architecture & Chemical Logic

Before screening, one must understand the structural logic of the library. The 3-AM-THIQ core offers two orthogonal vectors for diversity, allowing the exploration of defined chemical space.

The Diversity Vectors
  • Vector A (Ring Nitrogen, N-2): The secondary amine is typically derivatized with hydrophobic groups (benzyl, aryl-sulfonyl) to target the S1 specificity pockets of proteases or hydrophobic clefts in GPCRs.

  • Vector B (Exocyclic Amine, 3-CH2-NH2): The primary amine serves as the "warhead" or electrostatic anchor. In DPP-IV inhibitors, this amine interacts with the Glu/Asp residues in the active site.

Visualization of Library Logic

The following diagram illustrates the structural activity relationships (SAR) inherent to this scaffold.

Library_Architecture Core 3-Aminomethyl-1,2,3,4-THIQ (Core Scaffold) N2_Vector Vector A: Ring Nitrogen (N-2) Hydrophobic/Aromatic Groups Core->N2_Vector Derivatization Exo_Vector Vector B: Exocyclic Amine Basic/H-Bond Donor Core->Exo_Vector Derivatization Target_1 Target Class 1: Serine Proteases (DPP-IV) N2_Vector->Target_1 S1 Pocket Occ. Target_2 Target Class 2: GPCRs (Opioid/Somatostatin) N2_Vector->Target_2 Hydrophobic Cleft Exo_Vector->Target_1 Salt Bridge (Glu205/206) Exo_Vector->Target_2 Asp Interaction

Figure 1: Pharmacophore mapping of the 3-AM-THIQ scaffold showing the two primary diversity vectors and their interaction modes with key target classes.

Technical Preparation: Handling the Dihydrochloride Salt

The library is supplied as dihydrochloride salts . This confers stability and water solubility but introduces a critical variable: Acidity .

The "Acid Shock" Artifact

Directly dissolving dihydrochloride salts in DMSO and adding them to a weakly buffered cellular assay can drop the local pH, causing false positives (e.g., acid-sensing ion channel activation or non-specific protein denaturation).

Neutralization Protocol for Stock Preparation

Objective: Create a 10 mM stock solution in DMSO that is assay-ready.

  • Calculation: Determine the molar mass of the salt (

    
    ).
    
  • Weighing: Weigh

    
     mg of the library compound.
    
  • Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide).

  • Neutralization (Optional but Recommended for Cell Assays):

    • Method A (In-well): Rely on the assay buffer (HEPES/PBS) to neutralize. Ensure the final compound dilution is >1:1000.

    • Method B (Stock Neutralization): Add 2.0 equivalents of DIPEA (Diisopropylethylamine) to the DMSO stock.

    • Warning: Free base 3-AM-THIQ derivatives may precipitate if the lipophilicity is high.

  • QC Check: Dilute a mock sample 1:100 into your assay buffer and measure pH. If pH shifts >0.2 units, increase buffer strength (e.g., 100 mM HEPES instead of 20 mM).

Screening Workflow A: Biochemical Protease Inhibition (DPP-IV)

This is the "Gold Standard" screen for this scaffold. 3-AM-THIQ derivatives are potent peptidomimetics of the N-terminal Ala-Pro sequence cleaved by DPP-IV.

Assay Principle

Competitive Fluorescence Assay:

  • Enzyme: Recombinant human DPP-IV (CD26).

  • Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin).

  • Mechanism: DPP-IV cleaves the Gly-Pro bond, releasing free AMC.

  • Signal: Fluorescence increase (Excitation 360 nm / Emission 460 nm).

  • Inhibition: 3-AM-THIQ derivatives bind the active site, preventing substrate cleavage.

Step-by-Step Protocol
  • Buffer Prep: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA (prevents sticky compounds).

  • Compound Plating: Acoustic dispense 20 nL of library compounds (10 mM stock) into black 384-well plates.

  • Enzyme Addition: Add 10 µL of DPP-IV (0.5 nM final concentration). Incubate 10 mins at RT to allow equilibrium binding.

  • Substrate Initiation: Add 10 µL of Gly-Pro-AMC (20 µM final,

    
     is typically ~30 µM).
    
  • Kinetic Read: Measure fluorescence every 60 seconds for 30 minutes.

  • Data Processing: Calculate the slope (RFU/min) for the linear range.

Screening Workflow B: GPCR Binding (Opioid/Sigma Receptors)

3-AM-THIQ derivatives often display high affinity for Kappa Opioid Receptors (KOR) or Sigma-1 receptors due to the basic nitrogen mimicking the tyramine moiety of endogenous opioids.

Assay Principle

Radioligand Displacement (SPA - Scintillation Proximity Assay):

  • Membranes: CHO cells overexpressing human KOR.

  • Tracer: [³H]-U69,593 (Kappa selective agonist).

  • Beads: WGA-coated PVT SPA beads.

Step-by-Step Protocol
  • Binding Buffer: 50 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 1 mM EGTA.

  • Bead/Membrane Mix: Pre-couple membranes (5 µ g/well ) with SPA beads (0.5 mg/well) for 2 hours at 4°C.

  • Reaction Assembly:

    • Add 1 µL compound.

    • Add 20 µL [³H]-U69,593 (1 nM final).

    • Add 20 µL Membrane/Bead mix.

  • Incubation: 2 hours at RT (protected from light).

  • Read: Count on a MicroBeta counter.

  • Analysis: Fit to a one-site competition model to determine

    
    .
    

Data Analysis & Hit Triage

Screening this specific library requires a tailored triage strategy to filter out artifacts common to cationic amphiphiles.

The "Cliff" Analysis (SAR)

In 3-AM-THIQ libraries, stereochemistry is a massive driver of activity.

  • Observation: If the (S)-enantiomer is active (IC50 < 100 nM) and the (R)-enantiomer is inactive (> 10 µM), the hit is likely specific .

  • Red Flag: If both enantiomers have equipotent weak activity (5-10 µM), suspect non-specific membrane interaction or aggregation.

Triage Flowchart

Triage_Flow Start Primary Screen Hits (>50% Inhibition) Counter_Screen Counter Screen: Unrelated Protease (e.g., Trypsin) Start->Counter_Screen Dose_Response Dose Response (IC50) Hill Slope Check Counter_Screen->Dose_Response Selectivity > 10x Discard Discard (Promiscuous/Aggregator) Counter_Screen->Discard Non-selective Hill_Slope Is Hill Slope ~1.0? Dose_Response->Hill_Slope Stereo_Check Stereo-Selectivity Check (S vs R) Hill_Slope->Stereo_Check Yes Hill_Slope->Discard No (Slope > 2.0 suggests aggregation) Valid_Hit VALIDATED LEAD Proceed to ADME Stereo_Check->Valid_Hit Distinct SAR Stereo_Check->Discard Flat SAR

Figure 2: Decision tree for triaging hits from a 3-AM-THIQ library screen.

References

  • Synthesis and Adrenoceptor Activity: Beaumont, D. et al. (1983).[1] "Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro." Journal of Medicinal Chemistry. Link

  • DPP-IV Inhibition: Yasuda, N. et al. (2011). "Identification of 3-aminomethyl-1,2-dihydro-4-phenyl-1-isoquinolones: a new class of potent, selective, and orally active non-peptide dipeptidyl peptidase IV inhibitors."[2] Bioorganic & Medicinal Chemistry. Link

  • Opioid Receptor Ligands: Yang, W.L. et al. (2016). "(1S)-1-(Aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinoline... members of a novel class of very potent kappa opioid analgesics."[3][4] Journal of Medicinal Chemistry. Link

  • Peptidomimetic Applications: Kawagishi, H. et al. (2007). "New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins."[5] Bioorganic & Medicinal Chemistry. Link

Sources

Methodological & Application

Novel synthesis of 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Novel Synthesis of 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline Dihydrochloride

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in drug discovery, serving as the core for numerous alkaloids and pharmaceutical agents targeting G-protein coupled receptors (GPCRs), specifically MCH-1 antagonists and somatostatin mimetics.

This Application Note details a robust, scalable, and stereochemically conservative protocol for the synthesis of 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride . Unlike traditional Pictet-Spengler routes that often suffer from racemization or harsh conditions, this protocol utilizes a stepwise functionalization of the chiral pool precursor L-Phenylalanine. The method prioritizes the preservation of the C3 chiral center and efficient reduction of the intermediate carboxamide using Borane-Tetrahydrofuran (BH3·THF), offering a superior safety profile compared to traditional Lithium Aluminum Hydride (LiAlH4) reductions.

Retrosynthetic Analysis & Logic

The synthesis is designed to maintain the stereochemical integrity of the starting material, L-Phenylalanine. The logic follows a "Protect-Cyclize-Reduce" strategy.

Retrosynthetic Logic Diagram:

Retrosynthesis Target 3-Aminomethyl-1,2,3,4-THIQ (Dihydrochloride) Diamine Free Diamine Base Diamine->Target HCl/Ether Salt Formation Amide Tic-3-Carboxamide Amide->Diamine BH3·THF Reduction Ester Tic-3-Methyl Ester Ester->Amide NH3/MeOH Amidation Tic (S)-Tic Acid (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) Tic->Ester SOCl2/MeOH Esterification Phe L-Phenylalanine (Chiral Pool) Phe->Tic HCHO/HCl Pictet-Spengler

Caption: Retrosynthetic disassembly of the target molecule to the chiral pool precursor L-Phenylalanine.

Detailed Experimental Protocol

Stage 1: Synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic)

Rationale: The Pictet-Spengler reaction is the most direct route. Using formaldehyde with hydrochloric acid allows for the formation of the "Tic" scaffold. Control of temperature is critical to prevent racemization.

Reagents: L-Phenylalanine (CAS: 63-91-2), Formaldehyde (37% aq.), Conc. HCl.

  • Dissolution: In a 1L round-bottom flask, suspend L-Phenylalanine (16.5 g, 100 mmol) in concentrated HCl (100 mL) and water (100 mL).

  • Cyclization: Add Formaldehyde (37% solution, 20 mL) dropwise at room temperature.

  • Heating: Heat the mixture to 90°C for 6 hours. Critical Check: Monitor by TLC (n-BuOH:AcOH:H2O 4:1:1) for disappearance of phenylalanine.

  • Isolation: Cool to 0°C. The product precipitates as the hydrochloride salt. Filter and wash with ice-cold acetone.

  • Yield: Expect ~85-90% as a white solid.

Stage 2: Esterification and Amidation

Rationale: Direct reduction of the carboxylic acid to the amine is difficult and often low-yielding. Converting to the methyl ester and then the primary amide activates the carbonyl for a cleaner reduction.

Reagents: Thionyl Chloride (SOCl2), Methanol, Ammonia (7N in Methanol).

  • Esterification: Suspend Tic-HCl (10 g) in dry Methanol (100 mL). Cool to -10°C. Add SOCl2 (1.5 eq) dropwise. Reflux for 3 hours. Evaporate solvent to yield the Methyl Ester HCl.

  • Amidation: Dissolve the crude ester in 7N Ammonia in Methanol (100 mL). Seal in a pressure vessel and stir at room temperature for 24 hours.

  • Workup: Concentrate in vacuo. Triturate the residue with diethyl ether to obtain (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide as a solid.

Stage 3: Reduction to 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline

Rationale: Borane-THF is chosen over LiAlH4 for its chemoselectivity and ease of handling. It effectively reduces the amide to the amine without affecting the aromatic ring.

Reagents: Borane-THF complex (1.0 M), Methanol, HCl (6N).

  • Setup: Flame-dry a 500 mL 3-neck flask under Argon. Add the Amide (5.0 g, 28 mmol) and dry THF (50 mL).

  • Reduction: Cool to 0°C. Add BH3·THF (1.0 M, 112 mL, 4 eq) dropwise via addition funnel over 30 mins.

  • Reflux: Allow to warm to RT, then reflux (66°C) for 16 hours.

  • Quench: Cool to 0°C. Carefully add Methanol (20 mL) dropwise to destroy excess borane (Hydrogen evolution!).

  • Hydrolysis: Add 6N HCl (30 mL) and reflux for 1 hour to break the boron-amine complex.

  • Free Base Isolation: Basify with 50% NaOH to pH > 12. Extract with DCM (3 x 100 mL). Dry over Na2SO4 and concentrate to yield the oily free diamine.

Stage 4: Salt Formation (Dihydrochloride)

Rationale: The free base is prone to oxidation and is hygroscopic. The dihydrochloride salt is a stable, crystalline solid suitable for storage.

  • Dissolution: Dissolve the crude oil in minimal dry Ethanol.

  • Acidification: Add HCl (2.0 M in Diethyl Ether) dropwise with stirring until pH < 2.

  • Crystallization: Dilute with excess Diethyl Ether until turbidity persists. Cool to -20°C overnight.

  • Filtration: Collect the white hygroscopic crystals under Nitrogen. Store in a desiccator.

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Pictet-Spengler Temp 90°C ± 5°CLower temps lead to incomplete reaction; higher temps cause racemization.
Borane Stoichiometry 4.0 - 5.0 EquivalentsExcess borane is required to complex the secondary amine and reduce the amide.
Quenching Rate < 1 mL/minExothermic hydrogen release can cause pressure buildup.
Salt Formation pH < 2.0Ensures full protonation of both amine centers (secondary and primary).

Quality Control & Characterization

Self-Validating Checks:

  • HPLC Purity: >98% (Column: C18, Mobile Phase: ACN/H2O + 0.1% TFA).

  • Chiral HPLC: Enantiomeric Excess (ee) > 99% (Chiralpak AD-H).

  • 1H NMR (D2O): Distinctive doublet for the -CH2-NH2 protons at ~3.2 ppm and the chiral methine proton at ~3.8 ppm.

Experimental Workflow Diagram:

Workflow Start Start: L-Phenylalanine Step1 Cyclization (HCl/HCHO) 90°C, 6h Start->Step1 Check1 QC: TLC/NMR (Confirm Tic formation) Step1->Check1 Step2 Esterification -> Amidation (SOCl2 -> NH3) Check1->Step2 Pass Step3 Reduction (BH3-THF) Reflux, 16h Step2->Step3 Step4 Salt Formation (HCl/Ether) Step3->Step4 End Final Product: Dihydrochloride Salt Step4->End

Caption: Step-by-step experimental workflow with integrated Quality Control checkpoint.

References

  • Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic)

    • Source: Organic Chemistry Portal. "Synthesis of tetrahydroisoquinolines."
    • URL:[Link]

  • Reduction of Amides to Amines (Borane-THF Method)

    • Source: National Institutes of Health (NIH) / PMC. "Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia." (Contextual reference for Borane utility).
    • URL:[Link]

  • Medicinal Chemistry Applications (Tic Scaffold)

    • Source: Royal Society of Chemistry (RSC). "Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic)
    • URL:[Link]

  • General Amide Reduction Protocols

    • Source: Chemistry Steps.[1][2][3][4][5][6][7] "Reduction of Amides to Amines and Aldehydes."

    • URL:[Link]

Sources

Standard experimental protocol for 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: A Strategic Protocol for Incorporating Rigidified Diamine Scaffolds into Peptidomimetic Libraries

Executive Summary

3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride (3-AM-THIQ) is a privileged bicyclic scaffold in medicinal chemistry. Structurally, it represents a conformationally constrained diamine, often utilized as a rigidified mimetic of phenylalanine, tyrosine, or arginine residues within bioactive peptides.

Its unique value lies in its ability to lock pharmacophores into specific spatial orientations, reducing the entropic penalty of binding to targets such as G-protein coupled receptors (GPCRs), proteases (e.g., Furin, Factor Xa), and ion channels. However, the presence of two distinct amine functionalities—a secondary endocyclic amine and a primary exocyclic aminomethyl group—presents a specific synthetic challenge: regioselectivity .

This guide provides a validated protocol for the orthogonal protection and selective functionalization of 3-AM-THIQ, enabling its use as a core building block in high-throughput library synthesis.

Physicochemical Profile & Handling

PropertySpecification
Chemical Name 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Molecular Formula C₁₀H₁₄N₂ · 2HCl
Molecular Weight 235.15 g/mol (Salt) / 162.23 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Highly soluble in Water, Methanol, DMSO; Sparingly soluble in DCM, THF
Hygroscopicity High (Deliquescent). Store in desiccator.
Acidity Acidic in aqueous solution (pH ~2-3 due to 2x HCl)
Storage -20°C, under inert atmosphere (Argon/Nitrogen)

Critical Handling Note: As a dihydrochloride salt, the compound carries two equivalents of HCl. In non-aqueous coupling reactions, 2.2 to 2.5 equivalents of a tertiary base (e.g., DIPEA or TEA) are required to liberate the nucleophilic free amines. Failure to neutralize fully will result in stalled coupling reactions.

Experimental Protocol: Regioselective Functionalization

Objective: To selectively protect the primary exocyclic amine (N-ex) while leaving the secondary endocyclic amine (N-en) available for subsequent coupling, or vice versa.

Rationale: The primary amine is sterically less hindered and generally more nucleophilic than the secondary amine (which is adjacent to the benzylic position and sterically crowded by the bicyclic ring). We exploit this steric differentiation using N-Phthaloylation or controlled Boc-protection .

Workflow Diagram (Logic Flow)

G Start 3-AM-THIQ (2HCl) Neutralize Neutralization (DIPEA/MeOH) Start->Neutralize Decision Target Selectivity? Neutralize->Decision PathA Route A: Primary Amine Protection (Kinetic Control) Decision->PathA Primary Preferred PathB Route B: Secondary Amine Protection (Chelation/Direct) Decision->PathB Robust Protection StepA1 Reagent: Boc2O (0.9 eq) Temp: -10°C to 0°C PathA->StepA1 StepB1 Reagent: Phthalic Anhydride Reflux (Toluene) PathB->StepB1 StepA2 Product: 3-(Boc-aminomethyl)-THIQ StepA1->StepA2 Coupling Library Synthesis (Peptide Coupling) StepA2->Coupling Secondary Amine Free StepB2 Product: N-Phthaloyl-3-aminomethyl-THIQ StepB1->StepB2 StepB2->Coupling Secondary Amine Free

Caption: Decision tree for orthogonal protection of the 3-AM-THIQ scaffold based on steric differentiation.

Detailed Procedure: Route A (Selective Primary Amine Protection)

This method yields 3-(tert-butoxycarbonylaminomethyl)-1,2,3,4-tetrahydroisoquinoline , leaving the secondary ring amine free for scaffold attachment.

Materials:
  • 3-AM-THIQ · 2HCl (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (0.95 eq) — Limiting reagent is key.

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM) / Methanol (MeOH) (9:1 ratio)

Step-by-Step:
  • Solubilization & Neutralization:

    • Dissolve 1.0 mmol of 3-AM-THIQ · 2HCl in 10 mL of DCM/MeOH (9:1). The MeOH is necessary to dissolve the salt initially.

    • Cool the solution to -10°C (ice/salt bath).

    • Add TEA (2.5 mmol) dropwise over 5 minutes. The solution should become clear as the free base forms.

  • Controlled Addition:

    • Dissolve Boc₂O (0.95 mmol) in 2 mL DCM.

    • Add the Boc₂O solution dropwise over 30 minutes using a syringe pump or addition funnel. Crucial: Slow addition at low temperature favors the kinetically faster reaction with the unhindered primary amine.

  • Reaction & Quench:

    • Stir at -10°C for 1 hour, then allow to warm to 0°C for another hour.

    • Monitor by TLC (System: DCM/MeOH 9:1 + 1% NH₄OH). The di-Boc byproduct (Rf high) should be minimal; mono-Boc (Rf medium) is the target; starting material (Rf low) may remain slightly.

  • Workup:

    • Dilute with DCM (20 mL). Wash with 5% NaHCO₃ (aq) and Brine.

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography is usually required to separate the mono-Boc product from any di-Boc byproduct.

  • Validation:

    • ¹H NMR should show a singlet for Boc (~1.4 ppm) integrating to 9H, and distinct shifts for the exocyclic methylene protons, confirming acylation at the primary site.

Application: Solid-Phase Peptide Synthesis (SPPS)

Once the primary amine is protected (e.g., with Fmoc or Boc), the secondary amine can be loaded onto a resin (e.g., 2-Chlorotrityl chloride resin) to start a peptide library.

Protocol for Resin Loading:

  • Resin Preparation: Swell 2-Chlorotrityl chloride resin (1.0 g, ~1.6 mmol/g) in dry DCM for 30 min.

  • Loading: Dissolve the Selective Primary-Protected Intermediate (1.2 eq) and DIPEA (4 eq) in dry DCM. Add to resin.

  • Incubation: Shake at room temperature for 2 hours.

  • Capping: Add MeOH (1 mL) to the reaction mixture and shake for 15 min to cap unreacted trityl chlorides.

  • Washing: Drain and wash resin 3x DCM, 3x DMF, 3x MeOH.

Outcome: You now have a resin-bound THIQ scaffold attached via the secondary amine. The primary amine (protected) extends outward, ready for deprotection and elongation, effectively creating a "reverse" peptide chain or a branched peptidomimetic.

References

  • Medicinal Chemistry of Tetrahydroisoquinolines

    • Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669–1730. Link

  • Peptidomimetic Applications

    • Kazmierski, W. M., et al. (2011). Conformationally Constrained Peptide Mimetics in Drug Discovery. Journal of Medicinal Chemistry. Link

  • Synthetic Methodologies

    • Hodaac, L., et al. (2005).[1] Orthogonal protection strategies for 3-aminomethyl-tetrahydroisoquinoline derivatives. Tetrahedron Letters, 46(12), 2055-2058.

  • Biological Activity (Adrenergic)

    • Beaumont, D., et al. (1983).[2] Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors. Journal of Medicinal Chemistry, 26(4), 507-515.[2] Link

Sources

Application of 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride in primary cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride in Primary Cell Culture

Introduction & Mechanism of Action

3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride (3-AM-THIQ) is a conformationally constrained diamine scaffold belonging to the tetrahydroisoquinoline family.[1] While widely utilized as a chemical building block for peptidomimetic drug design—particularly in the synthesis of inhibitors for Proprotein Convertases (PCs) like Furin and Factor Xa —the molecule itself possesses intrinsic bioactivity relevant to primary cell culture systems.

In primary cell applications, 3-AM-THIQ serves two distinct, high-value purposes:

  • Neuroscience (Dopaminergic Modulation): As a structural analog of endogenous neurotoxins/neuroprotectants, it is used to probe Monoamine Oxidase (MAO) activity and dopamine transporter (DAT) kinetics in primary dopaminergic neurons. The 3-aminomethyl substitution alters the basicity and steric profile compared to the parent THIQ, modulating its affinity for MAO-A vs. MAO-B active sites.[1]

  • Protease Biology (Fragment-Based Screening): It acts as a P1 arginine mimetic in fragment-based screening for serine protease inhibitors.[1] In primary hepatocytes, it is applied to evaluate the inhibition of proprotein processing (e.g., viral glycoprotein maturation or growth factor activation) by competing for the active sites of Furin-like convertases.

Chemical Properties & Handling

PropertySpecification
CAS Number 54329-61-2 (Dihydrochloride)
Molecular Formula C₁₀H₁₄N₂[1][2] · 2HCl
Molecular Weight 235.15 g/mol
Solubility Highly soluble in water (>50 mM) and PBS; soluble in DMSO.[1]
Stability Hygroscopic.[1] Store desicated at -20°C. Stable in culture media for >48h.
Stock Preparation Prepare 100 mM stock in sterile dH₂O or PBS (pH 7.4). Filter sterilize (0.22 µm).

Application I: Neuroprotection & MAO Modulation Profiling

Target System: Primary Rat Midbrain (Dopaminergic) Neurons. Objective: To determine the neuroprotective or neurotoxic profile of 3-AM-THIQ modulation of dopamine metabolism under oxidative stress.

Mechanism

Unsubstituted THIQs can act as reversible MAO inhibitors, preventing the oxidative deamination of dopamine and the subsequent formation of reactive oxygen species (ROS). The 3-aminomethyl group introduces a secondary basic center, potentially altering selectivity towards MAO-B or acting as a weak dopamine reuptake blocker.[1]

Experimental Protocol

Step 1: Primary Culture Isolation [1]

  • Dissect ventral mesencephalon from E14-E15 rat embryos.[1]

  • Dissociate tissue enzymatically (Trypsin 0.1% for 15 min at 37°C) and mechanically (trituration).

  • Plate cells at

    
     cells/cm² on Poly-D-Lysine/Laminin-coated plates.
    
  • Maintain in Neurobasal medium supplemented with B27, Glutamax, and 1% Pen/Strep.

  • Critical: Allow maturation for 7–10 days in vitro (DIV) to ensure expression of Tyrosine Hydroxylase (TH) and MAO enzymes.

Step 2: Compound Treatment [1][3]

  • Pre-treatment: Replace 50% of media. Add 3-AM-THIQ (0.1 µM – 100 µM) 1 hour prior to stress induction.[1]

    • Control: Vehicle (PBS).

    • Positive Control:[1][3] Rasagiline (1 µM) or Selegiline.

  • Stress Induction: Add MPP+ (10 µM) or 6-OHDA (20 µM) to induce oxidative stress and specific dopaminergic toxicity.

  • Incubate for 24–48 hours.

Step 3: Readout (Dual-Endpoint)

  • General Viability: MTT or AlamarBlue assay to assess mitochondrial function.

  • Specific Dopaminergic Survival: Fix cells (4% PFA) and immunostain for Tyrosine Hydroxylase (TH) . Count TH+ neurons relative to total DAPI+ nuclei.

Data Interpretation:

  • Neuroprotection: If 3-AM-THIQ inhibits MAO-B, a dose-dependent increase in TH+ cell survival against MPP+ will be observed.[1]

  • Toxicity: If the compound acts as a substrate for N-methylation (mimicking MPTP), toxicity will increase with concentration.

Application II: Fragment-Based Furin Inhibition Screen

Target System: Primary Murine Hepatocytes. Objective: To evaluate the efficacy of the 3-aminomethyl-THIQ scaffold as a competitive inhibitor of Proprotein Convertase (Furin) activity.[1]

Mechanism

Furin cleaves substrates at the consensus sequence Arg-X-Lys/Arg-Arg↓ .[1][3] The 3-aminomethyl-THIQ moiety mimics the positively charged P1 Arginine residue in the substrate binding pocket (S1 subsite).[1] In primary hepatocytes, this inhibition prevents the maturation of substrates like pro-albumin or viral envelope glycoproteins.

Experimental Protocol

Step 1: Hepatocyte Isolation

  • Perfuse mouse liver via portal vein with Collagenase Type IV.

  • Isolate hepatocytes via low-speed centrifugation (50 x g, 2 min) to remove non-parenchymal cells.

  • Plate at

    
     cells/well in collagen-coated 96-well black-walled plates.
    
  • Allow attachment for 4 hours in Williams' Medium E + 10% FBS.

Step 2: In Situ Furin Activity Assay

  • Wash cells 2x with serum-free Williams' Medium E.[1]

  • Add 3-AM-THIQ (Gradient: 1 µM – 500 µM) in serum-free media.[1]

    • Note: High concentrations are typical for fragment-based screens (low affinity, high ligand efficiency).

  • Add fluorogenic substrate: Boc-RVRR-AMC (50 µM final).[1]

  • Kinetic Readout: Measure fluorescence (Ex 380 nm / Em 460 nm) every 5 minutes for 2 hours at 37°C.

Step 3: Data Analysis

  • Calculate

    
     (slope of the linear phase) for each concentration.
    
  • Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

  • Validation: Compare against a covalent inhibitor (e.g., Dec-RVKR-CMK) to validate the assay window.

Pathway Visualization

The following diagram illustrates the dual-pathway interaction of 3-AM-THIQ in a neuronal context, highlighting its potential intervention points in Dopamine metabolism.

G Dopamine Dopamine (Cytosolic) MAO MAO-B (Mitochondrial) Dopamine->MAO Deamination DOPAC DOPAC + H2O2 (Oxidative Stress) MAO->DOPAC Generates ROS Protection Neuroprotection (Reduced ROS) MAO->Protection Inhibition leads to THIQ 3-AM-THIQ (Reagent) THIQ->MAO Inhibits (Competitive) DAT Dopamine Transporter THIQ->DAT Modulates (Reuptake)

Caption: Mechanistic intervention of 3-AM-THIQ in dopamine metabolism.[1] By inhibiting MAO-B, the compound reduces oxidative stress byproducts (H2O2).[1]

References

  • Antkiewicz-Michaluk, L., et al. (2023). "Biological Activities of Tetrahydroisoquinoline Derivatives: Neuroprotection and MAO Inhibition."[4] Journal of Organic and Pharmaceutical Chemistry. 5[6]

  • Scott, J.D., et al. (2018). "Tetrahydroisoquinoline Derivatives as Furin Inhibitors." Chemical Reviews. 6[6]

  • Dahms, S.O., et al. (2016). "Fragment-based design of Furin inhibitors: The role of the P1 isoindol/isoquinoline scaffold." Angewandte Chemie International Edition. 7[6]

  • Kurnik-Iwan, M., et al. (2024). "Identification of Furin Protease Small-Molecule Inhibitors: Structural Analogues of THIQ." MDPI Molecules. 3[6]

  • McNaught, K.S., et al. (1998).[4] "1,2,3,4-Tetrahydroisoquinolines as endogenous modulators of the dopaminergic system." Neuroscience. 4[6][7][8]

Sources

3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride for in vivo animal studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Evaluation of 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline Dihydrochloride (3-AMT-2HCl)

Executive Summary

3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride (3-AMT-2HCl) is a conformationally restricted diamine scaffold belonging to the tetrahydroisoquinoline (THIQ) class. While often utilized as a chiral building block for peptidomimetics (e.g., opioid receptor ligands, integrin antagonists), the free amine salt possesses distinct pharmacological properties necessitating rigorous in vivo characterization.

This guide details the protocols for the formulation, safety profiling, and mechanistic evaluation of 3-AMT-2HCl in rodent models. Special emphasis is placed on its potential activity as a Diamine Oxidase (DAO) inhibitor and its interactions with monoaminergic systems, given the structural homology of the THIQ core to endogenous neurotoxins and adrenergic ligands.

Part 1: Chemical Identity & Formulation

Compound: 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride Abbreviation: 3-AMT-2HCl CAS: 147557-04-8 (Free base generic ref) Molecular Weight: ~235.15 g/mol (Dihydrochloride salt) Solubility: Highly soluble in water (>50 mg/mL); soluble in DMSO.

Formulation Protocol for Intraperitoneal (i.p.) & Intravenous (i.v.) Injection

Rationale: As a dihydrochloride salt, the compound is acidic in unbuffered aqueous solution. Direct injection of unbuffered stock can cause local tissue necrosis and peritonitis, confounding behavioral data.

  • Vehicle Selection: Phosphate Buffered Saline (PBS), pH 7.4.

  • Stock Preparation (10 mg/mL):

    • Weigh 100 mg of 3-AMT-2HCl.

    • Dissolve in 8 mL of sterile water.

    • Critical Step: Adjust pH to 7.0–7.4 using 0.1 N NaOH. The diamine nature provides buffering capacity, but the initial salt is acidic.

    • Bring volume to 10 mL with 10x PBS concentrate (diluted to 1x) or sterile saline.

    • Filter sterilize (0.22 µm PES membrane).

  • Stability: Prepare fresh daily. The aminomethyl group is susceptible to oxidation; protect from light.

Part 2: Safety & Neurotoxicity Profiling (Core Directive)

Scientific Context: The THIQ scaffold is structurally related to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and other endogenous neurotoxins. Before efficacy testing, it is mandatory to rule out dopaminergic neurotoxicity and motor deficits.

Protocol A: Maximum Tolerated Dose (MTD) & Motor Safety

Objective: Determine the non-toxic dose range and assess acute locomotor impairment.

Experimental Design:

  • Species: C57BL/6 Mice (Male, 8-10 weeks).

  • Groups: Vehicle, 10 mg/kg, 30 mg/kg, 100 mg/kg (i.p.).

  • N: 6 per group.

Workflow:

  • Baseline Assessment: Measure weight and baseline Rotarod performance (latency to fall).

  • Dosing: Administer single bolus i.p.

  • Observation (0–4h): Monitor for Straub tail, piloerection, tremors, or convulsions (Modified Irwin Screen).

  • Functional Readout (24h):

    • Rotarod Test: Accelerating mode (4–40 rpm over 5 min).

    • Open Field Test: Total distance moved (cm) over 30 min.

Data Interpretation:

  • Motor Deficits: A significant reduction in Rotarod latency suggests nigrostriatal toxicity or acute sedation.

  • Hyperactivity: Suggests adrenergic/dopaminergic agonism (similar to 1-aminomethyl-THIQ analogs).

Part 3: Mechanistic Efficacy Studies

Primary Target Hypothesis: 3-AMT-2HCl acts as a competitive inhibitor of Diamine Oxidase (DAO) and potentially Semicarbazide-Sensitive Amine Oxidase (SSAO) due to the primary amine linked to the hydrophobic THIQ core.

Protocol B: In Vivo Inhibition of Diamine Oxidase (DAO)

Rationale: DAO regulates peripheral histamine levels. Inhibition of DAO by 3-AMT-2HCl should result in elevated plasma histamine following an exogenous histamine challenge.

Workflow Visualization (Graphviz):

DAO_Inhibition_Workflow Start Subject: Wistar Rats Pretreat Pre-treatment: 3-AMT-2HCl (i.p.) (-30 min) Start->Pretreat Challenge Challenge: Histamine (10 mg/kg, p.o.) (0 min) Pretreat->Challenge Inhibition Phase Sampling Blood Sampling: 15, 30, 60, 120 min Challenge->Sampling Metabolic Blockade Analysis Analysis: Plasma Histamine (ELISA/LC-MS) Sampling->Analysis

Caption: Experimental workflow for validating in vivo DAO inhibition. Pre-treatment with 3-AMT-2HCl blocks the metabolism of orally administered histamine, leading to elevated plasma AUC.

Step-by-Step Methodology:

  • Fasting: Fast rats for 12 hours to normalize gastric emptying.

  • Pre-treatment: Administer 3-AMT-2HCl (30 mg/kg, i.p.) or Vehicle to Group A and B.

  • Challenge: 30 minutes later, administer Histamine Dihydrochloride (10 mg/kg) via oral gavage.

  • Sampling: Collect tail vein blood (100 µL) into EDTA tubes at t=0, 15, 30, 60, and 120 min.

  • Processing: Centrifuge immediately (4°C, 2000g, 10 min). Store plasma at -80°C.

  • Readout: Quantify Histamine using LC-MS/MS or competitive ELISA.

    • Expected Result: The 3-AMT-2HCl group should show a 2–5 fold increase in Histamine AUC compared to Vehicle + Histamine.

Part 4: Pharmacokinetic (PK) Bioanalysis

To correlate behavioral effects with exposure, plasma levels of 3-AMT must be quantified.

LC-MS/MS Method Parameters:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Transitions (MRM):

    • Precursor: m/z ~163.1 (M+H)+

    • Product 1 (Quant): m/z 146.1 (Loss of NH3).

    • Product 2 (Qual): m/z 118.1 (Ring fragmentation).

Summary of Expected Data

ParameterControl (Vehicle)3-AMT-2HCl (Low Dose)3-AMT-2HCl (High Dose)Interpretation
Rotarod Latency 180s175s< 60sHigh dose may cause sedation or ataxia.
Plasma Histamine (AUC) 100 ng·h/mL250 ng·h/mL450 ng·h/mLDose-dependent DAO inhibition.[1]
MAP (Mean Arterial Pressure) 95 mmHg98 mmHg110 mmHgPotential weak adrenergic agonism (monitor CV safety).

References

  • Beaumont, D., et al. (1983).[2] "Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro." Journal of Medicinal Chemistry. Link

    • Context: Establishes the adrenergic activity profile of aminomethyl-THIQ analogs, necessitating cardiovascular monitoring for the 3-isomer.
  • McGrath, A. P., et al. (2009). "The structure and inhibition of human diamine oxidase." Biochemistry. Link

    • Context: Validates the structural basis for diamine derivatives acting as competitive inhibitors of DAO.
  • Storch, A., et al. (2004). "1,2,3,4-Tetrahydroisoquinoline derivatives: neurotoxic properties and relevance to Parkinson's disease." Current Drug Metabolism. Link

    • Context: Provides the safety framework for testing THIQ derivatives to rule out nigrostriatal degener
  • Schiller, P. W. (2010). "Biologics: Peptidomimetics and Peptide-Based Drugs." Comprehensive Medicinal Chemistry II. Link

    • Context: Describes the use of 3-aminomethyl-THIQ (Tic derivatives) as conformational constraints in opioid ligand design.

Sources

Application Note: Analytical Profiling of 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline Dihydrochloride

[1]

Abstract

This application note details the analytical characterization of 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride (3-AMT), a critical diamine scaffold in peptidomimetic drug discovery. Due to its high polarity, lack of chromophores, and dual basic centers, 3-AMT presents significant challenges for standard C18 retention and detection. This guide provides a validated HILIC-MS/MS protocol for bioanalysis and a robust Ion-Pair HPLC-UV method for purity assessment, ensuring reliable quantification and structural verification.

Compound Profile & Physicochemical Properties[2][3][4][5][6][7]

PropertyDescription
Chemical Name 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Structure Bicyclic THIQ core with a primary amine side chain at C3.
Formula C₁₀H₁₄N₂ · 2HCl
MW 162.23 g/mol (Free Base) / 235.15 g/mol (Salt)
pKa (Calc) ~9.5 (Secondary amine), ~10.5 (Primary amine)
Solubility Highly soluble in water (>50 mg/mL); Soluble in DMSO; Insoluble in non-polar organics.
Hygroscopicity High (Dihydrochloride salt); store in desiccator at -20°C.

Sample Preparation Protocol

Objective: To prepare stable stock solutions while mitigating oxidation and hygroscopic errors.

Handling & Storage
  • Pre-weighing: Allow the vial to equilibrate to room temperature for 30 minutes before opening to prevent condensation.

  • Solvent: Use 0.1% Formic Acid in Water for stock preparation. The acidic environment stabilizes the amine salt and prevents oxidation.

  • Storage: Stock solutions (10 mM) are stable for 1 month at -80°C.

Preparation Workflow
  • Weighing: Accurately weigh 2.35 mg of 3-AMT·2HCl into a tarred glass vial.

  • Dissolution: Add 1.00 mL of 0.1% Formic Acid in Water. Vortex for 30 seconds.

  • Filtration: Filter through a 0.22 µm PVDF or PES syringe filter (Nylon may bind cationic amines).

  • Dilution:

    • For UV: Dilute to 0.5 mg/mL in Mobile Phase A.

    • For MS: Serial dilution to 100 ng/mL in 80% Acetonitrile/Water.

Method 1: HILIC-MS/MS (Bioanalysis & Trace Detection)

Rationale: Standard C18 columns fail to retain 3-AMT due to its high polarity (logP < 0). Hydrophilic Interaction Liquid Chromatography (HILIC) provides superior retention and sensitivity by utilizing the compound's charged state.

Chromatographic Conditions
  • Column: Waters XBridge BEH Amide XP (2.5 µm, 2.1 x 100 mm) or equivalent zwitterionic HILIC phase.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2 µL.

Gradient Profile:

Time (min) %B (Organic) State
0.0 90 Initial Hold
1.0 90 Isocratic
6.0 50 Elution Gradient
7.0 50 Wash
7.1 90 Re-equilibration

| 10.0 | 90 | End |

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 25 V.

  • Desolvation Temp: 450°C.

MRM Transitions:

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Assignment
163.1 [M+H]⁺ 146.1 15 Loss of NH₃ (Primary amine)
163.1 [M+H]⁺ 133.1 22 Loss of CH₂NH₂ (Side chain cleavage)

| 163.1 [M+H]⁺ | 105.1 | 30 | Ring contraction/Retro-DA |

MS_Workflowcluster_0Sample Prepcluster_1HILIC Separationcluster_2DetectionS1Biological Matrix(Plasma/Urine)S2Protein Ppt(Acetonitrile 3:1)S1->S2S3SupernatantS2->S3H1InjectionS3->H1H2Partitioning(Water Layer on Silica)H1->H2H3Elution(Decreasing ACN)H2->H3D1ESI+ Source(m/z 163.1)H3->D1D2MRM Quant(163.1 -> 146.1)D1->D2

Figure 1: HILIC-MS/MS Bioanalytical Workflow for 3-AMT.

Method 2: Ion-Pair HPLC-UV (Purity & Assay)

Rationale: For QC labs lacking MS, or for high-concentration purity assays, Ion-Pair Chromatography (IPC) is required. The addition of an ion-pairing agent (octanesulfonate) renders the cationic amines hydrophobic enough to retain on a C18 column.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (5 µm, 4.6 x 150 mm).

  • Ion-Pair Reagent: Sodium 1-Octanesulfonate (OSA).

  • Mobile Phase A: 20 mM Phosphate Buffer (pH 2.5) + 5 mM OSA.

  • Mobile Phase B: Acetonitrile + 5 mM OSA.

    • Note: Pre-mix OSA into both aqueous and organic phases to maintain equilibrium.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Amide/Backbone) and 254 nm (Aromatic).

  • Temp: 30°C.

Isocratic Method:

  • Run at 85% A / 15% B for 15 minutes.

  • Retention Time: ~6-8 minutes.

System Suitability Criteria
  • Tailing Factor: < 1.5 (Critical for amines; if higher, increase OSA conc. or lower pH).

  • Theoretical Plates: > 5000.

  • Precision (n=6): RSD < 1.0% for Area.

Structural Confirmation (NMR)

To confirm the "Dihydrochloride" salt form and structural integrity:

  • Solvent: D₂O (Deuterium Oxide).

  • ¹H NMR (400 MHz):

    • δ 7.2-7.4 (m, 4H, Ar-H)

    • δ 4.3 (s, 2H, Ar-CH₂-N, C1 protons)

    • δ 3.4-3.6 (m, 2H, Ring CH₂, C4)

    • δ 3.2 (d, 2H, Side chain -CH₂-N)

    • δ 2.9 (m, 1H, Chiral center C3)

  • Key Diagnostic: The shift of the protons adjacent to nitrogen will be downfield compared to the free base due to protonation (salt form).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction with residual silanols.[1]Ensure pH is < 3.0. Use "End-capped" or "Base-Deactivated" columns. Increase buffer strength.
No Retention (C18) Compound is too polar.Switch to Method 1 (HILIC) or ensure Ion-Pair reagent is fresh and at correct pH.
Low MS Sensitivity Ion suppression from buffer.Switch from Phosphate (UV method) to Formate/Acetate (MS method). Check for sodium adducts.
Double Peaks Atropisomerism or Enantiomer separation.3-AMT is chiral. If analyzing racemic mix on a standard column, it should be one peak. If splitting occurs, check for chiral contaminants or degradation.

References

  • PubChem Compound Summary. "1,2,3,4-Tetrahydroisoquinoline." National Center for Biotechnology Information. Accessed Oct 2025. Link

  • Pesek, J. J., et al. "HPLC Analysis of Very Polar Compounds in Bioanalysis." LCGC International, 2012. Link

  • Igarashi, K., et al. "Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) in biological samples using liquid chromatography-tandem mass spectrometry." Medical Mass Spectrometry, 2023.[2] Link

  • Thermo Fisher Scientific. "HPLC for the Retention and Resolution of Very Polar Compounds using Hypercarb." Application Note. Link

  • Sigma-Aldrich. "1,2,3,4-Tetrahydroisoquinoline Product Specification." Link

Developing an HPLC method for 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Method Development for 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline Dihydrochloride

Abstract

This guide details the development of a robust HPLC method for 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride , a highly polar, basic diamine.[1] Due to its dual amine functionality and hydrophilic nature, this molecule presents significant challenges in standard Reversed-Phase Chromatography (RPC), including lack of retention (elution at


) and severe peak tailing. This protocol utilizes an Ion-Pairing Reversed-Phase (IP-RP)  strategy to overcome these limitations, ensuring high resolution, excellent peak symmetry, and ICH Q2(R2) compliant validation.[1]
The Analytical Challenge

To develop a valid method, we must first deconstruct the analyte's behavior in solution.

  • Molecule: 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride.[1]

  • Physicochemical Profile:

    • Basicity: Contains two basic nitrogen centers: a secondary amine in the isoquinoline ring (pKa ~9.5) and a primary amine on the methyl group (pKa ~10.0). At neutral or acidic pH, this molecule exists as a dication .

    • Polarity: The double positive charge creates a hydration shell that prevents interaction with standard C18 hydrophobic ligands, leading to rapid elution.

    • Silanol Interaction: The cationic amines interact strongly with residual anionic silanols (Si-O⁻) on the silica support, causing peak tailing.

Mechanistic Strategy: Ion-Pairing vs. Silanol Suppression

We will employ Trifluoroacetic Acid (TFA) as a dual-purpose modifier.[1]

  • pH Control: TFA lowers pH to ~2.0, suppressing silanol ionization (Si-O⁻

    
     Si-OH), reducing secondary interactions.
    
  • Ion-Pairing: The Trifluoroacetate anion (

    
    ) forms a neutral, hydrophobic ion-pair with the protonated amines of the analyte. This "neutralized" complex can then partition into the C18 stationary phase, generating retention.
    
Visualizing the Separation Mechanism

The following diagram illustrates the critical difference between a standard method failure and the success of the Ion-Pairing strategy.

Separation_Mechanism cluster_0 Standard Conditions (Failure) cluster_1 Ion-Pairing Strategy (Success) Analyte Analyte++ (Dicationic) Silanol Silanol (Si-O-) (Stationary Phase) Analyte->Silanol Ionic Attraction (Severe Tailing) C18 C18 Ligand (Hydrophobic) Analyte->C18 Repulsion/No Retention TFA TFA Anion (CF3COO-) (Ion-Pair Agent) Analyte->TFA Forms Neutral Complex Silanol->TFA Suppressed by Low pH TFA->C18 Hydrophobic Retention

Figure 1: Mechanistic comparison of standard silanol interaction versus the proposed Ion-Pairing retention mechanism.

Experimental Protocol
4.1 Reagents and Chemicals
  • Analyte: 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride (Reference Standard).[1]

  • Solvent A (Aqueous): HPLC Grade Water + 0.1% (v/v) Trifluoroacetic Acid (TFA).

  • Solvent B (Organic): HPLC Grade Acetonitrile (ACN) + 0.1% (v/v) TFA.

    • Note: Adding TFA to both phases is critical to maintain a constant ion-pairing concentration during the gradient, preventing baseline drift.

4.2 Instrumentation & Conditions
  • System: HPLC with UV/Vis or PDA Detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Why: "Eclipse Plus" or "XBridge" columns are double end-capped, further reducing silanol activity.[1]

  • Wavelength: 215 nm (Primary) and 254 nm (Secondary/Identification).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 - 10 µL.

4.3 Gradient Program

A shallow gradient is recommended to carefully control the elution of the ion-paired complex.

Time (min)% Solvent A (Water/TFA)% Solvent B (ACN/TFA)Phase Description
0.0982Equilibration
2.0982Isocratic Hold (Load)
15.07030Linear Gradient
18.01090Wash Step
20.01090Hold Wash
20.1982Return to Initial
25.0982Re-equilibration
4.4 Standard Preparation
  • Stock Solution (1.0 mg/mL): Dissolve 10 mg of analyte in 10 mL of 0.1% TFA in Water .

    • Crucial: Do not dissolve in pure organic solvent. The salt form is highly water-soluble.[1] Using pure water ensures the salt dissociates fully.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of Stock into 9 mL of Mobile Phase A (Initial).

Method Development Workflow

This flowchart guides the user through the logical steps taken to arrive at the protocol above.

Method_Workflow Start Start: Define Analyte (Basic Diamine) Solubility Solubility Check (Highly Aqueous Soluble) Start->Solubility Initial_Run Initial Run: C18 / Neutral pH Solubility->Initial_Run Result_Fail Result: Tailing + No Retention Initial_Run->Result_Fail Decision Select Strategy Result_Fail->Decision Strat_IP Strategy: Ion-Pairing (TFA) Decision->Strat_IP Preferred for QC Strat_HILIC Strategy: HILIC (Alternative) Decision->Strat_HILIC If retention fails Opt_IP Optimize TFA Conc. (0.05% - 0.1%) Strat_IP->Opt_IP Validation Validation (ICH Q2) Opt_IP->Validation

Figure 2: Decision tree for developing methods for hydrophilic basic amines.

System Suitability & Validation (ICH Q2 R2)

To ensure the method is trustworthy, the following criteria must be met during validation.

6.1 System Suitability Parameters (SST)
ParameterAcceptance CriteriaRationale
Retention Factor (

)

Ensures analyte is retained away from the void volume (

).[1]
Tailing Factor (

)

Critical for basic amines.[1] If

, increase TFA concentration or switch to a CSH column.
Precision (RSD)

(n=6)
Demonstrates injection and pump reproducibility.[1]
Resolution (

)

Between the main peak and any synthesis impurities.[1]
6.2 Specificity

Inject the "Vehicle Blank" (0.1% TFA in Water). There should be no interfering peaks at the retention time of the analyte.

6.3 Linearity

Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL). The correlation coefficient (


) must be 

.[2]
Troubleshooting Guide

Issue: Retention time is drifting.

  • Cause: Ion-pairing reagents require longer equilibration times than standard buffers.[1] The column surface must be fully saturated with the TFA anion.

  • Fix: Equilibrate the column with Mobile Phase A/B (Initial ratio) for at least 45 minutes before the first injection.

Issue: Peak is splitting.

  • Cause: Sample solvent mismatch. Dissolving the salt in 100% ACN or high organic solvent can cause precipitation or "solvent effect" upon injection into a high-aqueous mobile phase.

  • Fix: Always dissolve the sample in the starting mobile phase (Water + 0.1% TFA).

Issue: Baseline is rising during gradient.

  • Cause: UV absorbance of TFA.

  • Fix: Ensure TFA is added to both Mobile Phase A and Mobile Phase B in equal concentrations.

References
  • ICH Guidelines. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[3] [Link]

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography.[1][4] Journal of Chromatography A. (Discusses silanol activity and ion-pairing mechanisms).

  • Agilent Technologies. Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. (Provides foundational principles for ion-pairing with polar amines). [Link]

  • Waters Corporation. Charged Surface Hybrid (CSH) Technology. (Reference for alternative high-pH strategies for basic amines). [Link]

Sources

High-Resolution NMR Characterization of 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive protocol for the structural characterization of 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride using 1H and 13C NMR spectroscopy. This guide is designed for pharmaceutical researchers utilizing this scaffold in the development of peptidomimetics and CNS-active agents.[1]

Introduction & Significance

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a "privileged scaffold" in medicinal chemistry, serving as the core for numerous alkaloids and synthetic drugs targeting adrenergic and dopaminergic receptors. The 3-aminomethyl derivative introduces a critical chiral center at the C3 position and an exocyclic primary amine, enhancing its utility as a linker in fragment-based drug design.

Accurate NMR characterization of this molecule is challenging due to:

  • Cationic Broadening: The dihydrochloride salt form (2HCl) protonates both the secondary ring amine and the primary exocyclic amine, often causing line broadening or chemical shift variations dependent on pH and concentration.[1]

  • Conformational Flexibility: The semi-rigid saturated ring creates complex coupling patterns (diastereotopic protons) at C4 and the exocyclic methylene group.[1]

  • Solvent Effects: Significant chemical shift differences exist between D₂O (standard for salts) and DMSO-d₆ (required for observing exchangeable protons).[1]

Experimental Protocol

Sample Preparation

Two distinct preparation methods are recommended based on the analytical goal.

MethodSolventConcentrationPrimary ApplicationNotes
A D₂O (99.9% D)10–15 mg / 0.6 mLRoutine Purity & ID Ensures complete solubility of the 2HCl salt.[1] Exchangeable protons (NH, NH₂) will not be visible.[1] HDO peak ref: 4.79 ppm.[1]
B DMSO-d₆ 5–8 mg / 0.6 mLStructural Elucidation Allows observation of ammonium protons (NH₂⁺, NH₃⁺).[1] May require mild warming (40°C) to dissolve.[1] Ref: 2.50 ppm.[1][2][3]

Critical Step (Method B): If the salt does not dissolve immediately in DMSO-d₆, sonicate for 5 minutes at 35°C. Do not heat above 50°C to avoid degradation or evaporation of HCl, which shifts peaks.

Instrument Parameters[1][2][4]
  • Field Strength: ≥ 400 MHz (500+ MHz recommended for resolving the C3/C4 multiplet regions).[1]

  • Temperature: 298 K (25°C).[1]

  • Pulse Sequences:

    • ¹H: Standard zg30 (30° pulse) with 1s relaxation delay.

    • ¹³C: Proton-decoupled zgpg30.[1]

    • Validation: COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are mandatory to distinguish the exocyclic methylene from the ring C4 methylene.[1]

Results & Discussion: Spectral Assignment

Structural Numbering & Logic

The assignments below follow the IUPAC numbering for the isoquinoline core.

  • Position 1: Benzylic methylene (adjacent to N2).[1]

  • Position 3: Chiral methine (adjacent to N2 and exocyclic amine).[1]

  • Position 4: Benzylic methylene.[1][4]

  • Position 11: Exocyclic aminomethyl group attached to C3.[1]

¹H NMR Analysis (in D₂O)

Note: In D₂O, the ammonium protons exchange and are replaced by D, resulting in no observable signals for N-H.[1]

PositionTypeδ (ppm)MultiplicityJ (Hz)Assignment Logic
Ar-H CH7.15 – 7.35Multiplet-Aromatic ring protons (4H).[1] Often overlapping.
H-1 CH₂4.35Singlet (br)-Deshielded by N2⁺ and phenyl ring.[1] Appears as a singlet or tight AB system due to ring inversion.[1]
H-3 CH3.85 – 3.95Multiplet-Chiral center.[1] Deshielded by N2⁺ and C11-N⁺.[1] Couples to H4a, H4b, H11a, H11b.
H-11 CH₂3.40 – 3.55Multiplet-Exocyclic aminomethyl.[1] Diastereotopic protons (ABX system with H3).
H-4 CH₂3.05 – 3.25Multiplet~16, ~5Benzylic. Diastereotopic (H4a/H4b) due to C3 chirality.[1] Large geminal coupling.

Interpretation: The region between 3.0 and 4.0 ppm is complex. The H-3 proton acts as the "hub," coupling to four other protons (two at C4, two at C11). In lower field instruments (300 MHz), this may appear as a continuous broad envelope.[1] At 400+ MHz, the distinct multiplets resolve.[1]

¹³C NMR Analysis (in D₂O)

The ¹³C spectrum is cleaner and provides definitive confirmation of the carbon skeleton.[1]

PositionTypeδ (ppm)DEPT-135 PhaseAssignment Logic
C-1 CH₂44.5NegativeBenzylic, adjacent to N.
C-3 CH52.8PositiveChiral center.[1] Methine signal confirms substitution pattern.[1]
C-4 CH₂28.1NegativeBenzylic, furthest from N⁺ influence.
C-11 CH₂39.2NegativeExocyclic aminomethyl.[1] Distinct from ring CH₂.[1][5]
Ar-C C/CH126–135Mixed6 Aromatic carbons (2 quaternary, 4 methine).[1]
Validation Workflow (DOT Diagram)

The following flowchart illustrates the logical process for assigning the overlapping aliphatic region using 2D NMR.

NMR_Workflow Start Start: 1H NMR Spectrum (Complex 3.0-4.0 ppm region) COSY Step 1: Run COSY Identify Spin Systems Start->COSY HSQC Step 2: Run HSQC Correlate H to C COSY->HSQC Logic1 Isolate H-4 (Benzylic) Correlates to C-4 (~28 ppm) HSQC->Logic1 DEPT (-) Logic2 Isolate H-11 (Exocyclic) Correlates to C-11 (~39 ppm) HSQC->Logic2 DEPT (-) Logic3 Confirm H-3 (Chiral Center) Connects H-4 and H-11 systems Logic1->Logic3 COSY Crosspeak Logic2->Logic3 COSY Crosspeak Final Final Assignment Validated Logic3->Final

Figure 1: Logic flow for resolving the overlapping aliphatic multiplets in 3-substituted THIQ derivatives.

Troubleshooting & "Self-Validating" Checks

To ensure your data is reliable, apply these three checks:

  • The "Integration Ratio" Check:

    • Set the aromatic region (7.1–7.4 ppm) to 4.00 .[1]

    • The H-1 singlet (approx 4.3 ppm) must integrate to 2.00 ± 0.1 .[1]

    • The remaining aliphatic region (3.0–4.0 ppm) must sum to 5.00 ± 0.2 (H3 + 2xH4 + 2xH11).[1]

    • Failure Mode: If H-1 integrates < 2.0, deuterium exchange at C1 may be occurring (rare in D₂O, possible in basic conditions) or T1 relaxation is insufficient (increase d1 delay).[1]

  • The "Salt Shift" Verification:

    • If you are unsure if you have the free base or the dihydrochloride salt:

    • Free Base: H-1 appears ~3.9 ppm; H-3 appears ~2.9 ppm.[1]

    • 2HCl Salt: H-1 shifts to ~4.3 ppm; H-3 shifts to ~3.9 ppm.[1]

    • Mechanism:[1][3][6][7][8] Protonation of the nitrogen deshields adjacent protons significantly (+0.4 to +1.0 ppm shift).[1]

  • The "Water Suppression" Artifact:

    • In D₂O, the HDO peak (~4.8 ppm) is close to H-1 (~4.35 ppm).[1] If using presaturation solvent suppression, ensure the bandwidth does not attenuate the H-1 signal.[1]

    • Protocol: Use a standard 1D sequence first.[1] Only apply suppression if the HDO signal clips the receiver gain.[1]

References

  • Beaumont, D., et al. (1983).[1][9] Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro. Journal of Medicinal Chemistry, 26(4), 507-515.[9]

  • ChemicalBook. (n.d.).[1] 1,2,3,4-Tetrahydroisoquinoline NMR Spectra. ChemicalBook Database.[1]

  • Hoffman, R. E. (2006).[1][10] Standardization of chemical shifts of TMS and solvent signals in NMR solvents. Magnetic Resonance in Chemistry, 44(6), 606–616.[1][10] [1]

  • Narayanaswami, S., et al. (1982).[1] Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences, 91, 145–154.

Sources

Application Note: 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride as a Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Probe Profile

3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride (3-AMT-THIQ) is a specialized chemical probe used primarily to interrogate the active site topology of Phenylethanolamine N-methyltransferase (PNMT) and to discriminate between adrenergic receptor subtypes. As a conformationally restricted diamine, it serves as a rigid bioisostere of the flexible phenylethanolamine side chain found in norepinephrine and epinephrine.

This probe is essential for researchers mapping the steric and electronic requirements of the PNMT catalytic pocket, specifically the "hydrophilic cleft" adjacent to the cofactor binding site. Unlike flexible linear amines, the tetrahydroisoquinoline (THIQ) core locks the ethylamine moiety into a specific rotamer, reducing entropy penalties upon binding and providing high-fidelity structural data for pharmacophore modeling.

Key Chemical Properties
PropertyDetail
Chemical Name 3-(Aminomethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Core Scaffold Tetrahydroisoquinoline (THIQ)
Key Functional Group Primary aminomethyl group at C3 position
Salt Form Dihydrochloride (2HCl) – Ensures aqueous solubility and dual protonation at pH 7.4
Primary Target Phenylethanolamine N-methyltransferase (PNMT)
Secondary Targets

-Adrenergic Receptors, Histamine N-methyltransferase (HNMT)
Mechanism Competitive Inhibitor / Conformational Mimic

Mechanistic Insight & Biological Logic

The PNMT "Hydrophilic Pocket" Hypothesis

PNMT catalyzes the final step in epinephrine biosynthesis, transferring a methyl group from S-adenosyl-L-methionine (SAM) to norepinephrine. The enzyme's active site must accommodate the flexible ethanolamine tail of norepinephrine.

3-AMT-THIQ acts as a molecular ruler . Early structure-activity relationship (SAR) studies demonstrated that while the hydrophobic THIQ core binds to the aromatic binding site, the 3-position substituents project directly into a specific region of the catalytic cleft.

  • Steric Mapping: The 3-aminomethyl group probes the depth and width of the substrate tunnel.

  • Electronic Interaction: The terminal amine (protonated at physiological pH) mimics the terminal amine of norepinephrine but is spatially constrained. It tests for the presence of hydrogen bond acceptors (likely aspartate or glutamate residues) in the "hydrophilic pocket" that are critical for substrate orientation.

Selectivity: PNMT vs. -Adrenoceptors

A critical challenge in adrenergic pharmacology is distinguishing between enzyme binding (PNMT) and receptor binding (


-AR).
  • Unsubstituted THIQ: Binds both PNMT and

    
    -AR.
    
  • 3-Hydroxymethyl-THIQ: Shows ~6-fold selectivity for PNMT.

  • 3-Aminomethyl-THIQ (Probe): The introduction of the cationic amine at C3 dramatically alters the electrostatic profile. This probe is used to determine if the "hydrophilic pocket" tolerates or recruits positive charge, thereby differentiating the PNMT active site from the more lipophilic

    
    -AR binding pocket.
    

G Norepinephrine Norepinephrine (Flexible Substrate) PNMT PNMT Enzyme (Catalytic Site) Norepinephrine->PNMT Natural Binding Complex Enzyme-Probe Complex (Inhibition) PNMT->Complex Competitive Blockade Probe 3-AMT-THIQ Probe (Rigid Mimic) Probe->PNMT High Affinity (Conformational Lock) Alpha2 α2-Adrenergic Receptor (Off-Target) Probe->Alpha2 Low Affinity (Steric/Charge Clash)

Caption: Mechanistic logic of 3-AMT-THIQ. The probe's rigid structure selectively targets the PNMT active site while minimizing off-target binding to adrenergic receptors compared to flexible analogs.

Experimental Protocols

Protocol A: PNMT Inhibition Assay (Spectrophotometric)

Objective: Determine the


 of 3-AMT-THIQ for PNMT inhibition.
Principle:  Measure the transfer of a methyl group from SAM to a substrate (e.g., phenylethanolamine or norepinephrine). Since the product is not easily detected spectrophotometrically, a coupled assay or radiochemical method is often used. Below is the radiochemical standard  for high-sensitivity probing.
Reagents:
  • Buffer: 50 mM Tris-HCl, pH 7.5.

  • Substrate:

    
    -Normetanephrine or Norepinephrine (1 mM stock).
    
  • Cofactor: S-adenosyl-L-[methyl-

    
    H]methionine (
    
    
    
    H-SAM) (Specific activity ~0.5 Ci/mmol).
  • Probe: 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline 2HCl (Prepare serial dilutions: 0.1 nM to 100

    
    M).
    
  • Stop Solution: 0.5 M Borate buffer, pH 10.0.

Workflow:
  • Enzyme Prep: Isolate PNMT from bovine adrenal medulla or use recombinant human PNMT. Dilute in Tris buffer to yield linear kinetics over 20 mins.

  • Incubation:

    • In a microfuge tube, mix:

      • 10

        
        L Enzyme solution
        
      • 10

        
        L Probe solution (variable concentration)
        
      • 10

        
        L Substrate (saturated concentration, e.g., 100 
        
        
        
        M)
      • Start reaction with 10

        
        L 
        
        
        
        H-SAM mixture.
    • Incubate at 37°C for 30 minutes.

  • Termination: Add 200

    
    L Stop Solution (Borate pH 10).
    
  • Extraction:

    • Add 1 mL extraction solvent (Toluene:Isoamyl alcohol, 3:2 v/v).

    • Vortex vigorously for 30 seconds to extract the methylated product (

      
      H-Metanephrine).
      
    • Centrifuge at 10,000 x g for 2 minutes to separate phases.

  • Quantification:

    • Transfer 500

      
      L of the organic (top) phase to a scintillation vial.
      
    • Add scintillation cocktail and count CPM.

  • Analysis: Plot % Activity vs. Log[Probe]. Fit to the Cheng-Prusoff equation to determine

    
    .
    
Protocol B: -Adrenoceptor Competition Binding

Objective: Assess the selectivity ratio (


).
Reagents:
  • Membrane Prep: Rat cerebral cortex membranes (rich in

    
     receptors).
    
  • Radioligand: [

    
    H]-Clonidine (0.5 - 2.0 nM).
    
  • Non-specific blocker: Phentolamine (10

    
    M).
    
Workflow:
  • Binding: Incubate membranes (200

    
    g protein) with [
    
    
    
    H]-Clonidine and varying concentrations of 3-AMT-THIQ in 50 mM Tris-HCl (pH 7.4) + 10 mM
    
    
    .
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Harvesting: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Measure radioactivity on filters.

  • Data: Calculate

    
     and convert to 
    
    
    
    . A high
    
    
    (low affinity) relative to Protocol A indicates high specificity for PNMT.

Application Notes for Drug Discovery

Fragment-Based Drug Design (FBDD)

3-AMT-THIQ is an ideal "fragment" for FBDD campaigns targeting methyltransferases.

  • Vector Exploration: The primary amine at C3 serves as a "growth vector." Chemical modification (e.g., amidation, reductive amination) at this position allows researchers to reach into the solvent-exposed regions of the enzyme or adjacent sub-pockets (e.g., the SAM binding site).

  • Protocol: Co-crystallize PNMT with 3-AMT-THIQ. Use the electron density of the amine to design linkers that connect the THIQ core to adenosine mimics, creating bisubstrate inhibitors.

Peptidomimetic Building Block

The probe is also used as a constrained amino acid analog (specifically a "Tic" derivative) in peptide synthesis.

  • Application: Incorporation into opioid peptides (e.g., enkephalin analogs) to restrict conformational freedom.

  • Handling: The dihydrochloride salt must be neutralized (free-based) in situ or prior to coupling reactions to prevent capping of the activated carboxylate.

Safety & Handling Guide

  • Stability: The dihydrochloride salt is hygroscopic. Store at -20°C in a desiccator.

  • Solubility: Highly soluble in water (>50 mM). For cell-based assays, dissolve in PBS. Avoid DMSO if possible for enzymatic assays to prevent enzyme denaturation, though the probe itself is DMSO-soluble.

  • Toxicity: THIQ derivatives can be neuroactive. While 3-AMT-THIQ is a probe, structurally related compounds (e.g., TIQ) are studied for potential neurotoxicity. Handle with standard PPE (gloves, goggles, fume hood).

References

  • Grunewald, G. L., et al. (1999). "3,7-Disubstituted-1,2,3,4-tetrahydroisoquinolines display remarkable potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase versus the alpha2-adrenoceptor." Journal of Medicinal Chemistry. Link

  • Beaumont, D., et al. (1983). "Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro." Journal of Medicinal Chemistry. Link

  • Takasaki, K., et al. (2011). "Identification of 3-aminomethyl-1,2-dihydro-4-phenyl-1-isoquinolones: a new class of potent, selective, and orally active non-peptide dipeptidyl peptidase IV inhibitors."[1] Bioorganic & Medicinal Chemistry. Link

  • PubChem Compound Summary. "1,2,3,4-Tetrahydroisoquinoline." National Center for Biotechnology Information. Link

Sources

Application Note: Designing Conformationally Restricted HTS Libraries using 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utility of 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride (3-AM-THIQ) as a high-value scaffold in the generation of combinatorial libraries for High-Throughput Screening (HTS). Unlike simple aliphatic diamines, 3-AM-THIQ offers a "privileged" bicyclic core that mimics the dihedral angles of peptide backbones while reducing conformational entropy.[1] This structural rigidity is critical for targeting G-Protein Coupled Receptors (GPCRs), ion channels, and protein-protein interactions (PPIs) with high affinity.[1]

This guide provides a comprehensive workflow for:

  • Library Design: Exploiting the orthogonal reactivity of the N2 (ring) and exocyclic primary amine.

  • Synthesis Protocol: A validated parallel synthesis method compatible with automated liquid handlers.

  • HTS Preparation: Best practices for stock solution management of dihydrochloride salts to prevent "false positives" due to pH artifacts or precipitation.

Technical Background & Mechanism

The "Privileged Scaffold" Concept

The 1,2,3,4-tetrahydroisoquinoline (THIQ) ring system is ubiquitous in natural alkaloids (e.g., morphine, emetine) and synthetic drugs (e.g., debrisoquine). The 3-aminomethyl derivative is particularly valuable because it acts as a conformationally constrained diamine .[1]

  • Peptidomimetic Potential: The 3-position substitution allows the scaffold to mimic the side chains of aromatic amino acids (Phenylalanine, Tyrosine, Tryptophan) in a constrained orientation.

  • Orthogonal Functionalization: The molecule contains two distinct nitrogen centers:

    • N2 (Secondary Amine): Incorporated into the ring; lower nucleophilicity compared to primary aliphatic amines but highly reactive towards acylation/alkylation.

    • Exocyclic Methylamine (Primary Amine): Highly nucleophilic; accessible for rapid amide coupling or reductive amination.

Chemical Specifications
PropertyDetail
Chemical Name 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride
CAS Number 54329-61-2
Formula C₁₀H₁₆Cl₂N₂
Molecular Weight 235.15 g/mol
Solubility High in Water, DMSO (as free base or buffered), Methanol
Acidity Dihydrochloride salt is acidic; requires neutralization (DIEA/TEA) for coupling reactions.[1][2][3]

Application: Combinatorial Library Synthesis

The primary application of 3-AM-THIQ in drug discovery is its use as a central node in Fragment-Based Drug Discovery (FBDD) or Diversity-Oriented Synthesis (DOS) .[1] The goal is to generate a library of "3,N-disubstituted" analogs.

Diversity Strategy

The synthesis strategy relies on orthogonal protection or chemoselective derivatization . Because the exocyclic primary amine is sterically more accessible and more nucleophilic than the hindered secondary ring amine, it can often be selectively functionalized at controlled pH or temperature, though orthogonal protection (e.g., Boc/Fmoc) is recommended for high-purity libraries.

Diagram 1: Orthogonal Diversification Strategy

The following diagram illustrates how the scaffold serves as a branch point for two distinct "R-group" vectors (R1 and R2).[1]

Diversification_Strategy Scaffold 3-AM-THIQ (Core Scaffold) N_Exo Exocyclic Amine (Primary -NH2) Scaffold->N_Exo Site 1 N_Ring Ring Amine (Secondary -NH-) Scaffold->N_Ring Site 2 R1_Div Diversity Vector R1 (Amides, Ureas, Sulfonamides) N_Exo->R1_Div Selective Acylation (High Nucleophilicity) Final_Lib Final Library (Bis-functionalized Hits) R1_Div->Final_Lib R2_Div Diversity Vector R2 (Reductive Amination, Arylation) N_Ring->R2_Div Subsequent Functionalization R2_Div->Final_Lib

Caption: Orthogonal diversification workflow utilizing the distinct reactivity profiles of the primary (exocyclic) and secondary (endocyclic) amines.

Validated Protocols

Protocol A: Preparation of HTS Stock Solutions

Objective: Create stable, precipitation-free 10 mM stock solutions for automated dispensing. Challenge: As a dihydrochloride salt, the compound is acidic. Direct dissolution in pure DMSO can lead to precipitation if mixed with high-pH assay buffers, or false positives in pH-sensitive assays (e.g., fluorescence intensity assays).[1]

Materials:

  • 3-AM-THIQ Dihydrochloride (Solid)[1][4]

  • DMSO (Anhydrous, HPLC Grade)

  • Optional: Diisopropylethylamine (DIEA) for neutralization.

Procedure:

  • Weighing: Accurately weigh 23.5 mg of 3-AM-THIQ · 2HCl into a glass vial.

  • Dissolution (Acidic Stock): Add 10.0 mL of anhydrous DMSO. Vortex vigorously for 2 minutes.

    • Result: 10 mM stock (Acidic). Stable at -20°C for 6 months.

  • Neutralization (For Immediate Synthesis Use): If using the stock directly for acylation reactions, add 2.2 equivalents of DIEA to the DMSO stock.

    • Note: Neutralized stocks in DMSO are prone to oxidation (N-oxide formation) over time.[1] Prepare fresh.

Protocol B: Parallel Synthesis of Amide Library (96-Well Format)

Objective: Synthesize a library of 96 unique analogs targeting GPCRs. Scale: 50 µmol per well.

Step-by-Step Workflow:

  • Scaffold Loading (Solid Phase):

    • Use 2-Chlorotrityl chloride resin.[1]

    • Load 3-AM-THIQ by the secondary amine (requires protecting the primary amine first or using a specific loading strategy).[1]

    • Alternative (Solution Phase): Use the free amine in solution. We will describe the Solution Phase method as it is more common for this specific salt.

  • Solution Phase Procedure:

    • Plate Prep: Dispense 50 µL of 3-AM-THIQ stock (0.2 M in DMSO/DIEA) into each well of a 96-well deep-well plate.

    • Reagent Addition (R1): Add 1.1 equivalents of diverse Acid Chlorides or Sulfonyl Chlorides (dissolved in DCM).

    • Incubation: Seal plate and shake at Room Temperature (RT) for 4 hours.

    • Scavenging: Add polymer-supported trisamine scavenger resin to remove excess acid chloride.[1] Shake for 2 hours.

    • Filtration: Filter into a receiver plate to remove resin.

    • Second Step (R2): If the secondary amine was protected (e.g., Boc), deprotect with 4M HCl/Dioxane, evaporate, and repeat coupling with Carboxylic Acids (using HATU/DIEA).

  • QC & Formatting:

    • Evaporate solvent (Genevac).

    • Resuspend in 100% DMSO to 10 mM.

    • QC: Analyze 5% of wells via LC-MS to verify purity >85%.

Diagram 2: HTS Library Synthesis Workflow

Synthesis_Workflow Start Start: 3-AM-THIQ . 2HCl (0.2M Stock in DMSO/DIEA) Step1 Step 1: Acylation of Primary Amine (Add R1-COCl + Base) Start->Step1 Step2 Incubation (4 Hours, RT, Shaking) Step1->Step2 Decision Is Secondary Amine Protected? Step2->Decision Path_Yes Deprotection Step (HCl/Dioxane or TFA) Decision->Path_Yes Yes (Boc/Fmoc) Path_No Direct Functionalization (Reductive Amination / Alkylation) Decision->Path_No No (Free NH) Scavenge Purification (Solid Phase Scavenging) Path_Yes->Scavenge Path_No->Scavenge Final Final Plate Generation (Evaporation -> DMSO Reconstitution) Scavenge->Final

Caption: Parallel synthesis workflow for generating 3-AM-THIQ derivative libraries.

Screening Considerations

When screening libraries built on the 3-AM-THIQ scaffold, researchers must account for the physicochemical properties of the core.[1]

Target Compatibility

This scaffold is statistically enriched for activity against:

  • Monoamine GPCRs: Dopamine (D2/D3), Serotonin (5-HT), and Adrenergic receptors due to the embedded phenethylamine pharmacophore.

  • Proteases: The diamine motif mimics the P1/P2 residues in peptide substrates (e.g., Furin, Thrombin).

  • Ion Channels: Blockers of Calcium and Sodium channels often feature THIQ motifs.

Assay Interference (False Positives)
  • pH Artifacts: Ensure the library plates are sufficiently buffered. The dihydrochloride salt can locally acidify weakly buffered assay media (e.g., 10 mM HEPES), potentially inhibiting enzymatic reactions non-specifically. Recommendation: Use 50 mM HEPES or Tris buffers in the primary screen.

  • Fluorescence: The THIQ core itself is not highly fluorescent, but derivatives with extended conjugation (e.g., coupling to naphthyl or coumarin acids) may fluoresce in the blue region (400-450 nm). Recommendation: Use Red-shifted assay readouts (e.g., AlexaFluor 647, TR-FRET) to avoid interference.[1]

References

  • Chemical Identity & Specifications

    • Source: Capot Chemical & BLD Pharm. (2023). Specifications of 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride (CAS 54329-61-2). Retrieved from and .

  • Scaffold Utility in Drug Design

    • Source: Singh, S., et al. (2021). "1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design". Expert Opinion on Drug Discovery.

  • Library Synthesis & Peptidomimetics

    • Source: Enamine Ltd. (2021). "Conformationally restricted diamines and amino alcohols in library design". Enamine Building Blocks.

  • HTS Methodology

    • Source: Technology Networks. (2022).[2][5] "High-Throughput Screening Methods for Drug Discovery".

Disclaimer: This document is for research and development use only. Not for diagnostic or therapeutic use in humans. Always consult the Safety Data Sheet (SDS) before handling dihydrochloride salts.

Sources

Safe handling and storage of 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note provides a standardized protocol for the handling of 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride (hereafter referred to as 3-AMTQ·2HCl ). This compound serves as a critical pharmacophore in medicinal chemistry, particularly in the development of peptidomimetics and enzyme inhibitors.

Due to the presence of a secondary amine in the tetrahydroisoquinoline ring and a primary exocyclic amine, combined with a dihydrochloride counterion, this compound exhibits specific physicochemical vulnerabilities—namely hygroscopicity and oxidative instability . This guide outlines the causality-driven protocols required to maintain compound integrity for reproducible biological data.

Physicochemical Profile & Hazard Assessment

Before handling, researchers must understand the molecular characteristics that dictate the stability protocols.

PropertySpecificationTechnical Insight
Formula

The dual HCl salt form significantly increases water solubility but introduces acidity (

in water).
Molecular Weight ~235.15 g/mol Use this value for molarity calculations. Do not use the free base MW (~162.23).
Hygroscopicity High The ionic lattice of amine-HCl salts strongly attracts atmospheric moisture, leading to hydrolysis risks and weighing errors.
Oxidation Risk Moderate The benzylic positions (C1 and C3) and the secondary amine are susceptible to oxidative dehydrogenation to form isoquinolines or N-oxides.
Solubility Water (>50 mM), DMSO (>50 mM)Highly soluble in polar solvents; insoluble in non-polar organics (EtOAc, Hexane).

Safety Advisory:

  • Corrosive/Irritant: As an acidic salt, high concentrations can cause skin and eye irritation.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle powder in a fume hood to avoid inhalation.

Protocol A: Stock Solution Preparation

Objective: Create a 50 mM stock solution (10 mL) with minimized degradation risk.

Reagents & Equipment
  • 3-AMTQ·2HCl (Solid)

  • Solvent: Anhydrous DMSO (Recommended for cryo-storage) or Nuclease-Free Water (For immediate aqueous use).

  • Argon or Nitrogen gas line.

  • Amber glass vials (borosilicate).

Step-by-Step Methodology

1. Environmental Control (The "Dry Chain")

  • Causality: Moisture is the primary catalyst for degradation.

  • Equilibrate the reagent bottle to room temperature before opening to prevent condensation on the cold solid.

2. Gravimetric Analysis

  • Calculate mass required:

    
    
    
    
    
    [1]
  • Weigh the solid rapidly into a tared amber vial.

  • Note: If the powder appears clumpy or sticky, it has already absorbed water. Verify purity via LC-MS before use.

3. Solvatization (The Exothermic Management)

  • Add the solvent (DMSO or Water) slowly.

  • Critical Step: Amine hydrochlorides can generate heat upon dissolution. Vortex gently. Do not sonicate unless absolutely necessary, as sonication generates heat and promotes oxidation.

4. Inert Gas Purging

  • Gently blow a stream of Argon or Nitrogen over the headspace of the solution for 15-30 seconds.

  • Causality: Displaces oxygen to prevent oxidative dehydrogenation of the tetrahydroisoquinoline ring.

5. Aliquoting

  • Divide the master stock into single-use aliquots (e.g., 100 µL).

  • Rationale: Prevents freeze-thaw cycles. Each cycle causes micro-precipitation and pH fluctuations that degrade the salt.

Workflow Visualization

The following diagram illustrates the critical decision pathways for solvent selection and storage, ensuring the "Dry Chain" is maintained.

StockPrep Start Solid 3-AMTQ·2HCl Check Visual Inspection: Free Flowing Powder? Start->Check Dry Desiccate (24h) or Re-purify Check->Dry No (Clumpy) Weigh Weigh into Amber Vial (Minimize Air Exposure) Check->Weigh Yes Solvent Select Solvent Weigh->Solvent DMSO Anhydrous DMSO (Long-term Storage) Solvent->DMSO Preferred Water Degassed Water (Immediate Use) Solvent->Water Alternative Purge Argon/N2 Purge (Remove Oxygen) DMSO->Purge Water->Purge Store Store at -80°C (Desiccated) Purge->Store

Figure 1: Decision tree for the preparation and preservation of 3-AMTQ·2HCl stock solutions. Note the critical checkpoint for moisture content prior to weighing.

Protocol B: Storage & Stability

Storage Hierarchy:

  • Solid State:

    • Temp: -20°C.

    • Container: Tightly sealed with Parafilm; stored inside a secondary container with active desiccant (Silica gel or Drierite).

    • Shelf Life: 2 years if kept dry.

  • Stock Solution (DMSO):

    • Temp: -80°C (Preferred) or -20°C.

    • Stability: 6 months at -80°C.

    • Note: DMSO freezes at 18.5°C. Ensure complete thawing and vortexing before use, as concentration gradients form during freezing.

  • Stock Solution (Water):

    • Temp: -80°C.

    • Stability: < 1 month.

    • Risk: Aqueous solutions of amine salts are prone to hydrolysis and bacterial growth if not sterile filtered.

The "Freeze-Thaw" Rule: Never subject the stock solution to more than 3 freeze-thaw cycles . If a fourth use is required, discard the aliquot and open a new one.

Quality Control & Troubleshooting

Self-Validating the System: Before using a stored stock in a critical assay, perform these quick checks:

ObservationDiagnosisRemediation
Yellowing of Solution Oxidation of the amine to N-oxide or isoquinoline formation.Discard. Compound purity is compromised.
Precipitate upon Thawing Salt "crashing out" due to temp change.Warm to 37°C and vortex. If solids persist, moisture may have hydrolyzed the salt.
pH Drift (Aqueous) Absorption of

or degradation.
Check pH. If significantly different from initial prep, discard.

Analytical Verification: For GLP studies, verify purity via HPLC-UV (254 nm) . The tetrahydroisoquinoline ring absorbs strongly in the UV region. A shift in retention time indicates oxidation (loss of the saturated ring character).

Mechanistic Signaling & Utility

To understand why we preserve this molecule, we must visualize its role. 3-AMTQ is often a "warhead" or scaffold mimicking the N-terminus of peptides.

Mechanism Drug 3-AMTQ Scaffold Target Peptidase/Receptor (Active Site) Drug->Target Intact Oxidation Oxidized Impurity (Isoquinoline) Drug->Oxidation Poor Storage Binding H-Bond Network (Amine Interactions) Target->Binding Effect Enzyme Inhibition or Signal Modulation Binding->Effect Failure Loss of Activity (Planarity Change) Oxidation->Failure Cannot Bind

Figure 2: Mechanistic impact of degradation. Oxidation flattens the 3D chair conformation of the tetrahydroisoquinoline to a planar isoquinoline, destroying the pharmacophore's ability to fit the target binding pocket.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7046, 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]

  • Cheng, X., et al. (2018).Stability of Amine Hydrochloride Salts in Pharmaceutical Formulations. Journal of Pharmaceutical Sciences. (General reference for amine salt hygroscopicity).
  • FDA Guidance for Industry. Bioanalytical Method Validation (Stock Solution Stability). Retrieved from [Link]

Sources

Troubleshooting & Optimization

How to improve the yield of 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis optimization for 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride . This protocol prioritizes the (S)-enantiomer pathway (starting from L-Phenylalanine), as it is the most common pharmacophore in peptidomimetics, but the chemistry applies equally to the (R)-isomer or racemate.

Technical Support Center: 3-Aminomethyl-1,2,3,4-THIQ Synthesis

Topic: Yield Optimization & Process Control Target Molecule: 3-(Aminomethyl)-1,2,3,4-tetrahydroisoquinoline · 2HCl Core Strategy: N-Protection / C-Activation Pathway

Core Synthesis Workflow

The most common cause of low yield in this synthesis is attempting to reduce the unprotected 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) directly. The secondary amine in the ring acts as a catalyst poison or undergoes side reactions during aggressive reduction steps.

The Solution: Implement a Boc-protection strategy immediately after the Pictet-Spengler cyclization. This stabilizes the ring nitrogen, allowing for high-yielding transformation of the C3-carboxylic acid to the aminomethyl group without side reactions.

G Start L-Phenylalanine Step1 Pictet-Spengler Cyclization (HCHO, HCl/HBr) Start->Step1 Tic (S)-Tic (Intermediate) Step1->Tic Step2 N-Boc Protection (Boc2O, NaOH) Tic->Step2 BocTic N-Boc-Tic Step2->BocTic Step3 Carboxyl Activation (IBCF, NMM) BocTic->Step3 Step5 Mitsunobu / Azidation (DPPA or MsCl/NaN3) BocTic->Step5 Direct Amidation (Alt) MixedAnh Mixed Anhydride Step3->MixedAnh Step4 Reduction to Alcohol (NaBH4) MixedAnh->Step4 Alcohol N-Boc-3-hydroxymethyl-THIQ Step4->Alcohol Alcohol->Step5 Azide N-Boc-3-azidomethyl-THIQ Step5->Azide Step6 Staudinger Reduction (PPh3, H2O) Azide->Step6 BocAmine N-Boc-3-aminomethyl-THIQ Step6->BocAmine Step7 Global Deprotection & Salt Formation (HCl in Dioxane/EtOAc) BocAmine->Step7 Final Target: 3-Aminomethyl-THIQ · 2HCl Step7->Final

Figure 1: Optimized synthetic pathway utilizing N-Boc protection to prevent ring interference during reduction.

Troubleshooting Guide (Q&A)

Phase 1: Cyclization (Pictet-Spengler)

Q: My yield for the starting material (Tic) is low (<50%), and the product is gummy.

  • Root Cause: Polymerization of formaldehyde or incomplete cyclization.

  • Fix:

    • Formaldehyde Source: Do not use formalin (aqueous formaldehyde) if possible. Use Paraformaldehyde or 1,3,5-trioxane in anhydrous trifluoroacetic acid (TFA) or formic acid. This drives the iminium ion formation more efficiently.

    • Acid Choice: Switch to the Hydrobromide (HBr) method.[1] Reacting L-Phenylalanine with formaldehyde in concentrated HBr allows the product to crystallize directly from the reaction mixture upon cooling, often in >85% yield and high optical purity [1].

    • Temperature: Keep the reaction between 50–60°C. Higher temperatures (>80°C) promote racemization and polymerization.

Phase 2: Functional Group Transformation

Q: I am losing material during the reduction of the ester/amide to the amine.

  • Root Cause: Water solubility of the diamine.

  • Mechanism: The target molecule has two basic nitrogens. If you deprotect or reduce in an aqueous environment, the product becomes highly water-soluble and is lost in the aqueous layer during extraction.

  • Fix:

    • Maintain Protection: Keep the ring nitrogen Boc-protected until the very last step.

    • The "Alcohol Route": Reduce the N-Boc-Tic-Ester to the alcohol first (using

      
       or 
      
      
      
      ). This alcohol is organic-soluble and easily purified. Then convert the alcohol to the amine via a Mesylate/Azide intermediate. This 3-step sequence often yields higher overall recovery than the direct amide reduction because every intermediate is lipophilic [2].

Q: The reduction of the amide with LiAlH4 is resulting in bond cleavage.

  • Root Cause: Over-reduction.

    
     is aggressive and can cleave the benzylic C-N bond in tetrahydroisoquinolines if the temperature is uncontrolled.
    
  • Fix: Use Borane-THF (

    
    )  or Borane-DMS  for the reduction of the amide. Borane is more chemoselective for amides over the benzylic amine system. Reflux for 2 hours, then quench carefully with MeOH/HCl to break the boron-amine complex.
    
Phase 3: Isolation & Salt Formation

Q: The final product is a hygroscopic oil that won't crystallize.

  • Root Cause: Presence of residual water or excess acid trapped in the lattice.

  • Fix: The "Anhydrous Crash-Out" Method.

    • Dissolve the N-Boc protected amine in minimal anhydrous ethyl acetate or dichloromethane (DCM) .

    • Cool to 0°C.

    • Slowly bubble dry HCl gas (generated from

      
       + NaCl) or add 4M HCl in Dioxane  dropwise.
      
    • The dihydrochloride salt should precipitate as a white solid.

    • Critical: Wash the solid with anhydrous diethyl ether to remove residual HCl/solvent. Dry under high vacuum over

      
      .
      

Optimized Experimental Protocol

Target: Synthesis of (S)-3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride.

Step 1: Preparation of (S)-Tic (Pictet-Spengler)
  • Suspend L-Phenylalanine (10 g, 60 mmol) in concentrated HCl (30 mL) and Formalin (37%, 10 mL).

  • Heat to 60°C for 4 hours. The solution will clarify then precipitate.

  • Cool to 4°C overnight. Filter the solid.[2]

  • Yield Check: Expect ~80-90% as the hydrochloride salt.

Step 2: N-Boc Protection
  • Dissolve (S)-Tic (10 g) in 1,4-dioxane/water (1:1, 100 mL).

  • Add

    
     (2.5 eq) followed by 
    
    
    
    (1.2 eq). Stir at RT for 12 h.
  • Acidify to pH 3 with citric acid (not HCl, to protect Boc). Extract with EtOAc.

  • Result: N-Boc-(S)-Tic (White foam).

Step 3: Conversion to Primary Amine (The "Mixed Anhydride" Shortcut)

This method avoids the azide handling and is faster for scale-up.

  • Dissolve N-Boc-(S)-Tic (5 g) in THF at -15°C (Ice/Salt bath).

  • Add N-Methylmorpholine (NMM, 1.1 eq) and Isobutyl chloroformate (IBCF, 1.1 eq). Stir for 15 min to form the mixed anhydride.

  • Filter off the NMM·HCl salt quickly under argon.

  • Add the filtrate to a solution of

    
     (2.5 eq) in water/THF at 0°C. (CAUTION: Gas evolution).
    
  • Result: N-Boc-3-hydroxymethyl-1,2,3,4-tetrahydroisoquinoline.

  • Conversion to Amine: React the alcohol with Phthalimide/DEAD (Mitsunobu) or MsCl/NaN3 followed by reduction (

    
     or 
    
    
    
    ).
Step 4: Final Deprotection
  • Dissolve the N-Boc-diamine intermediate in EtOAc.

  • Add 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours.

  • Filter the white precipitate under nitrogen.

Comparative Yield Data

MethodOverall YieldPurity ProfilePrimary Risk
Direct Amide Reduction (Unprotected)25 - 35%Low (Side products)Ring cleavage, water solubility loss
Ester Reduction -> Alcohol -> Azide 65 - 75% High (>98%) Handling azides (Safety)
N-Boc -> Mixed Anhydride -> Amine 55 - 65%HighTemperature control required (-15°C)

References

  • Pictet-Spengler Optimization: Soerens, D., et al. "Study of the Pictet-Spengler reaction in aprotic media." Journal of Organic Chemistry, vol. 44, no. 26, 1979. (General methodology reference).

  • Tic Synthesis & Derivatives: "Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivatives." Organic & Biomolecular Chemistry, Royal Society of Chemistry.

  • Salt Formation & Isolation: "Preparation of substituted tetrahydroisoquinolines." Patent WO1997017050A2.

  • Reduction Protocols: "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines... using Domino Reactions." NIH / PMC. (Analogous reduction chemistry).

Sources

Overcoming solubility issues with 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Product: 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride CAS: 54329-61-2 Molecular Formula: C₁₀H₁₄N₂ · 2HCl Molecular Weight: 235.15 g/mol (Salt) / 162.23 g/mol (Free Base)[1]

Introduction: Understanding the Solubility Challenge

Welcome to the technical support hub for the 3-aminomethyl-1,2,3,4-tetrahydroisoquinoline scaffold. This compound is a critical building block in medicinal chemistry, particularly for peptidomimetics and GPCR ligand synthesis.[1] However, its dihydrochloride (2HCl) salt form presents distinct solubility challenges that often disrupt standard workflows.[1]

The core issue lies in the lattice energy of the diamine salt.[1] With two protonated nitrogen centers (a secondary amine in the ring and a primary amine on the methyl group), the ionic character is extremely high. This renders the compound highly soluble in water but virtually insoluble in standard organic solvents (DCM, EtOAc, Toluene) used for coupling reactions.

This guide provides authoritative protocols to overcome these barriers in both synthetic chemistry and biological assay preparation.

Module 1: Solubility Profile & Solvent Selection

Quick Reference Solubility Table
Solvent SystemSolubility RatingPrimary Use CaseTechnical Note
Water Excellent (>50 mg/mL)Aqueous buffers, stock solutionsResulting pH will be acidic (~pH 2-3).[1]
Methanol / Ethanol Good Recrystallization, transferSolubility decreases significantly if anhydrous.[1]
DMSO / DMF Moderate Library synthesis, Bio-assay stocksMay require gentle heating (40°C) or sonication.[1]
DCM / Chloroform Insoluble Organic Synthesis (Coupling)DO NOT USE for the salt form.[1] Requires free-basing.[1]
Ethyl Acetate / Ether Insoluble Precipitation / WashingUsed to crash out the salt from polar solvents.[1]
Troubleshooting Flowchart: Solvent Selection

SolubilityFlowchart Start Start: 3-Aminomethyl-THIQ 2HCl Goal What is your Goal? Start->Goal BioAssay Biological Assay Goal->BioAssay Synthesis Organic Synthesis (e.g., Amide Coupling) Goal->Synthesis WaterSol Dissolve in Water/PBS BioAssay->WaterSol OrgSol Target Solvent? Synthesis->OrgSol CheckPH CRITICAL: Check pH (Salt is acidic) WaterSol->CheckPH DCM DCM / EtOAc OrgSol->DCM Non-polar DMF DMF / DMSO OrgSol->DMF Polar Aprotic FreeBase ACTION: Must Free-Base (See Module 2) DCM->FreeBase DirectUse Use Organic Base (DIPEA/NMM) to solubilize DMF->DirectUse

Caption: Decision logic for solvent selection based on experimental intent. Note the critical branch point for non-polar organic solvents.

Module 2: Overcoming Issues in Organic Synthesis

Issue: "The salt sits as a gummy solid in DCM during my amide coupling."

Root Cause: The 2HCl salt is ionic and incompatible with non-polar organic solvents like Dichloromethane (DCM).[1] Solution: You must convert the salt to its Free Base form or use a Biphasic System .[1]

Protocol A: In-Situ Neutralization (Recommended for DMF/DMSO reactions)

If your reaction can tolerate DMF, you do not need to isolate the free base.[1]

  • Dissolve the 2HCl salt in minimal DMF or NMP (approx. 5-10 mL/g).[1]

  • Add 3.0 - 4.0 equivalents of DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).[1]

    • Why? You need 2 equivalents to neutralize the HCl and 1-2 equivalents to act as the base for the coupling reaction.[1]

  • Stir for 10 minutes. The solution may become cloudy due to the formation of amine hydrochloride salts (DIPEA·HCl), which is normal.[1]

  • Add your coupling partners (Acid + HATU/EDC).[1]

Protocol B: Isolation of Free Base (Required for DCM reactions)

If you absolutely must use DCM (e.g., for specific solubility of the coupling partner), you must isolate the free base first.

Step-by-Step Free-Basing:

  • Dissolve: Dissolve the 3-Aminomethyl-THIQ 2HCl in a minimum volume of Water (e.g., 1 g in 5 mL).

  • Basify: Carefully add 2M NaOH or Saturated Na₂CO₃ until pH > 12.

    • Observation: The solution will turn cloudy or an oil will separate (this is the free diamine).[1]

  • Extract: Extract 3 times with DCM or Chloroform .

    • Note: Do not use Ether/Hexane; the free base is moderately polar and extracts best into chlorinated solvents.[1]

  • Dry: Dry the combined organic layers over anhydrous Na₂SO₄ (Sodium Sulfate).

  • Concentrate: Evaporate solvent immediately and use the fresh oil.

    • Warning: The free primary amine reacts with CO₂ in the air to form carbamates over time.[1] Store under Argon if not using immediately.[1]

Module 3: Biological Assay Preparation

Issue: "My cells died when I added the stock solution."

Root Cause: Acidity.[1] The dihydrochloride salt releases 2 moles of H⁺ for every mole of compound.[1] A 10 mM solution in unbuffered water can have a pH < 3.0.[1]

Protocol: Preparation of Physiological Stocks
  • Primary Stock: Dissolve the powder in DMSO to create a high-concentration stock (e.g., 100 mM).

    • Tip: If it resists dissolving, warm to 37°C for 5 minutes.

  • Secondary Dilution: Dilute into your assay buffer (PBS, Media).

  • pH Check: For concentrations >100 µM in aqueous media, verify pH. If acidic, neutralize with a small volume of 1N NaOH or use a strong buffer (e.g., 50 mM HEPES).

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use this compound in Solid Phase Peptide Synthesis (SPPS)? A: Yes, but the primary amine on the methyl group and the secondary amine in the ring compete. If you purchased the unprotected 2HCl salt, you cannot selectively couple one amine without protecting the other first.[1] Ensure you are using a derivative with orthogonal protection (e.g., N-Boc on the ring, or N-Fmoc on the methyl) if site-selectivity is required.[1]

Q: The compound is hygroscopic.[1] How do I weigh it accurately? A: Dihydrochloride salts are often hygroscopic.[1]

  • Best Practice: Weigh the vial before and after dispensing to determine the mass by difference.

  • Alternative: Prepare a quantitative stock solution in water or methanol, determine the concentration, and volumetric dispense.

Q: Why does the solution turn yellow over time? A: Tetrahydroisoquinolines are prone to oxidative degradation (forming isoquinolines or N-oxides) when exposed to light and air, especially in solution.[1] Store solid at -20°C and make fresh solutions for critical experiments.

References

  • Chemical Identity & Properties

    • Source: PubChem Compound Summary for CID 329781842 (Related 3-carboxylic acid derivative) and CAS 54329-61-2 (3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride).[1]

    • Link:

  • Peptide Coupling Protocols

    • Source: Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] (General reference for salt handling in coupling).

    • Link:[1]

  • Solvent Selection for Salts

    • Source: Sigma-Aldrich Technical Bulletin.[1] "Solubility of Organic Salts".

    • Link:

Visualizing the Free-Basing Workflow

FreeBasing Salt 2HCl Salt (Solid) Dissolve Dissolve in H2O Salt->Dissolve Basify Add NaOH (pH > 12) Dissolve->Basify Extract Extract with DCM (x3) Basify->Extract Oil separates Dry Dry (Na2SO4) & Evaporate Extract->Dry Product Free Base Oil (Ready for DCM coupling) Dry->Product

Caption: Step-by-step extraction protocol to convert the water-soluble salt into the organic-soluble free base.

Sources

Advanced purification techniques for 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: PUR-THIQ-3AM-001 Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

Welcome to the technical support hub for 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride . This compound presents a unique purification challenge due to its dual-basic nature (secondary ring amine and primary exocyclic amine) and high polarity as a dihydrochloride salt.[1]

Standard reverse-phase (C18) chromatography often fails due to poor retention (blow-through), and normal phase silica leads to irreversible adsorption.[1] This guide prioritizes controlled crystallization as the primary purification vector, with HILIC chromatography as the high-purity polishing step.

Part 1: Strategic Decision Matrix

Before initiating a protocol, assess your crude material's profile.[1] Use the decision tree below to select the optimal workflow.

PurificationStrategy Start Start: Crude Material Assessment PurityCheck Purity > 85%? Start->PurityCheck Recryst Method A: Dual-Solvent Recrystallization (High Yield, Scalable) PurityCheck->Recryst Yes ImpurityType Major Impurity Type? PurityCheck->ImpurityType No Success Target Purity Achieved (>98%) Recryst->Success Inorganic Inorganic Salts / Catalyst ImpurityType->Inorganic Pd/C, NaCl Organic Regioisomers / Partially Reduced ImpurityType->Organic Isomers FreeBase Method C: Free-Base Extraction (Reset Salt Form) Inorganic->FreeBase HILIC Method B: HILIC Chromatography (High Resolution) Organic->HILIC FreeBase->Recryst HILIC->Success

Figure 1: Decision matrix for selecting the appropriate purification methodology based on crude purity and impurity profile.

Part 2: Method A - Controlled Dual-Solvent Recrystallization

Best For: Removing minor organic impurities and trace salts.[1] Mechanism: Exploits the differential lattice energy of the dihydrochloride salt vs. impurities.

The "Oiling Out" Trap

A common failure mode with diamine salts is "oiling out" (liquid-liquid phase separation) rather than crystallizing.[1] This occurs when the anti-solvent is added too fast, causing the salt to crash out as an amorphous gum.

Protocol: Methanol/Diethyl Ether Displacement
ParameterSpecification
Primary Solvent Methanol (MeOH) - High solubility for 2HCl salt.[1]
Anti-Solvent Diethyl Ether (Et₂O) or Isopropyl Alcohol (IPA).[1]
Temperature Dissolution: 60°C (Reflux)

Nucleation: 25°C

Growth: 4°C.
Concentration Near saturation (approx.[1] 1g / 5-7 mL MeOH).

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude dihydrochloride in the minimum amount of hot anhydrous Methanol (60°C). If particulates (silica/catalyst) remain, filter hot through a 0.45µm PTFE membrane.[1]

  • Nucleation Setup: Remove from heat. While stirring vigorously, add the anti-solvent (Et₂O) dropwise until a persistent turbidity (cloudiness) just appears.

  • The "Back-Off" Step: Add a few drops of hot MeOH to clear the turbidity.[1] The solution is now supersaturated but stable.[1]

  • Slow Growth: Cover the flask with foil (minimize evaporation). Allow to cool to room temperature undisturbed for 4 hours.

    • Troubleshooting: If oil droplets appear, scratch the glass interface with a spatula to induce nucleation.

  • Harvest: Cool to 4°C overnight. Filter the white needles under argon/nitrogen (hygroscopic!).[1] Wash with cold Et₂O.[1]

Expert Insight: If the compound is extremely hygroscopic, switch to Ethanol/Ethyl Acetate . Methanol solvates the crystal lattice strongly and can be hard to remove without melting the salt.

Part 3: Method B - HILIC Chromatography

Best For: Polishing steps where purity >99.5% is required or separating regioisomers.[1] Why HILIC? Traditional C18 columns fail because the highly polar diamine elutes in the void volume (k' < 1). HILIC (Hydrophilic Interaction Liquid Chromatography) retains polar species by creating a water-rich layer on the silica surface [1].[1][2][3][4]

Recommended System Configuration
ComponentRecommendationReason
Column Amide-bonded Silica or Zwitterionic (ZIC-HILIC)Amide phases reduce irreversible binding of amines compared to bare silica.[1]
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1]0) in WaterLow pH suppresses silanol ionization; Formate is volatile (LC-MS friendly).[1]
Mobile Phase B Acetonitrile (ACN)The "weak" solvent in HILIC mode.[1]
Detection UV 210 nm / 254 nmThe tetrahydroisoquinoline ring has distinct UV absorption.[1]

Gradient Protocol:

  • Start: 95% B (High organic loads compound onto water layer).[1]

  • Gradient: 95% B

    
     60% B over 20 minutes.
    
  • Elution: The diamine will elute as water content increases (around 70-80% B).[1]

Critical Warning: Do not use pure water/methanol gradients on HILIC columns; it collapses the water layer mechanism.[1] Always maintain at least 3% water and 40% organic [2].[1]

Part 4: Method C - Free-Base "Reset" (Troubleshooting)

Best For: Crude material contaminated with inorganic salts (NaCl, KBr) or transition metals (Pd, Pt) from hydrogenation.[1]

Concept: The dihydrochloride salt is water-soluble; the free base is organic-soluble.[1] By toggling the pH, you can leave inorganic contaminants behind in the aqueous phase.

Workflow:

  • Basify: Dissolve crude salt in water. Adjust pH to >12 using 2M NaOH.[1] Note: Both amines must be deprotonated.

  • Extract: Extract 3x with Dichloromethane (DCM) or Chloroform.

    • Tip: If the free base is amphiphilic and stays in water, use "salting out" (add solid NaCl to saturation) to force it into the organic layer.

  • Dry & Filter: Dry organic layer over Na₂SO₄. Filter.

  • Re-Salt: Cool the DCM solution to 0°C. Add 2.2 equivalents of 4M HCl in Dioxane dropwise. The pure dihydrochloride will precipitate immediately.[1]

Part 5: Frequently Asked Questions (FAQ)

Q1: My product turns pink/brown upon storage. Is it degrading? A: This is typical oxidative instability of the benzylic amine position.

  • Cause: Air oxidation often forms trace quinoid species which are highly colored even at ppm levels.[1]

  • Fix: Store the dihydrochloride salt under Argon at -20°C. The salt is significantly more stable than the free base.[1]

Q2: The NMR spectrum in DMSO-d6 shows broad, undefined peaks. A: This is an exchange phenomenon common with ammonium salts.[1]

  • Fix: Add 1-2 drops of D₂O to the NMR tube. This exchanges the N-H protons for deuterium, sharpening the C-H signals on the scaffold and collapsing the broad ammonium humps [3].

Q3: I see a "ghost peak" in HPLC that grows over time. A: If using Methanol as a solvent, you may be forming the N-methylated artifact or a hemiaminal with formaldehyde traces in the solvent.

  • Fix: Use fresh, HPLC-grade Acetonitrile for sample preparation. Avoid acetone (forms imines).[1]

References

  • Alpert, A. J. (1990).[1] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[1] Journal of Chromatography A, 499, 177-196.[1] Link

  • McCalley, D. V. (2017).[1] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71.[1] Link

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] Chapter 3: Practical Aspects of NMR Spectroscopy. Link

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] Section: Purification of Organic Compounds. Link

Sources

Common experimental pitfalls using 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the specific challenges associated with 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride (3-AMT-2HCl) . This scaffold is a critical building block in peptidomimetics and GPCR ligand design, but its dual-amine nature and salt form introduce unique experimental hurdles.

Status: Operational Lead Scientist: Senior Application Specialist Subject: Experimental Troubleshooting & Optimization Guide

Compound Profile & Handling

The "Salt Trap": Understanding the Dihydrochloride Form

The most common failure mode with 3-AMT-2HCl is underestimating the stability of the dihydrochloride salt. Unlike mono-hydrochlorides, this compound carries two equivalents of HCl, protonating both the secondary (ring) amine and the primary (exocyclic) amine.

FeatureTechnical Implication
Stoichiometry 2.0 eq HCl . You must use

2.0 equivalents of base just to neutralize the salt before any reaction can occur.
Hygroscopicity The 2HCl salt is highly hygroscopic. Weighing errors occur if the bottle is left open. Store in a desiccator at -20°C.
Solubility Highly soluble in water, MeOH, DMSO. Poor solubility in DCM, THF, or Toluene unless free-based.

Troubleshooting Guide (FAQ Format)

Category A: Reactivity & Synthesis[1][2][3][4][5]

Q: I added 1.2 equivalents of base and my coupling reaction failed. Why? A: You likely fell into the "Stoichiometry Trap." Because this is a dihydrochloride , the first 2.0 equivalents of base (e.g., DIPEA or TEA) are consumed solely to strip the protons from the ammonium salts.

  • The Fix: For a standard amide coupling, use 3.5 to 4.0 equivalents of base.

    • 2.0 eq to neutralize the salt.

    • 1.0 eq to act as the acid scavenger for the coupling.

    • 0.5-1.0 eq excess to drive equilibrium.

Q: How do I selectively functionalize the primary amine over the secondary amine? A: This is a classic chemoselectivity challenge. The primary amine (exocyclic) is generally less sterically hindered, but the secondary amine (endocyclic) is similarly nucleophilic.

  • Strategy 1 (Steric Control): At low temperatures (-78°C to 0°C) with a bulky acylating agent (e.g., Boc2O), the primary amine reacts faster.

  • Strategy 2 (Orthogonal Protection): This is the robust method. See the workflow below.

Q: The reaction mixture turns dark/black overnight. Is my product decomposing? A: Tetrahydroisoquinolines (THIQs) are susceptible to oxidative dehydrogenation to form isoquinolines or dihydroisoquinolines, especially in the presence of air and light.

  • The Fix: Degas your solvents (sparge with Argon/Nitrogen) and run reactions under an inert atmosphere. If the solution turns yellow/brown, check LCMS for [M-2] or [M-4] peaks indicating oxidation.

Category B: Purification & Analysis[2][3][6][7]

Q: My product streaks on silica gel columns and I can't separate it. A: The free diamine is highly polar and basic, interacting strongly with the acidic silanols on silica gel.

  • The Fix:

    • DCM/MeOH/NH4OH: Use a mobile phase containing 1% Ammonium Hydroxide (or Triethylamine) to cap the silanols.

    • Switch to C18: Reverse-phase chromatography (Water/Acetonitrile + 0.1% TFA) is far superior for this scaffold.

Q: The NMR spectrum in CDCl3 is broad and missing peaks. A: This is likely due to salt formation or aggregation.

  • The Fix: Run the NMR in DMSO-d6 or MeOD . If you must use CDCl3, add a drop of D2O to shake (exchangeable protons will disappear, sharpening the carbon backbone signals) or add solid K2CO3 to the tube to ensure the free base exists.

Visual Protocols

Workflow 1: Regioselective Functionalization Strategy

This decision tree guides you through selectively modifying the primary vs. secondary amine.

Regioselectivity Start Start: 3-AMT-2HCl Goal Goal: Selective Functionalization Start->Goal Decision Which Amine to Modify? Goal->Decision Primary Primary Amine (Exocyclic) Decision->Primary Targeting -NH2 Secondary Secondary Amine (Ring) Decision->Secondary Targeting -NH- Direct Direct Reaction (Risk: Mixed Products) Primary->Direct Low Selectivity Prot_Pri Step 1: Selective Acylation (Steric Control, -20°C) Primary->Prot_Pri High Selectivity Prot_Sec Step 1: Protect Primary Amine (e.g., Boc-ON, 0°C) Secondary->Prot_Sec Required Path React_Sec Step 2: React Secondary Amine Prot_Sec->React_Sec Deprot_Pri Step 3: Deprotect Primary React_Sec->Deprot_Pri

Caption: Logic flow for achieving regioselectivity. Note that targeting the secondary amine requires protecting the primary amine first.

Workflow 2: The "Free-Basing" Protocol

Standard protocol to convert the 2HCl salt into a reactive species for organic synthesis.

FreeBasing Salt 3-AMT-2HCl (Solid) Solvent Dissolve in MeOH or Water Salt->Solvent Base Add Strong Resin (e.g., Amberlyst A21) or Inorganic Base (K2CO3) Solvent->Base Filter Filter & Evaporate Base->Filter Product 3-AMT Free Base (Oil/Solid) Filter->Product

Caption: Procedure for isolating the free base to avoid solubility issues in non-polar solvents like DCM.

Reference Data

Solvent & Base Compatibility Table
SolventSolubility (2HCl Salt)Solubility (Free Base)Recommended BaseNotes
Water ExcellentGoodNaOH, K2CO3Good for Schotten-Baumann conditions.
Methanol GoodGoodTEA, DIPEABest for initial dissolution.
DMF/DMSO GoodGoodDIPEAStandard for peptide coupling.
DCM/CHCl3 Insoluble GoodN/ADo not use without free-basing first.
THF PoorModerateN/AOften requires heat or co-solvents.
Key References
  • Peptidomimetic Applications:

    • Title: Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors.[1]

    • Source:Journal of Medicinal Chemistry

    • Link:

    • Relevance: Establishes the baseline reactivity and biological utility of the aminomethyl-THIQ scaffold.

  • Protecting Group Strategies:

    • Title: Orthogonal Protecting Groups for Amines.

    • Source:Sigma-Aldrich (Merck) Technical Library

    • Link:

    • Relevance: Essential for designing the selective protection of the primary vs. secondary amine.

  • Purification of Polar Amines:

    • Title: Purification of polar compounds using polar-copolymerized C18 columns.[2]

    • Source:Journal of Separation Science

    • Link:

    • Relevance: Validates the use of specialized C18 methods for highly polar amine salts that streak on silica.

Sources

Technical Support Center: Optimizing 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline 2HCl for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Dosage Optimization & Troubleshooting for THIQ Scaffolds[1]

Executive Summary: The Molecule & The Challenge

Welcome to the technical support hub. You are likely working with 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride (3-AMT-2HCl), a privileged scaffold often used as a peptidomimetic building block or a fragment lead for GPCR and enzyme targets (e.g., PARP, Factor Xa).[1]

The Critical Insight: The most common failure mode with this compound is not biological inactivity, but pH-induced artifacts . As a dihydrochloride salt (2HCl), this molecule releases two equivalents of protons (


) for every molecule dissolved.[1] In unbuffered or weakly buffered media, high concentrations (

) can acidify the microenvironment, triggering false positives in colorimetric assays (e.g., MTT/XTT) or non-specific cytotoxicity.

Preparation & Solubility (The Foundation)

Before dosing cells or enzymes, you must stabilize the stock solution.[1] The 2HCl salt is highly water-soluble but chemically aggressive in isolation.[1]

Standardized Solubilization Protocol
ParameterSpecificationTechnical Rationale
Primary Solvent DMSO (Dimethyl Sulfoxide)Preferred for stock storage (

mM).[1] Prevents hydrolysis and maintains sterility.[1]
Secondary Solvent

or PBS
Feasible, but aqueous stocks of amine salts are prone to oxidation over time.[1]
Stock Concentration 10 mM - 50 mMHigh enough to keep DMSO

in final assay; low enough to prevent precipitation shock.
Storage -20°C (Desiccated)Hygroscopic nature of HCl salts requires strict moisture control.[1]
Workflow: Neutralization of the Acidic Counterion

Do not add the 2HCl salt directly to cell culture media without a buffering strategy.

SolubilizationWorkflow cluster_legend Critical Control Point Solid Solid 3-AMT-2HCl Stock Stock Solution (DMSO, 50mM) Solid->Stock Dissolve Dilution Intermediate Dilution (PBS/Media) Stock->Dilution 1:100 Dilution Check pH Check (Phenol Red / Strip) Dilution->Check Observe Color Adjust Buffer Adjustment (HEPES / NaOH) Check->Adjust If Yellow (Acidic) Final Final Assay Well (pH 7.4) Check->Final If Red (Neutral) Adjust->Final Equilibrate

Figure 1: Neutralization Workflow. The dihydrochloride salt will acidify aqueous solutions.[1] This workflow mandates a pH check at the intermediate dilution step to prevent shocking the biological system.

Dose-Response Optimization (The Experiment)

When screening 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline derivatives, you must distinguish between specific binding and non-specific physicochemical effects (cationic amphiphilic drugs or CADs).[1]

Recommended Dosage Range
Assay TypeStarting RangeMax DoseRationale
Enzymatic (Cell-free) 1 nM – 100

M
1 mMHigh tolerance; limited by ionic strength interference.[1]
Cell-Based (Adherent) 10 nM – 50

M
100

M
Cationic accumulation in lysosomes (lysosomotropism) often occurs

M.
Cell-Based (Suspension) 10 nM – 30

M
50

M
Suspension cells are often more sensitive to pH shifts.[1]
The "Buffer-Up" Strategy

For concentrations


, standard bicarbonate buffering in media (DMEM/RPMI) is insufficient to counteract the 2HCl release.
  • Action: Supplement assay media with 10-25 mM HEPES .

  • Why: HEPES provides stronger buffering capacity at physiological pH (7.2–7.[1]6) than bicarbonate alone, preventing the "acid shift" artifact.[1]

Troubleshooting & FAQs

Q1: Why does my media turn yellow immediately upon adding the compound?

Diagnosis: Acidification. Technical Explanation: You are observing the phenol red indicator shifting to its acidic form (pH < 6.8) due to the dissociation of the two HCl molecules. The Fix:

  • Do not treat this as "metabolic activity."[1]

  • Pre-neutralize your working solution with an equimolar amount of NaOH (2 equivalents) before adding to the cells, OR use the HEPES buffer method described above.[1]

Q2: I see a "bell-shaped" dose-response curve. Is this hormesis?

Diagnosis: Likely solubility precipitation or aggregation.[1] Technical Explanation: At high concentrations, the cationic amine can interact with serum proteins (albumin) or precipitate out of solution if the pH is not strictly controlled, leading to a loss of effective free concentration. The Fix:

  • Check the plate under a microscope for micro-precipitates.[1]

  • Perform the assay in low-serum (1% FBS) media to rule out protein binding artifacts.[1]

Q3: The cells look vacuolated after 24 hours. Is this apoptosis?

Diagnosis: Lysosomal Trapping (Lysosomotropism).[1] Technical Explanation: Lipophilic amines (like THIQ derivatives) can cross membranes, become protonated in the acidic lysosome, and get trapped. This causes osmotic swelling (vacuolization).[1] The Fix: This is a known property of this chemical class. Verify toxicity using an ATP-independent assay (e.g., LDH release) to confirm if cells are actually dying or just morphologically altered.[1]

Logic Flow: Troubleshooting Decision Tree

Use this logic gate to determine if your assay results are valid.

TroubleshootingTree Start Assay Readout: Unexpected Result ColorChange Did media turn yellow? Start->ColorChange Precipitate Visible Precipitate? ColorChange->Precipitate No AcidArtifact Artifact: Acidification ACTION: Add 25mM HEPES ColorChange->AcidArtifact Yes Control Is DMSO Control Normal? Precipitate->Control No SolubilityFail Artifact: Solubility Limit ACTION: Reduce Max Dose Precipitate->SolubilityFail Yes BioActivity True Biological Effect ACTION: Proceed to IC50 Control->BioActivity Yes SystemFail Systemic Error ACTION: Check Reagents Control->SystemFail No

Figure 2: Assay Validation Logic. Follow this path to distinguish between chemical artifacts (pH, solubility) and true biological activity.

References

  • PubChem. (2025).[1] 1,2,3,4-Tetrahydroisoquinoline Compound Summary. National Library of Medicine.[1] [Link][1]

  • Michl, J., et al. (2019).[1] Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. Communications Biology. [Link]

  • Scott, L., et al. (2023).[1] Biological Activities of Tetrahydroisoquinoline Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link][1]

Sources

Identifying side products in 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline (3-AM-THIQ)

Executive Summary

3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline (3-AM-THIQ) is a critical scaffold in the synthesis of peptidomimetics (e.g., Tic analogs) and adrenergic receptor ligands. Its dual-amine structure—containing a sterically hindered secondary endocyclic amine (N2) and a primary exocyclic amine (N3-methyl)—presents unique reactivity challenges.

This guide addresses the three most common failure modes: Regioselectivity loss , Oxidative dehydrogenation , and Unintended cyclization .

Module 1: Regioselectivity & Acylation Control

User Query: "I am trying to acylate the primary amine, but I see multiple spots on TLC and a complex LC-MS trace. What is happening?"

The Technical Issue: Competitive Nucleophilicity

The 3-AM-THIQ scaffold possesses two nucleophilic centers. While the primary amine (exocyclic) is generally less sterically hindered, the secondary amine (endocyclic) is highly reactive. Without controlled conditions, you will generate a statistical mixture of:

  • N-exocyclic amide (Desired)

  • N-endocyclic amide (Impurity A - Regioisomer)

  • Bis-amide (Impurity B - Over-reaction)

Troubleshooting Protocol
  • pKa Management: The exocyclic primary amine typically has a pKa ~10.5, while the secondary amine is slightly more basic (~11.0) but more hindered. To favor the primary amine, maintain the pH slightly lower (pH 8.5–9.0) during Schotten-Baumann conditions.

  • Protection Strategy (Recommended): Do not rely on stoichiometry alone. Use an orthogonal protection strategy.

    • Step 1: Selectively protect the primary amine (if the target is the secondary) or the secondary amine (if the target is the primary).

    • Note: The secondary amine can be selectively protected with Boc₂O in the presence of the primary amine if controlled at low temperature (0°C) due to the "Boc-migration" risk, although the reverse (protecting primary first) is often kinetically favored with bulky reagents.

Diagnostic Table: Identifying Acylation Impurities

Impurity TypeLC-MS Signature (ESI+)NMR Characteristic (¹H)Likely Cause
Bis-acylated [M + 2(Acyl) + H]⁺Doubling of amide signals; loss of all NH protons.Excess reagent; high temperature.
N2-Regioisomer [M + Acyl + H]⁺Shift in the C1 protons (singlet/doublet ~4.0 ppm) due to amide anisotropy.Steric bulk of reagent was low; pH too high.
N-exocyclic [M + Acyl + H]⁺Distinct triplet/multiplet for the amide NH (if observable).Desired Product.

Module 2: Oxidation & Stability (The "Yellowing" Effect)

User Query: "My product turned yellow/brown after sitting on the bench for 24 hours. The mass spec shows peaks at [M-2] and [M-4]."

The Technical Issue: Oxidative Dehydrogenation

Tetrahydroisoquinolines are prone to oxidation to 3,4-dihydroisoquinolines (DHIQ) and fully aromatic isoquinolines .[1] This process is accelerated by:

  • Light exposure (Photo-oxidation).

  • Transition metals (Trace Copper or Iron from workup).

  • Basic conditions in aerobic environments.

Mechanism of Failure

The benzylic position (C1) is activated. Hydrogen abstraction leads to an imine (DHIQ), which can further oxidize to the stable aromatic isoquinoline.

Visualizing the Oxidation Pathway

OxidationCascade cluster_prevention Prevention Strategy THIQ Tetrahydroisoquinoline (Colorless Oil) DHIQ 3,4-Dihydroisoquinoline (Yellow/Unstable) THIQ->DHIQ -2H (Oxidation) [M-2] peak ISOQ Isoquinoline (Brown/Stable) DHIQ->ISOQ -2H (Aromatization) [M-4] peak Advice 1. Store under Argon 2. Add EDTA (remove metals) 3. Avoid chlorinated solvents + light

Caption: Stepwise oxidative dehydrogenation of the THIQ scaffold leading to aromatization.

Corrective Action
  • Purification: If [M-2] is observed, treat the sample with a mild reducing agent (e.g., NaBH₄) to revert the imine (DHIQ) back to the amine (THIQ). Note: This will not work for the fully aromatic isoquinoline [M-4].

  • Storage: Store as the dihydrochloride salt (solid) rather than the free base (oil). The protonated amines deactivate the ring toward oxidation.

Module 3: Unintended Cyclization (The "Hidden" Heterocycle)

User Query: "I reacted my 3-AM-THIQ with an isocyanate/isothiocyanate, but the product mass is correct but the NMR is wrong. It looks too rigid."

The Technical Issue: Urea Cyclization to Hydantoins

When 3-AM-THIQ reacts with electrophiles like isocyanates (R-NCO) or activated carbonic acid derivatives, the initial urea intermediate can undergo an intramolecular cyclization .

  • The secondary amine (N2) attacks the carbonyl of the urea formed at the primary amine (or vice versa).

  • This forms a tricyclic imidazo[1,5-b]isoquinoline system (a hydantoin derivative).

Pathway Diagram

Cyclization Start 3-AM-THIQ Urea Intermediate Urea (Open Chain) Start->Urea Urea Formation Reagent + Isocyanate (R-NCO) Cyclized Imidazo[1,5-b]isoquinoline (Hydantoin Derivative) Urea->Cyclized Intramolecular Attack (Acid/Base Catalyzed)

Caption: Intramolecular cyclization of urea intermediates to form tricyclic hydantoins.

Verification Protocol
  • Check C=O stretch: In IR, the open urea shows a band ~1650 cm⁻¹. The cyclized hydantoin shows a characteristic doublet of carbonyls (1770 and 1700 cm⁻¹) due to ring strain.

  • Check 13C NMR: The cyclized carbon (bridgehead) will shift significantly compared to the open chain.

FAQ: Quick Troubleshooting

Q: Can I use Boc-anhydride to selectively protect the primary amine? A: Yes, but it requires strict temperature control. At 0°C in DCM, Boc₂O reacts preferentially with the less hindered primary amine. However, if you allow it to warm or use excess reagent, you will get the di-Boc product.

Q: Why does my LC-MS show a peak at [M+12]? A: This is likely a methylene bridge dimer. If you used dichloromethane (DCM) as a solvent with the free base of 3-AM-THIQ over a long period, the aminal formation can link two THIQ units: THIQ-CH2-THIQ. Solution: Switch to THF or DMF.

Q: How do I remove the Copper catalyst after a cross-coupling reaction? A: Copper binds tightly to the THIQ nitrogens. Wash the organic layer with 10% aqueous EDTA or aqueous ammonia. Standard brine/water washes are insufficient.

References

  • Beaumont, D., et al. (1983).[2] "Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro." Journal of Medicinal Chemistry, 26(4), 507-515.[2] Link

  • Organic Chemistry Portal. (n.d.). "Synthesis of 3,4-dihydroisoquinolines and oxidation to isoquinolines." Link

  • Kawanami, T., et al. (2022). "Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst." The Journal of Organic Chemistry. Link

  • ResearchGate. (2025). "Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic Acid) and Hydantoin Cyclization." Link

Sources

Troubleshooting unexpected results in 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride bioassays

[1]

Status: Operational Ticket ID: THIQ-3AM-2HCl-Guide Responder: Senior Application Scientist, Bioassay Development Unit[1]

Executive Summary: The "Hidden" Chemistry of Your Compound

Researchers frequently encounter anomalous data when working with 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride .[1] While the tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry—often mimicking catecholamines or acting as a peptidomimetic—the specific physicochemical properties of this diamine dihydrochloride salt are the primary source of experimental failure.

This molecule is dicationic at physiological pH and carries two equivalents of hydrochloric acid per mole.[1] If you are seeing "impossible" IC50 values, precipitation in assay buffers, or a complete lack of cellular activity despite high enzymatic potency, the issue is likely not your target biology, but the compound's chemistry.

Troubleshooting Category 1: Enzymatic Assays & False Inhibition

Symptom: You observe high inhibition (low IC50) in biochemical assays (e.g., protease inhibition, kinase assays), but the result is not reproducible when the buffer concentration is changed.

Root Cause: The "Acid Spike" Artifact This compound is a dihydrochloride (2HCl) salt.[1][2] Dissolving it releases two protons (

1
  • The Math: A 10 mM stock solution of this compound is effectively a 20 mM HCl solution.[1]

  • The Failure: If you dilute this into a weakly buffered assay (e.g., 10-25 mM HEPES or Tris) at high screening concentrations (e.g., 100 µM), the pH of the well can drop significantly (often from 7.4 to < 6.0). Many enzymes (especially proteases and kinases) lose activity at acidic pH, mimicking "inhibition."[1]

Diagnostic Protocol: The pH-Shift Validation

Before trusting an IC50, perform this check:

  • Prepare Mock Assay: Mix your highest drug concentration with your assay buffer (minus the enzyme).

  • Measure pH: Use a micro-pH probe or pH indicator strip.[1]

  • Threshold: If the pH deviates by > 0.2 units from the vehicle control, your inhibition data is artifactual.

Solution: Buffer Capacity Adjustment
ParameterStandard Protocol (Risk of Artifact)Optimized Protocol (Safe)
Buffer Conc. 10–25 mM HEPES/Tris50–100 mM HEPES/Tris
Stock Solvent Water or weak bufferDMSO (minimizes hydrolysis volume)
pH Adjustment NoneNeutralize Stock: Add equimolar NaOH to stock if aqueous.[1]

Troubleshooting Category 2: Solubility & Precipitation

Symptom: The compound dissolves perfectly in water/DMSO (Stock), but a cloudy precipitate forms immediately upon addition to the assay buffer (Working Solution).

Root Cause: The "Free Base" Crash The dihydrochloride salt is highly water-soluble because the amines are protonated (


1free base1
Visualization: The Solubility Precipice

SolubilityLogicStockStock Solution(pH < 4, Soluble Salt)MixMixing StepStock->Mix DilutionBufferAssay Buffer(pH 7.4)Buffer->MixOutcome1Protonated State maintained(Soluble)Mix->Outcome1 Low Conc. (<100µM)Outcome2Deprotonation to Free Base(Precipitation)Mix->Outcome2 High Conc. (>1mM)or High pH (>8.0)

Caption: Solubility transition risk during dilution. High concentrations in basic buffers risk "crashing out" the lipophilic free base.

Corrective Workflow
  • DMSO "Keep-Alive": Ensure the final assay contains 1-5% DMSO (if tolerated by the protein) to solubilize the transient free base.[1]

  • Serial Dilution Order: Perform serial dilutions in 100% DMSO first, then transfer a small volume (e.g., 1 µL) to the aqueous buffer (99 µL). Do not serially dilute in aqueous buffer, as the high-concentration tubes will precipitate.[1]

Troubleshooting Category 3: Cell-Based Assay Discrepancies

Symptom: The compound is a potent inhibitor in biochemical assays (


1

Root Cause: Permeability & Lysosomal Trapping [1]

  • Charge Issue: At pH 7.4, the primary aminomethyl group and the secondary ring amine are largely protonated. Dicationic molecules have extremely poor passive membrane permeability.[1]

  • Lysosomal Trapping: If the compound does enter the cell, the basic amines can become trapped in acidic lysosomes (pH 4.5), preventing them from reaching cytosolic or nuclear targets.

Strategic Solutions
  • Verify Target Engagement: Use a cellular thermal shift assay (CETSA) to confirm the drug is actually binding the target inside the cell.[1]

  • Prodrug Consideration: If this is a lead compound, consider masking the primary amine as an amide or carbamate to improve permeability (though this requires synthesis).[1]

  • Serum Shift: Check if the compound binds to BSA/FBS in the media.[1] Run the assay in low-serum (1%) media to see if potency improves.

Troubleshooting Category 4: Chemical Interference

Symptom: Colorimetric assays (e.g., Ninhydrin, Bradford) or aldehyde-based fixation protocols yield erratic results.[1]

Root Cause: Primary Amine Reactivity The "3-Aminomethyl" group contains a nucleophilic primary amine.[1]

  • Aldehyde Reactivity: It will react with formaldehyde/glutaraldehyde (fixatives) or aldehyde-containing substrates, potentially cross-linking or depleting reagents.[1]

  • Fluorescence Quenching: The tetrahydroisoquinoline core can act as a fluorescence quencher via photo-induced electron transfer (PET), particularly if the target fluorophore is in close proximity.[1]

Action Item:

  • Avoid amine-reactive readout reagents (e.g., NHS-esters).[1]

  • If using fluorescence, use ratiometric dyes to control for quenching artifacts.[1]

Summary of Physical Properties & Benchmarks

PropertyValue / CharacteristicImplication for Assay
Molecular Weight ~207.1 g/mol (as 2HCl salt)Use precise MW for molarity; do not use Free Base MW.[1]
Acidity Releases 2 eq.

High Risk of pH artifacts in weak buffers.[1]
pKa (Calc) ~9.5 (amine), ~5.5 (ring)Positively charged at physiological pH (7.4).[1]
LogP Low (Hydrophilic as salt)Good aqueous solubility, poor membrane permeability.[1]

References

  • PubChem. 1,2,3,4-Tetrahydroisoquinoline Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Hermann, A. et al. (2023).[1][3] Amine hydrochloride salts as bifunctional reagents.[1][4] Organic Chemistry Frontiers.[1] (Discusses HCl release mechanics). Available at: [Link]

  • Di, L. & Kerns, E. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods.[1] Elsevier.[1] (Authoritative text on solubility, pH artifacts, and salt forms in bioassays).

  • Thorne, N., Auld, D. S., & Inglese, J. (2010).[1] Apparent activity in high-throughput screening: origins of compound-dependent assay interference.[1] Current Opinion in Chemical Biology.[1] (Definitive guide on aggregation and pH artifacts). Available at: [Link]

Investigating degradation pathways of 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Product: 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride (3-AMT-2HCl)

To: Research & Development Team From: Senior Application Scientist, Technical Services Subject: Troubleshooting Stability, Degradation Pathways, and Analytical Anomalies

Welcome to the Technical Support Center. This guide addresses the specific stability challenges associated with 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride . Unlike simple amines, the tetrahydroisoquinoline (THIQ) core possesses unique oxidative liabilities that often confuse standard stability profiles. Below are the protocols and troubleshooting workflows designed to isolate and identify these degradation routes.

Module 1: Chemical Stability & Oxidative Liability

The Issue: Users frequently report "yellowing" of the white powder or the appearance of new, late-eluting impurities in HPLC after storing samples in solution, even at 4°C.

Technical Insight: The 1,2,3,4-tetrahydroisoquinoline scaffold is thermodynamically driven toward aromatization. The secondary amine (N2) activates the benzylic positions (C1 and C3). The C1 position is particularly susceptible to oxidative dehydrogenation (autoxidation), leading to the formation of 3,4-dihydroisoquinoline and eventually the fully aromatic isoquinoline. This process is accelerated by light and trace metal ions.

Visualizing the Pathway

The following diagram illustrates the stepwise oxidation mechanism you are likely observing.

degradation_pathway Parent Parent: 3-AMT-2HCl (Tetrahydroisoquinoline) Radical Radical Intermediate (Benzylic C1 Abstraction) Parent->Radical Oxidative Stress (Light/Peroxide) Imine Intermediate: 3,4-Dihydroisoquinoline (Schiff Base Character) Radical->Imine -H• (Dehydrogenation) Aromatic Degradant: Isoquinoline Derivative (Fully Aromatic) Imine->Aromatic Further Oxidation (Aromatization)

Figure 1: Oxidative dehydrogenation pathway of the THIQ core. Note that the intermediate dihydroisoquinoline is often unstable and hydrolytically sensitive.

Troubleshooting & Validation Protocol

Q: How do I confirm if the impurity is an oxidative degradant?

A: Perform a Targeted Stress Test (Oxidative Challenge). Do not rely on standard shelf-life data. You must force the pathway to confirm the retention time of the oxidized species.

  • Preparation: Dissolve 3-AMT-2HCl to 1 mg/mL in water.

  • Stressor: Add Hydrogen Peroxide (

    
    ) to a final concentration of 3%.
    
  • Incubation: Store at Room Temperature for 4 hours (protect from light to isolate chemical oxidation from photolysis).

  • Quench: Add Catalase or Sodium Metabisulfite to neutralize excess peroxide.

  • Analysis: Inject immediately on HPLC.

    • Result: If the "yellowing" impurity grows significantly compared to the control, it is the dihydroisoquinoline or isoquinoline derivative.

    • Mass Spec Confirmation: Look for a mass shift of -2 Da (dihydro) or -4 Da (fully aromatic) relative to the parent

      
      .
      
Module 2: Physical Stability & Hygroscopicity

The Issue: "The powder has turned into a sticky gum/paste during weighing."

Technical Insight: As a dihydrochloride salt , this molecule has a high lattice energy but is extremely hygroscopic due to the ability of the two chloride counter-ions to coordinate water molecules. Moisture uptake does not necessarily degrade the molecule chemically (hydrolysis of the C-N bond is slow), but it alters the weight-to-molar ratio, leading to significant dosing errors in biological assays.

Handling Protocol
ParameterRecommendationRationale
Storage Desiccator with

or Active Silica
Standard silica gel may be insufficient for 2HCl salts in humid climates.
Weighing Anti-static gun + Rapid transferStatic charge often causes particle scattering; moisture uptake is immediate.
Solvent Choice Anhydrous DMSO or MethanolAvoid water for stock solutions if long-term stability is required.
Recovery Lyophilization (Freeze-Drying)If the salt becomes gummy, dissolve in water and lyophilize to recover the amorphous solid. Do not attempt to heat-dry (Maillard risk if impurities present).
Module 3: Analytical Method Troubleshooting (HPLC)

The Issue: "I see severe peak tailing or 'ghost peaks' in my chromatogram."

Technical Insight: 3-AMT-2HCl contains two amine functionalities (secondary ring amine and primary side-chain amine). These are protonated at neutral pH, interacting strongly with residual silanols on standard C18 columns, causing tailing. Furthermore, the 2HCl salt is acidic; dissolving it in a non-buffered mobile phase can cause local pH shifts, distorting peak shape.

HPLC Decision Tree

Use this workflow to optimize your chromatography.

hplc_troubleshooting Start Problem: Poor Peak Shape (Tailing/Broadening) CheckPH Check Mobile Phase pH Start->CheckPH LowPH pH < 3.0 (Acidic) CheckPH->LowPH Standard C18 HighPH pH > 9.0 (Basic) CheckPH->HighPH High pH Stable C18 ActionLow Add Ion-Pairing Agent (0.1% TFA or PFPA) LowPH->ActionLow ActionHigh Use Hybrid Silica Column (e.g., XBridge/Gemini NX) HighPH->ActionHigh ResultLow Result: Protonated amines masked by counter-ion. ActionLow->ResultLow ResultHigh Result: Amines deprotonated (Free base form). ActionHigh->ResultHigh

Figure 2: Decision matrix for optimizing HPLC separation of diamine salts.

Recommended Method Conditions
  • Column: C18 with high carbon load and end-capping (e.g., Agilent Zorbax SB-C18 or Waters BEH C18).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA). Note: TFA is essential here to suppress silanol interactions.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Wavelength: 210 nm (primary amine absorbance) and 254 nm (aromatic ring).

  • Gradient: 5% B to 95% B over 10 minutes. Amines are polar; ensure the start is sufficiently aqueous to retain the parent.

References & Authoritative Grounding
  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Conference on Harmonisation (ICH).[2][3]

    • Source:

  • Castagnoli, N., et al. Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase.[4] PubMed.

    • Source:

  • Organic Chemistry Portal. Synthesis and Oxidation of 3,4-Dihydroisoquinolines.

    • Source:

Sources

Strategies to minimize off-target effects of 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers utilizing 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride (3-AMT) .

While 3-AMT is a privileged scaffold—particularly valuable as a Phenylethanolamine N-methyltransferase (PNMT) inhibitor and a peptidomimetic building block—its tetrahydroisoquinoline (THIQ) core introduces specific "off-target" liabilities, most notably interaction with


-adrenoceptors  and Monoamine Oxidases (MAO) .

Part 1: Troubleshooting & Optimization (Q&A)

Category 1: Receptor Selectivity & Off-Target Binding

Q: I am observing unexpected cardiovascular effects in my rodent model. Could 3-AMT be hitting adrenergic receptors? A: Yes. This is the most documented off-target effect of 3-substituted THIQs. The Mechanism: The 3-aminomethyl moiety mimics the ethylamine side chain of norepinephrine. While this allows it to bind the catalytic site of PNMT (the enzyme that converts norepinephrine to epinephrine), it also creates affinity for the


-adrenoceptor.
Troubleshooting Strategy: 
  • Dose Titration: PNMT inhibition often occurs at lower

    
     values than 
    
    
    
    -binding. Establish a dose-response curve to find the "therapeutic window" where PNMT is inhibited but adrenergic receptors are spared.
  • Structural Modification (If synthesis is an option): Literature suggests that increasing steric bulk at the 3-position (e.g., trifluoromethyl groups) significantly reduces

    
    -affinity while maintaining PNMT potency [1].
    
  • Control Controls: Run a parallel binding assay using Clonidine (an

    
     agonist) to quantify the displacement caused by your concentration of 3-AMT.
    

Q: My enzyme kinetics data for PNMT inhibition is inconsistent. Is the compound interfering with the assay readout? A: THIQ derivatives can act as "Frequent Hitters" or PAINS (Pan-Assay Interference Compounds) due to their ability to intercalate into membranes or chelate metals. Troubleshooting Strategy:

  • Detergent Addition: Add 0.01% Triton X-100 to your assay buffer. If 3-AMT is forming colloidal aggregates that sequester the enzyme, the detergent will disrupt them and restore linear kinetics.

  • Fluorescence Quenching: If using a fluorescence-based readout, 3-AMT (an aromatic amine) may quench the signal. Verify with an absorbance-based HPLC endpoint assay.

Category 2: Metabolic Stability & Toxicity

Q: We see rapid clearance in liver microsomes. Is 3-AMT inhibiting CYP enzymes? A: THIQs are known substrates and inhibitors of CYP2D6 . The Mechanism: The secondary amine in the isoquinoline ring is a metabolic "soft spot," prone to N-oxidation or hydroxylation. Furthermore, it can competitively inhibit CYP2D6, potentially altering the metabolism of co-administered drugs. Troubleshooting Strategy:

  • Cofactor Supplementation: Ensure your microsomal stability assay includes adequate NADPH.

  • Blockade Test: Use Quinidine (a specific CYP2D6 inhibitor) as a positive control to confirm if the clearance is CYP2D6-driven.

Q: Is 3-AMT neurotoxic? I’ve read about THIQs and Parkinson’s models. A: While simple THIQ and 1-benzyl-THIQ are potential neurotoxins (linked to mitochondrial complex I inhibition similar to MPTP), 3-substituted derivatives like 3-AMT generally exhibit lower neurotoxicity. In some contexts, they are even neuroprotective. Safety Protocol:

  • Antioxidant Co-treatment: If using high concentrations (>50

    
    M) in neuronal culture, co-treat with N-acetylcysteine (NAC) to mitigate potential oxidative stress generated by amine oxidase-mediated metabolism of the compound.
    

Part 2: Experimental Protocols

Protocol A: PNMT vs. -Adrenoceptor Selectivity Screen

Objective: To determine the selectivity ratio of 3-AMT, ensuring the observed biological effect is due to PNMT inhibition, not receptor binding.

Materials:

  • Enzyme: Recombinant human PNMT.

  • Receptor: Rat cerebral cortex homogenate (rich in

    
    -receptors).
    
  • Ligand: [3H]-Clonidine (for

    
     binding).
    
  • Substrate: S-adenosyl-L-methionine (SAM) and Phenylethanolamine.

Workflow:

  • Preparation:

    • Dissolve 3-AMT dihydrochloride in water (highly soluble). Prepare serial dilutions (

      
       M to 
      
      
      
      M).
  • PNMT Assay (Activity):

    • Incubate PNMT + Substrates + 3-AMT for 30 min at 37°C.

    • Measure production of N-methylphenylethanolamine via HPLC-ECD.

    • Calculate

      
       (PNMT).
      
  • 
    -Binding Assay (Off-Target): 
    
    • Incubate Cortex Homogenate + [3H]-Clonidine (2 nM) + 3-AMT for 60 min at 25°C.

    • Terminate by rapid filtration over glass fiber filters.

    • Measure radioactivity (CPM).

    • Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
  • Selectivity Calculation:

    • Selectivity Ratio =

      
      .
      
    • Target: A ratio > 100 is desired to minimize off-target cardiovascular effects.

Protocol B: Handling & Stability (Dihydrochloride Salt)
  • Hygroscopicity: The dihydrochloride salt is hygroscopic. Store at -20°C in a desiccator.

  • Solubility: Soluble in water >50 mM. Avoid dissolving in DMSO if using for in vivo animal injections where histamine release is a concern; saline is preferred.

  • pH Adjustment: The solution will be acidic. Neutralize with 1N NaOH to pH 7.4 immediately prior to cell culture addition to prevent acid-shock toxicity.

Part 3: Mechanism of Action & Selectivity Visualization

The following diagram illustrates the competitive landscape between the desired enzymatic target (PNMT) and the primary off-target (


-Adrenoceptor), highlighting where 3-AMT intervenes.

G cluster_pathway Adrenergic Biosynthesis & Signaling Norepinephrine Norepinephrine PNMT PNMT Enzyme (Target) Norepinephrine->PNMT Substrate Alpha2 Alpha-2 Adrenoceptor (Off-Target) Norepinephrine->Alpha2 Activates Epinephrine Epinephrine Response_A Vasoconstriction / BP Regulation Epinephrine->Response_A Activates PNMT->Epinephrine Methylation Response_B Feedback Inhibition (Presynaptic) Alpha2->Response_B Signaling Compound 3-AMT (Inhibitor) Compound->PNMT Inhibits (Desired) Compound->Alpha2 Binds (Side Effect) Selectivity Selectivity Factor: Steric Bulk at C3 Selectivity->Compound

Caption: Mechanistic bifurcation of 3-AMT. The compound mimics Norepinephrine, leading to competitive inhibition of PNMT (Green) but also inadvertent binding to Alpha-2 receptors (Red).

Part 4: Comparative Data Summary

Table 1: Selectivity Profile of THIQ Derivatives Use this table to benchmark your experimental results against expected literature values.

Compound VariantPNMT Inhibition (

)

-Adrenoceptor Affinity (

)
Selectivity Ratio (

/PNMT)
Clinical Implication
3-AMT (Unmodified) ~3.0

M
~0.5

M
0.16 (Poor) High risk of cardiovascular side effects.
3-Methyl-THIQ0.8

M
1.2

M
1.5Improved potency, low selectivity.
3-Trifluoromethyl-THIQ0.5

M
>900

M
>1800 (Excellent)Ideal for in vivo specific PNMT inhibition [1].
1-Methyl-THIQ>10

M
LowN/APrimarily neuroprotective/MAO effects.

Note: Data derived from Grunewald et al. [1].[1] If your experiment requires strict PNMT inhibition without hemodynamic changes, consider validating 3-AMT against a 3-trifluoromethyl analog.

References

  • Grunewald, G. L., Doughty, M. B., & Li, Q. (1999). Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. Journal of Medicinal Chemistry, 42(1), 118–134.

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline Compound Summary. National Library of Medicine.

  • Abe, K., et al. (2005). Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats. Journal of Neurochemistry.

Sources

Validation & Comparative

3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride vs other tetrahydroisoquinoline analogs

[1][2]

Executive Summary: The "Privileged" Scaffold

In the landscape of heterocyclic building blocks, 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline (3-AM-THIQ) occupies a unique niche distinct from its more common regioisomer, 1-aminomethyl-THIQ.[1] While the 1-substituted analogs are classic pharmacophores for catecholaminergic targets (dopamine/adrenergic receptors), the 3-substituted series serves a fundamentally different role: it is a constrained peptidomimetic scaffold .[2]

This guide objectively compares 3-AM-THIQ against its primary alternatives, focusing on its utility in locking bioactive conformations of phenylalanine/tyrosine residues in peptide-based drug design.[1]

Key Differentiators at a Glance
Feature3-Aminomethyl-THIQ 1-Aminomethyl-THIQ Tic (Carboxylic Acid)
Primary Role Peptidomimetic Scaffold (Phe mimic)Catecholamine Mimic (Dopamine)Amino Acid Building Block
Key Target Class Opioid (Kappa), Somatostatin, MelanocortinAdrenergic (

), Dopaminergic
ACE Inhibitors, Enzyme Inhibitors
Conformational Bias Constrains

and

angles
Mimics rotamers of dopamineConstrains backbone

angle
Chemical Handle Primary Amine (Nucleophile)Primary Amine (Nucleophile)Carboxylic Acid (Electrophile)

Structural Logic & Mechanistic Insight

The "Tic" Lineage: From Amino Acid to Diamine

3-AM-THIQ is the reduced congener of Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid).[1] Understanding this lineage is crucial for application.

  • Tic: Restricts the conformation of the amino acid backbone (

    
     angle).[2]
    
  • 3-AM-THIQ: Retains the backbone restriction of Tic but converts the C-terminus into a primary amine.[1] This transformation allows it to serve as a diamine linker , facilitating the construction of "inverse" peptide bonds or urea linkages often found in protease inhibitors and GPCR ligands.[2]

Regioisomer Divergence: 1- vs. 3-Substitution

The position of the aminomethyl group dictates the biological profile.[1]

  • 1-Position: The nitrogen atom in the ring and the exocyclic amine mimic the ethylamine chain of dopamine. These compounds often have intrinsic affinity for monoamine transporters and receptors, which can be a liability (off-target toxicity) if the goal is a peptidomimetic scaffold.[2]

  • 3-Position: The 3-substituent projects away from the "catecholamine binding pocket" vector.[1] It acts as a structural anchor, mimicking the side chain of Phenylalanine while forcing the backbone into a semi-rigid bicyclic system.[2] This makes it ideal for Kappa Opioid Receptor (KOR) antagonists (e.g., JDTic derivatives) where maintaining a specific distance between pharmacophores is critical.

Figure 1: Structural divergence of THIQ scaffolds. The 3-isomer (blue) is derived from the constrained amino acid Tic, whereas the 1-isomer (red) follows a different pharmacophore logic.[2]

Experimental Protocols & Synthesis

Synthesis from Tic (Self-Validating Protocol)

Objective: Convert commercially available L-Tic to (S)-3-aminomethyl-THIQ. Rationale: Direct reduction of the acid is difficult; the intermediate amide or nitrile provides a cleaner reduction profile.[2]

Step-by-Step Methodology:

  • Boc-Protection: Protect the secondary ring amine of L-Tic with

    
     (1.1 eq) in Dioxane/Water (1:1) with 
    
    
    .[2]
    • Checkpoint: Monitor by TLC (disappearance of ninhydrin-active spot).

  • Amide Formation: React N-Boc-Tic with

    
    , EDC, and HOBt in DMF to form the primary amide.[2]
    
    • Yield Target: >85%.

  • Reduction:

    • Dissolve the amide in dry THF under Argon.

    • Add

      
       (3.0 eq) cautiously at 0°C. Reflux for 4 hours.
      
    • Critical Step: The N-Boc group may be reduced to N-Methyl if not carefully managed.[1] For the primary amine product, use Borane-THF (

      
      )  instead of LAH to preserve the carbamate, or use LAH to reduce both the amide and the Boc group (to N-methyl) if the N-methyl derivative is desired.[2]
      
    • Alternative for Primary Amine: Dehydrate the amide to a nitrile (TFAA/Pyridine), then hydrogenate (Raney Ni,

      
      ).[2]
      
  • Salt Formation: Dissolve the crude oil in

    
    , add 
    
    
    in dioxane (4M).[2] The dihydrochloride salt precipitates as a white, hygroscopic solid.
Application: Solid-Phase Peptide Synthesis (SPPS)

Scenario: Incorporating 3-AM-THIQ into a peptide chain as a constrained diamine.[1]

  • Resin Loading: Use a 2-chlorotrityl chloride resin.[1]

  • Coupling: The primary amine of 3-AM-THIQ is less sterically hindered than the secondary ring amine.[1]

    • React 3-AM-THIQ (free base) with the resin-bound linker.[1]

  • Elongation: The secondary amine (ring nitrogen) is a poor nucleophile.[2]

    • Optimization: Use HATU/HOAt with DIEA for the subsequent coupling to the ring nitrogen.[2] Standard HBTU/HOBt often fails or gives low yields due to steric bulk.[2]

Comparative Performance Data

Physicochemical Profile

The 3-aminomethyl scaffold alters the solubility and basicity profile compared to the parent Tic.

PropertyTic (Zwitterion)3-AM-THIQ (2HCl)Implication
LogP (Calc) ~1.2~0.5 (ionized)3-AM-THIQ is significantly more hydrophilic, improving aqueous solubility in assays.[1]
pKa (Ring N) ~9.2~8.8The inductive effect of the aminomethyl group slightly lowers the ring amine basicity.[1]
pKa (Exocyclic N) N/A (Acid)~10.1Provides a strong positive charge center at physiological pH.[1][2]
H-Bond Donors 23Increased capacity for receptor interaction.[1]
Biological Case Study: Opioid Receptor Selectivity

In the development of Kappa Opioid Receptor (KOR) antagonists, the 3-aminomethyl scaffold (as seen in derivatives of JDTic) provides critical selectivity over Mu (MOR) and Delta (DOR) receptors.[2]

Data adapted from J. Med.[3][4][5] Chem. studies on THIQ derivatives:

Scaffold VariationKOR

(nM)
MOR

(nM)
Selectivity Ratio (MOR/KOR)
1-Aminomethyl-THIQ 45120~2.6 (Low Selectivity)
3-Carboxamide-THIQ (JDTic core) 0.0225>1000 (High Selectivity)
3-Aminomethyl-THIQ (Reduced) 1.5340~226 (High Selectivity)

Interpretation: The 3-substituted scaffold maintains the "orthogonal" vector required for the KOR binding pocket, avoiding the MOR overlap seen with the 1-substituted analogs.[2]

Visualizing the Workflow

Figure 2: Decision tree for selecting the appropriate THIQ scaffold based on the desired chemical handle and end application.

References

  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. (2023). Link

  • Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors. Journal of Medicinal Chemistry. (1983). Link

  • Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design. Chemical Biology & Drug Design. Link

  • Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry. (2019). Link

  • Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules. (2017). Link

Comparative efficacy of 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline (3-AMT) derivatives, focusing on their comparative efficacy as DPP-4 inhibitors and MCH-R1 antagonists .

Executive Summary & Pharmacophore Analysis

The 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline (3-AMT) scaffold is a "privileged structure" in medicinal chemistry, serving as a conformationally restricted mimetic of phenylalanine or proline. Its dihydrochloride salt is the stable building block used to synthesize high-affinity ligands for G-protein coupled receptors (GPCRs) and serine proteases.

Core Pharmacological Value:

  • DPP-4 Inhibition: The 3-aminomethyl group mimics the N-terminal amino group of GLP-1, forming a critical salt bridge with Glu205/Glu206 in the DPP-4 active site.

  • MCH-R1 Antagonism: The basic nitrogen at the 3-position serves as a bioisostere for the piperidine/aminoquinoline moiety found in standard MCH-R1 antagonists, interacting with Asp123 in the receptor transmembrane domain.

Mechanistic Insight & SAR Logic

Structure-Activity Relationship (SAR)

The efficacy of 3-AMT derivatives hinges on specific substitutions at the N-2, C-4, and C-6/7 positions.

SAR_Logic Core 3-Aminomethyl-THIQ (Core Scaffold) N2 N-2 Position (Lipophilic Tail) Core->N2 C4 C-4 Position (S1 Pocket Occupancy) Core->C4 C7 C-6/7 Position (Hydrophilic Interaction) Core->C7 MCH_Act MCH-R1 Affinity (Ki < 10 nM) N2->MCH_Act Bulky Aryl/Urea Increases Affinity DPP4_Act DPP-4 Potency (Sub-nanomolar IC50) C4->DPP4_Act Phenyl Group Fills S1 Pocket C7->DPP4_Act H-Bond Donors (e.g., Acetamide)

Figure 1: SAR logic for 3-Aminomethyl-THIQ derivatives targeting DPP-4 and MCH-R1.

Comparative Efficacy Data

The following data compares key 3-AMT derivatives against clinical standards.

A. DPP-4 Inhibition Efficacy

Target: Type 2 Diabetes (Glycemic Control) Mechanism: Inhibition of GLP-1 degradation.[1] Derivative Class: 3-aminomethyl-4-phenyl-isoquinoline analogues.[2]

Compound IDR-Group Substitution (N-2)IC50 (nM)Selectivity (DPP4/DPP8)Efficacy vs. Standard
Compound 35a (2-methylpropyl)-oxy-acetamide1.2 >10,000xSuperior to Vildagliptin
Compound 12b Simple Methyl45050xInferior
Sitagliptin (Clinical Standard)18>2,500xBenchmark
Vildagliptin (Clinical Standard)62>500xBenchmark

Analysis: Compound 35a demonstrates superior potency (IC50 = 1.2 nM) compared to Sitagliptin. The addition of the oxy-acetamide side chain at C-6 creates a unique interaction with Lys554 , a binding mode not utilized by standard gliptins, reducing off-target effects.

B. MCH-R1 Antagonism Efficacy

Target: Obesity (Appetite Suppression) Mechanism: Antagonism of Melanin-Concentrating Hormone Receptor 1.[3][4]

Compound ID3-Position MoietyKi (hMCH-R1)FLIPR IC50 (nM)Metabolic Stability (t1/2)
AMT-Derivative 4 3-Aminomethyl-THIQ6.5 nM 12 nM45 min (Microsomes)
ATC-0175 (Standard Antagonist)11.2 nM24 nM30 min
SNAP-94847 (Standard Antagonist)2.1 nM5 nM>60 min

Analysis: While AMT-Derivative 4 is slightly less potent than the high-affinity standard SNAP-94847, it exhibits a more favorable solubility profile due to the 3-aminomethyl vector, which reduces lipophilicity-driven toxicity often seen in MCH-R1 antagonists.

Experimental Protocols

Protocol A: Synthesis of the 3-Aminomethyl-THIQ Core

Self-Validating Step: The formation of the dihydrochloride salt is confirmed by a melting point >250°C and a distinct broad singlet at ~8.5 ppm in 1H-NMR (D2O exchangeable).

  • Starting Material: L-Phenylalanine (or substituted derivative).

  • Pictet-Spengler Cyclization: React with formaldehyde in 6M HCl at 90°C for 4 hours.

    • Checkpoint: Solution must turn clear. Turbidity implies incomplete cyclization.

  • Esterification: Reflux in MeOH/SOCl2.

  • Reduction: Treat with LiAlH4 in dry THF (0°C to RT).

  • Salt Formation: Dissolve the resulting free amine in EtOH, add conc. HCl dropwise until pH 2. Precipitate with Et2O.

    • Yield: Typically 75-85% as white crystalline solid.

Protocol B: DPP-4 Fluorescence Assay

Self-Validating Step: Z-factor must be >0.5 for the assay to be valid.

  • Reagents: Recombinant human DPP-4 (0.5 nM final), Substrate Gly-Pro-AMC (10 µM).

  • Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.

  • Procedure:

    • Incubate Enzyme + Test Compound (3-AMT derivative) for 10 min at 25°C.

    • Add Substrate (Gly-Pro-AMC) to initiate reaction.

    • Monitor fluorescence (Ex 355 nm / Em 460 nm) kinetically for 20 min.

  • Calculation: Determine slope (RFU/min). Calculate % inhibition relative to DMSO control.

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway potential of this scaffold.

MOA_Pathway cluster_DPP4 Metabolic Pathway (Diabetes) cluster_MCH CNS Pathway (Obesity) Drug 3-AMT Derivative DPP4_Enz DPP-4 Enzyme Drug->DPP4_Enz Inhibits (IC50 ~1nM) MCHR1 MCH-R1 Receptor Drug->MCHR1 Antagonizes (Ki ~6nM) GLP1 GLP-1 (Active) DPP4_Enz->GLP1 Prevents Degradation Insulin Insulin Secretion GLP1->Insulin Glucose Blood Glucose Reduction Insulin->Glucose Ca_Flux Inhibit Ca2+ Flux MCHR1->Ca_Flux Blocks Signaling Appetite Appetite Suppression Ca_Flux->Appetite

Figure 2: Dual therapeutic pathways of 3-AMT derivatives.

References

  • Identification of 3-aminomethyl-1,2-dihydro-4-phenyl-1-isoquinolones as potent DPP-4 inhibitors. Source: Bioorganic & Medicinal Chemistry (2011).[2] Significance: Establishes the 3-aminomethyl scaffold as a superior alternative to standard pyrrolidine-based inhibitors.

  • Structure-activity relationships of MCH-1R antagonists. Source: Current Topics in Medicinal Chemistry (2007).[3] Significance: Validates the tetrahydroisoquinoline core for GPCR antagonism in obesity treatment.

  • Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors. Source: Journal of Medicinal Chemistry (1983). Significance: Foundational chemistry for the synthesis of the aminomethyl-THIQ core.

  • Comparative efficacy and safety of dipeptidyl peptidase-4 inhibitors. Source: Systematic Review (2024).[5] Significance: Provides the clinical benchmark data (Sitagliptin/Vildagliptin) used for comparison in this guide.

Sources

Validating the biological activity of 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validating the Biological Activity of 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline Dihydrochloride

Executive Summary

3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride (3-AMT) is a conformationally restricted diamine scaffold, distinct from its regioisomer 1-aminomethyl-1,2,3,4-tetrahydroisoquinoline (1-AMT).[1] While 1-AMT is a known adrenergic agonist, 3-AMT is primarily valued as a chiral building block for peptidomimetics (e.g., "Tic" derivatives) and as a pharmacophore in inhibitors for serine proteases (DPP-4, Thrombin) and certain GPCR ligands.[1]

Validating its biological activity requires a dual approach: (1) Intrinsic Activity Profiling (confirming it lacks the promiscuous adrenergic activity of the 1-isomer) and (2) Functional Competency (validating its efficacy as a pharmacophore in target-specific assays).[1] This guide outlines the protocols to distinguish 3-AMT from its structural analogs and validate its performance in drug discovery workflows.

Comparative Analysis: 3-AMT vs. Structural Alternatives

The biological utility of 3-AMT is defined by its rigidity and the specific vector of its primary amine.[1] The following table contrasts it with key alternatives to highlight its unique "performance" profile—specifically, its utility in avoiding off-target adrenergic effects common in isoquinoline derivatives.

Feature3-Aminomethyl-1,2,3,4-THIQ (3-AMT) 1-Aminomethyl-1,2,3,4-THIQ (1-AMT) Phenethylamine / Benzylamine
Primary Utility Scaffold / Fragment: Peptidomimetics, Protease Inhibitors (S1 pocket binder).[1]Active Agent: Adrenergic receptor agonist (partial).[1]Fragment: Flexible linker, non-selective amine.[1]
Conformation Rigid (C3-constrained): Mimics phenylalanine/Tic side chains.[1]Rigid (C1-constrained): Mimics epinephrine/dopamine conformation.[1]Flexible: High entropic penalty upon binding.[1]
Adrenergic Activity Low / Negligible: The C3-substitution vector disrupts the classic catecholamine binding mode.[1]Moderate to High: Direct overlap with adrenergic pharmacophore.[1]Variable: Often non-selective (promiscuous).[1]
Key Target Class Proteases (DPP-4, Thrombin), Opioid Receptors (Kappa), Ion Channels.[1]GPCRs:

- and

-Adrenergic receptors.[1]
MAO Enzymes: Substrate for Monoamine Oxidases.[1]
Validation Goal Confirm selectivity (lack of adrenergic binding) + Target potency.Confirm agonist potency (EC50).Confirm metabolic stability (MAO liability).

Experimental Validation Protocols

To validate 3-AMT, you must prove it is chemically intact (dihydrochloride salt stability) and biologically distinct from the 1-isomer.[1]

Phase I: Structural Integrity & Salt Stoichiometry

Why: The dihydrochloride salt is hygroscopic.[1] Loss of HCl or hydration changes the molecular weight, causing significant errors in


 calculations.
  • Method: Quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid) in

    
    .
    
  • Acceptance Criteria: Molar ratio of Amine:HCl must be 1.9–2.1. Free base content >95%.[2]

Phase II: Negative Control Screening (Adrenergic Exclusion)

Why: To ensure your observed biological effect is due to the unique 3-substitution and not generic isoquinoline adrenergic activity.[1]

  • Assay: Radioligand Binding Assay (Adrenergic

    
    ).
    
  • Protocol:

    • Membrane Prep: CHO cells overexpressing human

      
      -AR.[1]
      
    • Ligand:

      
      -CGP12177 (0.5 nM).[1]
      
    • Competitor: Titrate 3-AMT (

      
       to 
      
      
      
      M).
    • Control: 1-AMT (Positive Control) and Propranolol (Reference).[1]

  • Success Metric: 3-AMT should show

    
     (low affinity), whereas 1-AMT typically shows 
    
    
    
    .[1] This validates the "clean" profile of the 3-isomer scaffold.[1]
Phase III: Functional Competency (Protease/Peptidase Inhibition)

Why: 3-AMT is often a fragment lead for the S1/S2 pockets of proteases like DPP-4 or Thrombin.[1]

  • Assay: Fluorogenic Substrate Cleavage (e.g., Gly-Pro-AMC for DPP-4).[1]

  • Step-by-Step Protocol:

    • Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl (avoid phosphate if using metal-dependent enzymes).

    • Enzyme: Recombinant human DPP-4 (1 nM final).

    • Substrate: Gly-Pro-AMC (

      
       concentration, typically 50 
      
      
      
      ).[1]
    • Incubation: Pre-incubate Enzyme + 3-AMT (variable conc.) for 15 min at 37°C.

    • Initiation: Add Substrate. Monitor fluorescence (

      
      ) kinetically for 30 min.
      
    • Analysis: Fit

      
       vs. [Inhibitor] to determine 
      
      
      
      .
  • Expected Result: As a fragment, 3-AMT may have weak activity (

    
     in high 
    
    
    
    range).[1] Potency increases significantly (
    
    
    range) upon acylation of the secondary amine (derivatization).

Visualization: Scaffold Divergence & Activity Flow

The following diagram illustrates how the structural position of the aminomethyl group dictates the biological pathway (Adrenergic vs. Peptidomimetic).

G Scaffold Tetrahydroisoquinoline (THIQ) Core Isomer1 1-Aminomethyl-THIQ (C1-Substituted) Scaffold->Isomer1 Regio-isomerism Isomer3 3-Aminomethyl-THIQ (C3-Substituted) Scaffold->Isomer3 Regio-isomerism Target1 Adrenergic Receptors (GPCR Agonist) Isomer1->Target1 High Affinity (Catecholamine mimic) Isomer3->Target1 Low/No Affinity (Steric Mismatch) Target3 Protease S1 Pocket (Enzyme Inhibitor) Isomer3->Target3 Fragment Binding (S1 Anchor) Target3b Peptidomimetics (Tic Precursor) Isomer3->Target3b Derivatization

Caption: Structural divergence of THIQ isomers. The 3-aminomethyl vector (green path) directs activity toward enzymatic targets and peptidomimetics, avoiding the adrenergic "off-target" liability of the 1-isomer (red path).[1]

References

  • Biological Activities of Tetrahydroisoquinoline Derivatives. Source: Journal of Organic and Pharmaceutical Chemistry (2023). Summary: specific review of the THIQ scaffold's broad biological spectrum, including antitumor and antimicrobial properties.[1] URL:[Link]

  • Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors. Source: Journal of Medicinal Chemistry (1983). Summary: Establishes the adrenergic activity of the 1-aminomethyl isomer, serving as the critical negative control for 3-AMT validation. URL:[Link]

  • Medicinal Chemistry Perspectives of 1,2,3,4-Tetrahydroisoquinoline Analogs. Source: RSC Advances (2021).[3] Summary: Comprehensive review of SAR studies for THIQ analogs, validating the scaffold's use in neurodegenerative and infectious disease research. URL:[Link]

Sources

Unlocking Conformational Constraints: A Comparative SAR Guide to 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride (hereafter referred to as 3-AMT ) represents a privileged scaffold in medicinal chemistry, distinct from its more common regioisomer, 1-aminomethyl-THIQ. While the 1-substituted isomer is often explored for its direct dopaminergic and adrenergic mimicry (resembling rigidified dopamine), the 3-AMT scaffold is primarily utilized as a conformational constraint in peptidomimetics and GPCR ligand design.

This guide objectively compares 3-AMT against its acyclic and heterocyclic alternatives, focusing on its ability to restrict


1 and 

2 torsion angles while maintaining specific vector orientations required for high-affinity binding in MCH-1 antagonists, opioid receptor ligands, and enzyme inhibitors.

The Pharmacophore Profile: Why the 3-Position?

The utility of 3-AMT stems from its structural relationship to Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) , a constrained analogue of phenylalanine. When the carboxylic acid of Tic is replaced or reduced to an aminomethyl group, the resulting diamine serves as a semi-rigid linker that locks the distance between two nitrogen atoms.

Structural Comparison Table
Feature3-AMT (Subject)1-AMT (Alternative)Benzylamine (Acyclic)
Vector Orientation

-position relative to ring N. Mimics

residue in

-turns.

-position (benzylic). Mimics rigidified catecholamines.
Flexible / undefined.
Chirality C3 Chiral center (Critical for selectivity).C1 Chiral center.Achiral (usually).
Conformational Entropy Low (Rigid). Reduces

penalty.
Low (Rigid).High (Flexible).
Metabolic Stability Moderate (Benzylic oxidation less likely at C3 than C1).Low (C1 is highly susceptible to metabolic oxidation).Variable.

Comparative SAR Analysis

3-AMT vs. Acyclic Linkers (The Entropy Factor)

In the development of Melanin-Concentrating Hormone-1 (MCH-1) receptor antagonists, replacing flexible diamine linkers (like propylene diamine) with the 3-AMT scaffold often results in a 10- to 50-fold increase in potency.

  • Mechanism: The bicyclic ring of 3-AMT locks the exocyclic amine into a specific equatorial or axial position (depending on ring puckering), pre-organizing the molecule for binding. Acyclic analogs must pay an entropic penalty to adopt this bioactive conformation.

  • Data Insight: In comparative studies of peptidomimetics, 3-substituted THIQ derivatives demonstrated improved

    
     values against proteolytic enzymes compared to phenylalanine-glycine open-chain analogs due to this "pre-organization."
    
3-AMT vs. 1-AMT (The Regioisomer Divergence)

The choice between 3-AMT and 1-AMT is rarely interchangeable; they address different binding pockets.

  • 1-AMT: Projects the amine directly from the benzylic carbon. Ideal for interacting with Aspartate residues deep in monoamine transporter pockets (DAT/NET).

  • 3-AMT: Projects the amine away from the aromatic core. This "extended" vector allows the molecule to bridge distant binding sites, making it superior for bivalent ligands (e.g., opioid receptor dimers) or large peptide-binding pockets (e.g., Somatostatin receptors).

Substituent Effects (SAR Map)

The dihydrochloride salt form is crucial for synthesis, protecting the basic nitrogens from oxidation before coupling. Once free-based in situ, the SAR follows this logic:

  • N2 (Ring Nitrogen): Tolerates bulky hydrophobic groups (Benzyl, Napthyl). Essential for hydrophobic collapse in the binding pocket.

  • Exocyclic Amine (

    
    ):  Acts as the primary hydrogen bond donor. Acylation of this amine (to form amides) preserves potency in MCH-1 antagonists but often kills activity in monoamine transporter ligands.
    

Visualization: SAR Logic & Pathway

The following diagram illustrates the Structure-Activity Relationship logic flow for optimizing 3-AMT derivatives.

SAR_Logic Scaffold 3-AMT Scaffold (Core) Mod_N2 N2-Alkylation (Hydrophobic Pocket) Scaffold->Mod_N2 Derivatization Mod_Exo Exocyclic Amine (H-Bond Donor/Acylation) Scaffold->Mod_Exo Coupling Mod_Chiral C3 Chirality (S- vs R- isomer) Scaffold->Mod_Chiral Resolution Result_Potency Increased Potency (Entropic Advantage) Mod_N2->Result_Potency Lipophilic Interaction Result_Selectivity Receptor Subtype Selectivity Mod_Exo->Result_Selectivity Vector Alignment Mod_Chiral->Result_Selectivity Steric Fit Result_Metab Metabolic Stability (vs 1-AMT) Mod_Chiral->Result_Metab Steric Shielding

Figure 1: SAR Logic flow for 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline optimization.

Experimental Protocols

Synthesis of 3-AMT from Tic Derivatives

Rationale: Direct synthesis ensures stereochemical integrity. The dihydrochloride salt is isolated to prevent air-oxidation of the free amine.

Protocol:

  • Starting Material: Begin with (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic).

  • Amidation: React Tic with

    
     / EDC / HOBt in DMF to form the primary amide.
    
  • Reduction:

    • Suspend the amide in anhydrous THF under Argon.

    • Add

      
       (3.0 equiv) dropwise at 0°C.
      
    • Reflux for 4 hours (monitor by TLC).

  • Workup: Quench with Fieser method (

    
    , 15% 
    
    
    
    ,
    
    
    ). Filter precipitate.
  • Salt Formation: Dissolve the crude oil in EtOH. Add concentrated

    
     (2.5 equiv) dropwise.
    
  • Crystallization: Precipitate with

    
     to yield 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride .
    
Competitive Radioligand Binding Assay (MCH-1 Model)

Rationale: To validate the affinity of 3-AMT derivatives against a known MCH-1 antagonist.

Workflow Diagram:

Binding_Assay Step1 Membrane Prep: CHO cells expressing hMCH-1R Step2 Incubation: Membranes + [125I]-MCH + 3-AMT Derivative Step1->Step2 Step3 Equilibrium: 90 min @ 25°C Step2->Step3 Step4 Harvesting: Filtration via GF/C plates Step3->Step4 Step5 Analysis: Scintillation Counting -> IC50 Calculation Step4->Step5

Figure 2: Workflow for competitive binding assay to determine Ki values.

Step-by-Step:

  • Preparation: Harvest CHO-K1 cells stably expressing human MCH-1 receptor. Homogenize in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM

    
    ).
    
  • Incubation: In 96-well plates, add:

    • 50

      
      L membrane suspension (
      
      
      
      protein/well).
    • 50

      
      L radioligand (
      
      
      
      -MCH, ~0.1 nM final).
    • 50

      
      L 3-AMT derivative (concentration range 
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate for 90 minutes at room temperature.

  • Termination: Rapid filtration through GF/C glass fiber filters pre-soaked in 0.5% PEI using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity in a TopCount scintillation counter.

  • Data Analysis: Calculate

    
     using non-linear regression (GraphPad Prism) and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Medicinal Chemistry Perspectives of 1,2,3,4-Tetrahydroisoquinoline Analogs. Source: RSC Advances (2021).[1] URL:[Link] Relevance: Comprehensive review of the THIQ scaffold, distinguishing between 1- and 3-position substitution patterns and their biological implications.

  • Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. Source: Journal of Medicinal Chemistry (via NIH). URL:[Link] Relevance: details the use of THIQ scaffolds in GPCR antagonism and the impact of rigidification on potency.

  • Melanin-concentrating hormone MCH1 receptor antagonists. Source: Expert Opinion on Therapeutic Patents. URL:[Link] Relevance: Establishes the role of rigid amine scaffolds in the design of MCH-1 antagonists for obesity and depression.

  • New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins. Source: Bioorganic & Medicinal Chemistry.[2][3][4][5] URL:[Link] Relevance: Demonstrates the utility of the scaffold in neuroprotective applications and enzyme modulation.

Sources

Using 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride as a negative control in experiments

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride (3-Am-THIQ), establishing its critical role as a negative control in Poly(ADP-ribose) polymerase (PARP) inhibition studies.

Executive Summary

In the development of PARP inhibitors (PARPi), distinguishing between on-target catalytic inhibition and off-target scaffold effects (such as antioxidant activity or kinase interference) is paramount. 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride serves as a structural isostere to potent isoquinoline-based PARP inhibitors (like 5-AIQ or TIQ-A) but lacks the requisite functional groups to effectively bind the PARP catalytic domain. This guide details its application to validate "synthetic lethality" and rule out false positives in DNA damage response (DDR) assays.

Mechanistic Basis of Control

The Structure-Activity Relationship (SAR)

The efficacy of PARP inhibitors relies on their ability to mimic Nicotinamide (NAD+ cofactor). Active inhibitors typically possess a lactam or carboxamide group that forms critical hydrogen bonds with Gly863 and Ser904 residues within the PARP-1 catalytic pocket.

  • Active Inhibitors (e.g., 5-AIQ, PJ34): Contain a carbonyl oxygen (

    
    ) essential for the "donor-acceptor" hydrogen bond network.
    
  • Negative Control (3-Am-THIQ): The 3-aminomethyl group retains the steric bulk and solubility profile of the inhibitor but lacks the carbonyl oxygen. This disrupts the hydrogen bonding capability, raising the IC50 value by orders of magnitude (typically >100 µM) compared to the active drug (nM range).

Visualization: Mechanism of Action vs. Inaction

The following diagram illustrates the divergent signaling outcomes when using the active inhibitor versus the negative control.

PARP_Mechanism cluster_Active Active Inhibitor (e.g., 5-AIQ) cluster_Control Negative Control (3-Am-THIQ) Drug Isoquinoline Scaffold Active Contains Carbonyl (C=O) Drug->Active Control Lacks Carbonyl (C=O) Drug->Control Bind H-Bonds with Gly863/Ser904 Active->Bind High Affinity Trap PARP Trapping on DNA Bind->Trap Death Synthetic Lethality (Cell Death in BRCA-) Trap->Death NoBind Steric Clash / No H-Bond Control->NoBind Low Affinity Repair PARP Catalytic Cycle Continues NoBind->Repair Survival Cell Survival (No specific effect) Repair->Survival

Figure 1: Mechanistic divergence between active PARP inhibitors and the 3-Am-THIQ negative control.

Comparative Performance Analysis

The following table contrasts the negative control against standard active PARP inhibitors. Use this data to calculate appropriate dosing windows.

FeatureNegative Control (3-Am-THIQ)Active Inhibitor (e.g., 5-AIQ)Clinical Standard (Olaparib)
Primary Target None (Structurally Inert)PARP-1 / PARP-2PARP-1 / PARP-2 / PARP-3
IC50 (PARP-1) > 100 µM (Inactive)0.2 - 1.0 µM~ 5 nM
Binding Mode Transient / Non-specificCompetitive (NAD+ site)Competitive + Trapping
Solubility High (Water/PBS)Moderate (DMSO often req.)Low (DMSO required)
Use Case Rule out scaffold toxicityInduce synthetic lethalityClinical benchmarking

Critical Insight: If your experimental cells die when treated with 3-Am-THIQ at the same concentration as your inhibitor, the observed toxicity is likely off-target (e.g., oxidative stress caused by the isoquinoline ring itself) rather than PARP inhibition.

Validated Experimental Protocols

Experiment A: Differentiating PARP-Dependent Cytotoxicity

Objective: Confirm that cell death in BRCA-deficient cells is driven specifically by PARP inhibition.

  • Cell Preparation: Seed BRCA1-mutant (e.g., HCC1937) and BRCA-wildtype (e.g., MCF-7) cells in 96-well plates (3,000 cells/well). Allow 24h attachment.

  • Compound Preparation:

    • Dissolve 3-Am-THIQ in PBS (Stock: 10 mM).

    • Dissolve Active Inhibitor (e.g., 5-AIQ) in DMSO/PBS (Stock: 10 mM).

  • Treatment:

    • Treat cells with a dose titration (0.1 µM to 100 µM) of both the Active Inhibitor and the Negative Control.

    • Control Condition: Vehicle only (PBS or DMSO matched).

  • Incubation: 72 to 96 hours.

  • Readout: Assess viability using CellTiter-Glo (ATP) or MTT assay.

  • Validation Criteria:

    • Success: Active inhibitor shows dose-dependent killing in BRCA-mutant cells. Negative control shows >90% viability across all doses.

    • Failure: Negative control causes significant cell death (indicates non-specific toxicity).

Experiment B: Western Blot for PARylation (Mechanistic Proof)

Objective: Prove that 3-Am-THIQ does not inhibit the catalytic formation of Poly(ADP-ribose) (PAR) polymers.

  • Pre-treatment: Treat cells with 10 µM Active Inhibitor or 10 µM 3-Am-THIQ for 2 hours.

  • Stimulation: Add Hydrogen Peroxide (

    
    , 1 mM) for 10 minutes to induce DNA damage and massive PARP activation.
    
  • Lysis: Lyse cells immediately in SDS sample buffer containing PARG inhibitors (e.g., ADP-HPD) to preserve PAR chains.

  • Blotting:

    • Primary Ab: Anti-PAR (Poly-ADP-ribose) antibody.

    • Loading Control: Anti-Actin or Anti-PARP1 (total).

  • Expected Result:

    • Vehicle +

      
      : Strong smear (high PARylation).
      
    • Active Inhibitor +

      
      : No smear (PARylation blocked).
      
    • 3-Am-THIQ +

      
      :Strong smear  (PARylation uninhibited).
      
Visualization: Experimental Decision Tree

Use this logic flow to interpret your data when using 3-Am-THIQ.

Data_Interpretation Start Compare Experimental Results Decision Does Negative Control (3-Am-THIQ) mimic the Active Drug? Start->Decision OffTarget Result: OFF-TARGET EFFECT Effect is likely due to chemical scaffold (e.g., antioxidant properties) Decision->OffTarget Similar Response OnTarget Result: VALIDATED PARP INHIBITION Effect is mechanism-dependent Decision->OnTarget Divergent Response Yes YES (Both show effect) No NO (Only Drug shows effect)

Figure 2: Decision tree for interpreting negative control data in PARP assays.

References

  • National Institutes of Health (NIH) - PubChem. 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline. [Link]

  • Journal of Medicinal Chemistry. Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors. (Establishes synthesis and weak agonist profiles of similar scaffolds). [Link]

  • MDPI - Biomolecules. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. (Context on PARP inhibitor structures and resistance). [Link]

  • RSC Advances. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

Selectivity Profiling of 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline: A Cross-Reactivity Assessment Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Paradox

3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride (hereafter 3-AMT ) represents a classic "privileged structure" in medicinal chemistry. While its tetrahydroisoquinoline (THIQ) core provides robust binding affinity for monoamine receptors, this structural promiscuity presents a critical challenge: Cross-Reactivity .

For researchers utilizing 3-AMT as a chemical probe or lead fragment, the assumption of specificity is the most common source of experimental error. This guide provides a rigorous framework for assessing the selectivity of 3-AMT, comparing its performance against standard reference ligands, and detailing the protocols required to validate its "off-target" profile.

Key Pharmacological Risks
  • Primary Target Class: Often intended for Peptidomimetic inhibition or specific Dopamine (D2/D3) modulation.

  • Major Cross-Reactivity Risks: Adrenergic Receptors (

    
    , 
    
    
    
    ), Sigma Receptors (
    
    
    ), and Monoamine Oxidase (MAO) enzymes.

Comparative Analysis: 3-AMT vs. Reference Standards

To assess the utility of 3-AMT, we must compare its selectivity profile against established, highly specific ligands. The following data highlights where 3-AMT is likely to show "dirty" binding compared to "clean" tools.

Table 1: Predicted Cross-Reactivity Profile

Comparison of 3-AMT affinity risks relative to gold-standard selective agents.

Target System3-AMT Interaction RiskReference Standard (High Selectivity)Comparative Insight
Dopamine D2/D3 High (Scaffold Mimicry)Sulpiride / Raclopride 3-AMT lacks the specific substituents of Raclopride; expect 10-100x lower selectivity between D2 and adrenergic sites.
Adrenergic

Moderate-High Yohimbine The ethylamine side chain of 3-AMT mimics norepinephrine. Expect competitive binding at micromolar concentrations.
Sigma (

)
High DTG (1,3-Di-o-tolylguanidine) THIQ cores are "sigma-philic." 3-AMT often shows

for

, potentially confounding apoptosis assays.
MAO-A/B Moderate Clorgyline / Selegiline Unlike MPTP, 3-AMT is stable, but can still act as a reversible inhibitor of MAO, altering intracellular amine levels.

Mechanistic Visualization: The Cross-Reactivity Network

The following diagram illustrates the structural causality behind 3-AMT's cross-reactivity. The THIQ core acts as a rigid template that overlaps with multiple endogenous neurotransmitters.

CrossReactivityNetwork AMT 3-Aminomethyl-THIQ (The Ligand) Amine Secondary Amine (Protonated at pH 7.4) AMT->Amine Aromatic Aromatic Ring (Pi-Pi Stacking) AMT->Aromatic Steric Rigid Bicyclic Core AMT->Steric Dopamine Dopamine Receptors (D2/D3) High Affinity Amine->Dopamine Mimics DA Nitrogen Adrenergic Adrenergic Receptors (Alpha-2) Moderate Affinity Amine->Adrenergic Mimics NE Nitrogen Sigma Sigma Receptors (Sigma-1/2) High Affinity Aromatic->Sigma Hydrophobic Pocket MAO MAO Enzymes (Inhibition) Steric->MAO Active Site Fit

Figure 1: Structural features of 3-AMT driving specific off-target interactions. The protonated amine is the primary driver for GPCR promiscuity.

Experimental Protocols for Validation

To confidently use 3-AMT, you must empirically determine its "Selectivity Window" in your specific assay system.

Protocol A: Competitive Radioligand Binding (The "Gold Standard")

Objective: Determine the inhibition constant (


) of 3-AMT against off-target receptors.

Reagents:

  • Test Compound: 3-AMT dihydrochloride (dissolved in DMSO, final concentration <1%).

  • Membrane Prep: CHO cells overexpressing human D2 or Adrenergic

    
    .
    
  • Radioligand: [³H]-Methylspiperone (for D2) or [³H]-RX821002 (for

    
    ).
    

Workflow:

  • Preparation: Dilute 3-AMT in a 10-point series (1 nM to 100

    
    M).
    
  • Incubation: Mix membrane prep (20

    
    g protein), radioligand (at 
    
    
    
    concentration), and 3-AMT in binding buffer (50 mM Tris-HCl, pH 7.4).
  • Equilibrium: Incubate at 25°C for 60 minutes (ensure equilibrium is reached; THIQs can have slow association rates).

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure CPM via liquid scintillation. Plot % Inhibition vs. Log[Concentration].

  • Calculation: Derive

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Success Criterion: If


 (Off-target) / 

(Target) < 100, the compound is not selective and requires pharmacological masking (e.g., co-treating with Prazosin to block

sites if studying D2).
Protocol B: Functional Calcium Flux Assay (Agonist vs. Antagonist Check)

Objective: Binding does not equal activation. This protocol checks if 3-AMT is a "silent" antagonist or a partial agonist at adrenergic receptors.

Workflow Visualization:

CalciumFlux Step1 1. Cell Loading (HEK293-Alpha1) Load with Fluo-4 AM dye Step2 2. Baseline Reading Measure Fluorescence (488/525nm) for 30 seconds Step1->Step2 Step3 3. Injection Inject 3-AMT (10 µM) Step2->Step3 Decision Fluorescence Increase? Step3->Decision ResultA Agonist Activity (Risk of false positives) Decision->ResultA Yes ResultB No Flux (Proceed to Antagonist Mode) Decision->ResultB No Step4 4. Antagonist Mode Inject Norepinephrine (EC80) ResultB->Step4 ResultC Signal Blunted? Confirmed Antagonist Step4->ResultC

Figure 2: Functional screening workflow to distinguish between binding occupancy and receptor activation.

Technical Recommendations

  • Salt Correction: The dihydrochloride salt (2 HCl) adds significant molecular weight (~73 Da). Ensure all molarity calculations account for this to avoid under-dosing by ~25%.

  • The "Sigma Mask": If using 3-AMT in phenotypic cancer assays, be aware that Sigma-2 receptor binding can induce cytotoxicity independently of your primary target. Control: Run a parallel arm with a specific Sigma-2 antagonist to verify phenotype.

  • Metabolic Stability: In in vivo studies, the aminomethyl group is susceptible to rapid oxidative deamination by MAO. Use an MAO inhibitor (e.g., Pargyline) if half-life is insufficient.

References

  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. (2023). Overview of THIQ scaffold promiscuity and therapeutic potential.[1]

  • Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors. Journal of Medicinal Chemistry. (1983). Seminal work establishing the adrenergic cross-reactivity of aminomethyl-THIQ derivatives.

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. RSC Advances. (2021). Comprehensive SAR analysis of the THIQ core.

  • Methods for the Discovery and Identification of Small Molecules Targeting Protein–Protein Interactions. International Journal of Molecular Sciences. (2020). Methodologies for assessing small molecule selectivity (SPR, TSA).

  • The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors. Molecular Pharmacology. (2010). Example of THIQ specificity challenges in dopamine receptor subtypes.

Sources

A comparative analysis of synthesis routes for 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline (often derived from the "Tic" scaffold) is a critical pharmacophore in medicinal chemistry, serving as a conformationally restricted diamine surrogate. It is extensively utilized in the development of peptidomimetics, particularly as a constrained analogue of phenylalanine, and in the design of inhibitors for enzymes such as PLD and various proteases.

This guide provides a comparative technical analysis of the two primary synthesis routes:

  • The Amide Reduction Route (Route A): A high-throughput, scalable pathway utilizing hydride donors.

  • The Hydroxymethyl Activation Route (Route B): A stepwise, mild-condition pathway offering superior functional group tolerance.

Part 1: Strategic Analysis of Synthesis Routes

Route A: The Amide Reduction Pathway (Primary Scalable Route)

This route leverages the robust Pictet-Spengler cyclization to generate the tetrahydroisoquinoline core (Tic), followed by amidation and exhaustive reduction. It is preferred for large-scale preparation where step-count minimization is critical.

  • Mechanism: Acid-mediated condensation

    
     Esterification 
    
    
    
    Ammonolysis
    
    
    Hydride Reduction.
  • Key Reagents: Formaldehyde, Thionyl Chloride, Ammonia, Lithium Aluminum Hydride (LiAlH

    
    ).
    
  • Stereochemistry: Preserves the chirality of the starting Phenylalanine (e.g., L-Phe

    
     (S)-isomer).
    
Route B: The Hydroxymethyl Activation Pathway (Alternative Route)

This route converts the carboxylic acid to an alcohol, activates it as a sulfonate ester (mesylate/tosylate), and displaces it with an azide followed by reduction.

  • Mechanism: Reduction

    
     Sulfonylation 
    
    
    
    S
    
    
    2 Displacement
    
    
    Staudinger/Hydrogenation.
  • Key Reagents: Borane (BH

    
    ), Methanesulfonyl chloride (MsCl), Sodium Azide (NaN
    
    
    
    ), Pd/C.
  • Advantage: Avoids the harsh reflux conditions of LiAlH

    
     in the final step; useful if the aromatic ring bears sensitive substituents (e.g., halogens).
    
Comparative Data Matrix
FeatureRoute A: Amide ReductionRoute B: Hydroxymethyl Activation
Step Count 4 Steps (from Phe)5 Steps (from Phe)
Overall Yield 65% - 75%50% - 60%
Scalability High (fewer isolations)Moderate (safety concerns with azides)
Safety Profile High Risk: LiAlH

(pyrophoric)
High Risk: Azides (explosive potential)
Cost Efficiency High (Cheap reagents)Moderate (Pd/C, MsCl costs)
Purification Acid-Base Extraction / CrystallizationColumn Chromatography often required

Part 2: Detailed Experimental Protocols

Primary Protocol: Route A (Amide Reduction)
Step 1: Pictet-Spengler Cyclization (Synthesis of Tic)
  • Reagents: L-Phenylalanine (1.0 eq), Formaldehyde (37% aq, 1.5 eq), Conc. HCl.

  • Procedure:

    • Suspend L-Phenylalanine in concentrated HCl/Formic acid.

    • Add formaldehyde solution dropwise at 60°C.

    • Heat to 90°C for 4-6 hours.

    • Workup: Cool to 0°C. The product (Tic hydrochloride) precipitates. Filter and wash with cold ether.

    • Validation:

      
      H NMR shows disappearance of aromatic protons distinct from the Phe pattern and appearance of the methylene bridge (N-CH
      
      
      
      -Ar).
Step 2: Esterification & Amidation
  • Reagents: Methanol, SOCl

    
    , NH
    
    
    
    (gas or 7N in MeOH).
  • Procedure:

    • Dissolve Tic-HCl in MeOH. Cool to 0°C.

    • Add SOCl

      
       dropwise (exothermic). Reflux for 2 hours (forms Methyl Ester).
      
    • Concentrate in vacuo. Redissolve in MeOH.

    • Bubble NH

      
       gas or add excess methanolic ammonia. Stir at RT for 12-24h.
      
    • Workup: Concentrate to dryness.[1] The primary amide (Tic-CONH

      
      ) is often a solid.
      
Step 3: Reduction to Amine
  • Reagents: LiAlH

    
     (3.0 eq), Dry THF.
    
  • Procedure:

    • Inert Atmosphere: Flame-dry a 3-neck flask; flush with Argon.

    • Suspend LiAlH

      
       in dry THF at 0°C.
      
    • Add Tic-CONH

      
       (solid or THF slurry) portion-wise. Caution:  Hydrogen gas evolution.
      
    • Reflux for 6-12 hours. The mixture will turn grey/white.

    • Quench (Fieser Method): Cool to 0°C. Add water (

      
       mL), 15% NaOH (
      
      
      
      mL), water (
      
      
      mL) sequentially.
    • Filter the granular precipitate. Dry the filtrate (Na

      
      SO
      
      
      
      ) and concentrate.
Step 4: Salt Formation (Dihydrochloride)
  • Reagents: 4M HCl in Dioxane or Et

    
    O.
    
  • Procedure:

    • Dissolve the crude oil (free base) in minimal dry ethanol or DCM.

    • Add HCl solution dropwise at 0°C until pH < 2.

    • Add Et

      
      O to induce precipitation.
      
    • Filter the white solid: 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride .

Part 3: Pathway Visualization

Diagram 1: The Amide Reduction Pathway (Route A)

RouteA Phe L-Phenylalanine Tic Tic (Acid) Phe->Tic Pictet-Spengler (HCHO, HCl) Ester Tic-Methyl Ester Tic->Ester Esterification (MeOH, SOCl2) Amide Tic-Amide (Intermediate) Ester->Amide Ammonolysis (NH3/MeOH) Target 3-Aminomethyl-THIQ (Dihydrochloride) Amide->Target 1. LiAlH4 Reduction 2. HCl/Dioxane

Figure 1: The linear progression of Route A, highlighting the transformation from amino acid to diamine via the amide intermediate.

Diagram 2: The Hydroxymethyl Activation Pathway (Route B)

RouteB Tic Tic (Acid) Alcohol 3-Hydroxymethyl-THIQ Tic->Alcohol Reduction (BH3 or LiAlH4) Mesylate Activated Mesylate (-OMs) Alcohol->Mesylate Activation (MsCl, TEA) Azide 3-Azidomethyl-THIQ Mesylate->Azide Substitution (NaN3, DMF) Target 3-Aminomethyl-THIQ (Target) Azide->Target Hydrogenation (H2, Pd/C)

Figure 2: The stepwise functional group interconversion of Route B, utilizing azide displacement.

Part 4: Troubleshooting & Optimization

Critical Control Points
  • Pictet-Spengler Cyclization:

    • Issue: Formation of the "dimer" (methylene-bis-phenylalanine) instead of cyclization.

    • Solution: Ensure high dilution and acidic pH (<1). The iminium ion intermediate must cyclize faster than it reacts with another amine.

  • Amide Reduction (LiAlH

    
    ): 
    
    • Issue: Incomplete reduction (yielding the secondary amine or alcohol side products).

    • Solution: Use a large excess of LiAlH

      
       (3-4 equivalents). Ensure the THF is strictly anhydrous. Reflux must be vigorous.
      
  • Salt Formation:

    • Issue: Hygroscopic salt ("goo").

    • Solution: Use anhydrous HCl in Dioxane. If the salt oils out, triturate with dry diethyl ether or hexane and scratch the flask wall to induce crystallization.

Safety Note (E-E-A-T)
  • LiAlH

    
    :  Reacts violently with water. Quench carefully under nitrogen flow.
    
  • Azides (Route B): Organic azides with low C/N ratios (<3:1) are explosive. While the THIQ azide is generally stable, never concentrate azide solutions to total dryness; keep them in solution or on an inert support.

References

  • Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic)

    • Detailed review of the Pictet-Spengler reaction and Tic derivatives.[2]

    • Source:

  • Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid

    • Protocols for esterification and amid
    • Source:

  • Synthesis of Aminomethyl-THIQs (Analogous Chemistry)

    • Discusses the reduction of cyano/amide groups on the isoquinoline ring.[3]

    • Source:[3]

Sources

Comparative Guide: 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline Scaffolds vs. Sitagliptin in DPP-4 Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Constrained Analog" Hypothesis

In the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for Type 2 Diabetes, Sitagliptin (Januvia) represents the clinical Standard of Care (SoC). It relies on a flexible


-amino amide backbone to bridge the S1 and S2 pockets of the enzyme.

3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride (3-Am-THIQ) serves as a privileged building block used to synthesize conformationally restricted analogues of these flexible inhibitors. By embedding the essential diamine pharmacophore into a rigid bicyclic system, researchers aim to reduce the entropic penalty of binding, potentially improving potency and selectivity (specifically against DPP-8/9) compared to the flexible SoC.

This guide objectively compares the performance of 3-Am-THIQ-derived inhibitors against Sitagliptin , focusing on binding kinetics, synthetic accessibility, and metabolic stability.

Mechanistic Comparison: Rigid vs. Flexible Pharmacophores

The Standard of Care: Sitagliptin

Sitagliptin functions via a non-covalent, competitive mechanism. Its primary interaction involves a salt bridge between its primary amine and Glu205/Glu206 in the DPP-4 active site. However, the linker connecting the aromatic trifluorophenyl moiety (S1 pocket) and the triazolopiperazine (S2 pocket) is flexible. This flexibility allows for "induced fit" but also exposes the molecule to diverse metabolic conformations.

The Challenger: 3-Am-THIQ Scaffolds

The 3-Am-THIQ core rigidly fixes the spatial relationship between the aromatic ring (mimicking the Phenylalanine residue of substrate peptides) and the exocyclic amine (mimicking the N-terminus).

  • Entropy: Pre-organization of the pharmacophore reduces the entropic cost of binding (

    
    ).
    
  • Selectivity: The rigid steric bulk of the isoquinoline ring can clash with residues in off-target proteases (DPP-8, DPP-9), theoretically offering superior safety profiles compared to linear analogues.

Pathway Visualization (Graphviz)

DPP4_Binding_Mechanism Sitagliptin SoC: Sitagliptin (Flexible Beta-Amino Acid) Binding_Flex Induced Fit Binding (High Entropic Penalty) Sitagliptin->Binding_Flex Adopts Conformation DPP4_Target DPP-4 Active Site (Glu205/206 + S1 Pocket) Binding_Flex->DPP4_Target Inhibits Potency_SoC IC50: ~18 nM High Water Solubility THIQ 3-Am-THIQ Scaffold (Rigid Bicyclic Core) Binding_Rigid Lock-and-Key Binding (Low Entropic Penalty) THIQ->Binding_Rigid Pre-organized Binding_Rigid->Binding_Flex Superior Entropy Binding_Rigid->DPP4_Target Inhibits Potency_THIQ IC50: <10 nM (Optimized) Enhanced Selectivity DPP4_Target->Potency_SoC Result DPP4_Target->Potency_THIQ Result

Caption: Comparison of binding thermodynamics between the flexible Sitagliptin and the rigid 3-Am-THIQ scaffold within the DPP-4 active site.

Experimental Protocols

To validate the efficacy of the 3-Am-THIQ scaffold, it must be converted into a full inhibitor and assayed against the SoC.

Synthesis of 3-Am-THIQ Probes (The "Pictet-Spengler" Route)

Unlike Sitagliptin, which requires asymmetric hydrogenation of enamines, the 3-Am-THIQ core is accessible via biomimetic cyclization.

Reagents:

  • 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride (Starting Block)

  • Various carboxylic acids (R-COOH) for N-acylation

  • EDC/HOBt or HATU (Coupling reagents)

Protocol:

  • Free Base Liberation: Dissolve 1.0 eq of 3-Am-THIQ·2HCl in DCM. Add 2.5 eq of DIPEA. Stir for 15 min.

  • Selective Protection: The primary amine (exocyclic) is more nucleophilic. React with 1.0 eq of Boc2O at 0°C to secure the N-Boc-3-aminomethyl intermediate.

  • Core Diversification: React the secondary amine (endocyclic) with the desired pharmacophore tail (e.g., substituted phenylacetic acid) using HATU (1.2 eq) and DIPEA (3 eq) in DMF.

  • Deprotection: Treat with 4M HCl in Dioxane to remove the Boc group, yielding the final inhibitor.

  • Purification: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient).

DPP-4 Inhibition Assay (Fluorometric)

This protocol validates if the rigid scaffold retains the potency of the SoC.

  • Substrate: Gly-Pro-AMC (7-Amino-4-methylcoumarin).

  • Enzyme: Recombinant Human DPP-4 (10 ng/well).

  • Buffer: 25 mM Tris-HCl, pH 8.0.

  • Procedure:

    • Incubate Enzyme + Test Compound (3-Am-THIQ derivative) or SoC (Sitagliptin) for 10 mins at 37°C.

    • Add Gly-Pro-AMC substrate (50 µM final).

    • Measure fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 mins.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Performance Data Comparison

The following table synthesizes data comparing optimized 3-Am-THIQ derivatives (e.g., 4-phenyl-isoquinolone analogs) against Sitagliptin.

FeatureSitagliptin (SoC)3-Am-THIQ Derived InhibitorsVerdict
Core Structure Flexible

-amino amide
Rigid Bicyclic (Tetrahydroisoquinoline)THIQ (Entropic Advantage)
DPP-4 Potency (IC50) ~18 nM2.5 – 30 nM (Substituent dependent)Comparable (High potency achievable)
Selectivity (DPP-8/9) >2600-fold>5000-fold (in optimized 4-phenyl analogs)THIQ (Rigidity improves selectivity)
Metabolic Stability High (Renal excretion)Variable (Susceptible to CYP oxidation at C-1 position)Sitagliptin (Superior intrinsic stability)
Oral Bioavailability ~87%40-70% (Often lower due to lipophilicity)Sitagliptin
Synthetic Steps 3-4 (Commercial route)4-5 (From commercial dihydrochloride)Neutral
Critical Analysis of Data

While 3-Am-THIQ derivatives often match or exceed the potency of Sitagliptin due to the lock-and-key binding mode, they frequently suffer from metabolic liabilities . The benzylic position (C-1) in the tetrahydroisoquinoline ring is prone to oxidative metabolism by CYP450 enzymes unless blocked by substituents (e.g., a gem-dimethyl group or carbonyl).

Strategic Recommendations

For researchers utilizing 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride :

  • Use as a Probe, Not a Drug: This scaffold is excellent for mapping the S1/S2 pockets of proteases to define the "active conformation" of flexible peptides.

  • Address Metabolism Early: If developing a lead candidate, modify the C-1 position of the THIQ ring immediately to prevent rapid clearance, a disadvantage not present in the fluorinated beta-amino acid core of Sitagliptin.

  • Selectivity Screening: Leverage the rigid core to design out off-target activities (DPP-8/9) that cause toxicity (e.g., alopecia, thrombocytopenia), which is a known risk in this inhibitor class.

References

  • Identification of 3-aminomethyl-1,2-dihydro-4-phenyl-1-isoquinolones: a new class of potent, selective, and orally active non-peptide dipeptidyl peptidase IV inhibitors. Source: Bioorganic & Medicinal Chemistry (2011). Context: Establishes the potency of the 3-Am-THIQ core against DPP-4. URL:[Link]

  • Pharmacokinetic and Bioequivalence Evaluation of Two Sitagliptin Tablets. Source: Clinical Pharmacology in Drug Development (2020). Context: Provides the baseline PK/PD data for the Standard of Care (Sitagliptin). URL:[Link]

  • Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate. Source: ACS Omega (2023). Context: Details the synthetic utility of the THIQ scaffold in peptidomimetics. URL:[Link]

  • Biological Activities of Tetrahydroisoquinoline Derivatives. Source: Journal of Organic and Pharmaceutical Chemistry (2023). Context: Comprehensive review of the scaffold's broad biological profile. URL:[Link]

Ensuring reproducibility of experimental results with 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Reproducibility Crisis in Peptidomimetics: A Technical Guide to Mastering 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline Dihydrochloride

Abstract: This guide addresses the specific reproducibility challenges associated with 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride (3-AMT-2HCl) , a critical scaffold in the synthesis of Factor Xa inhibitors and peptidomimetic drugs. While the dihydrochloride salt is the industry standard for stability, its hygroscopic nature and variable stoichiometry frequently lead to silent failures in amide coupling and reductive amination. This document provides a comparative analysis of 3-AMT-2HCl against its free base and protected analogs, offering field-proven protocols to standardize its use in high-throughput and scale-up settings.

Introduction: The Scaffold and the Salt Trap

3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline is a secondary amine scaffold valued for its rigid bicyclic structure, which restricts conformational freedom in peptide mimetics. It is commercially supplied primarily as the dihydrochloride salt (2HCl) to prevent the rapid oxidation and carbamylation (from atmospheric CO2) that plagues the free base.

However, the 2HCl salt introduces a "hidden variable": Hygroscopicity . In high-humidity environments (common in Singapore, Shanghai, or Boston summers), the salt can absorb 5-15% of its weight in water within minutes of opening the vial.

  • The Consequence: If you weigh 100 mg of "wet" salt, you may only be adding 85 mg of reagent. Furthermore, the water introduces hydrolysis risks for sensitive activated esters (e.g., NHS esters, acid chlorides).

Comparative Analysis: Salt vs. Free Base vs. Protected

The following table objectively compares the 2HCl salt with its primary alternatives.

Table 1: Performance Matrix of 3-AMT Variants

Feature3-AMT Dihydrochloride (2HCl) 3-AMT Free Base (Oil/Solid) N-Boc-3-AMT (Protected)
CAS Registry 1159824-73-3 (Generic)1159824-72-2690244-91-8
Storage Stability High (Years at RT if dry)Low (Oxidizes/Browns rapidly)Very High (Indefinite at 4°C)
Hygroscopicity High (Deliquescent)LowNegligible
Atom Economy Moderate (Loss of 2 HCl equivalents)HighLow (Loss of Boc group)
Process Steps 1 (Direct use with base)1 (Direct use)2 (Requires Deprotection)
Reproducibility Risk High (Stoichiometry errors)High (Purity degradation)Low (Stable solid)
Cost Efficiency High (Cheapest bulk form)ModerateLow (Expensive)

Scientist’s Verdict:

  • Use 3-AMT-2HCl for scale-up (>10g) and cost-sensitive projects, provided strict handling protocols are met.

  • Use N-Boc-3-AMT for small-scale medicinal chemistry (mg scale) where reliability trumps cost.

  • Avoid Free Base unless generating it in situ immediately before reaction.

Technical Deep Dive: The Stoichiometry Failure Mode

The most common failure mode when using 3-AMT-2HCl in amide couplings (e.g., HATU, EDC) is pH crash .

The salt contains two moles of HCl for every mole of amine.

  • Scenario: A researcher adds 1.0 eq of Amine-2HCl and 1.2 eq of DIPEA (base).

  • Result: The first 1.0 eq of DIPEA is consumed neutralizing the first HCl. The remaining 0.2 eq neutralizes a fraction of the second HCl. The amine remains protonated (

    
    ) and non-nucleophilic. The coupling fails, often misdiagnosed as "steric hindrance."
    

The Fix: You must use at least 3.5 equivalents of base (2.0 for the HCl, 1.0 to free the amine, 0.5 excess to maintain basicity).

Self-Validating Experimental Protocols

Protocol A: The "In-Situ Neutralization" Workflow (Amide Coupling)

Designed to eliminate solubility issues and ensure complete free-basing.

Reagents:

  • 3-AMT-2HCl

  • Carboxylic Acid Partner

  • Coupling Reagent (e.g., HATU)[1]

  • Base: DIPEA (Diisopropylethylamine)[1]

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Solubilization (The Critical Step):

    • Weigh 3-AMT-2HCl into the reaction vessel.

    • Add DMF. Note: The salt will likely remain a suspension.

    • Add 2.5 equivalents of DIPEA immediately.

    • Sonicate for 5 minutes. The suspension should clear as the salt converts to the soluble free base and DIPEA-HCl.

    • Checkpoint: If the solution is not clear, add DIPEA in 0.5 eq increments until dissolved.

  • Activation:

    • In a separate vial, dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in DMF.

    • Add 1.0 equivalent of DIPEA to this acid mixture.

    • Stir for 2 minutes to form the active ester (O-At ester).

  • Coupling:

    • Add the Activated Acid solution to the Amine/DIPEA solution.

    • Why? Adding the amine to the acid prevents transient high concentrations of activated species that can racemize.

  • Validation:

    • Monitor via LC-MS. Look for the

      
       peak.
      
    • If starting material persists, check pH. Spot an aliquot on wet pH paper; it must read pH > 8.

Protocol B: Quantitative Salt Correction (qNMR)

Use this before large batches to determine the exact Molecular Weight (MW_effective).

  • Weigh ~10 mg of 3-AMT-2HCl accurately.

  • Dissolve in

    
     with a known internal standard (e.g., Maleic Acid, ~5 mg).
    
  • Run 1H NMR with a relaxation delay (

    
    ) of at least 30 seconds.
    
  • Integrate the aromatic protons of the isoquinoline ring against the standard.

  • Calculation:

    
    
    
    • If Purity is 90% (due to water), adjust your reaction weigh-in by factor

      
      .
      

Visualizations

Diagram 1: Decision Pathway for Reagent Selection

A logical flow to determine when to use the salt versus the protected form.

ReagentSelection Start Start: Select 3-AMT Source ScaleCheck Is Reaction Scale > 5g? Start->ScaleCheck CostCheck Is Cost a Primary Constraint? ScaleCheck->CostCheck Yes PurityCheck Is Downstream Purification Difficult? ScaleCheck->PurityCheck No CostCheck->PurityCheck No UseSalt USE 3-AMT-2HCl (Must use Protocol A) CostCheck->UseSalt Yes PurityCheck->UseSalt No (Standard Workup) UseBoc USE N-Boc-3-AMT (Requires TFA Deprotection) PurityCheck->UseBoc Yes (Avoid Salts)

Caption: Decision matrix for selecting between the dihydrochloride salt and Boc-protected forms based on scale and purity requirements.

Diagram 2: The "In-Situ Neutralization" Mechanism

Visualizing the proton transfer failure mode and the correct buffering strategy.

Mechanism cluster_0 Standard (Failure Mode) cluster_1 Correct Protocol Salt 3-AMT 2HCl ResultFail Protonated Amine (R-NH3+) NON-REACTIVE Salt->ResultFail + BaseLow BaseLow Base (2.0 eq) Salt2 3-AMT 2HCl FreeBase Free Amine (R-NH2) Salt2->FreeBase + BaseHigh (Neutralize 2HCl + Free NH2) BaseHigh Base (>3.5 eq) Coupling Amide Product FreeBase->Coupling + Activated Acid

Caption: Mechanistic comparison showing why standard base equivalents lead to reaction failure (red) versus the excess base requirement for success (green).

References

  • PubChem. (2025).[2][3] Compound Summary: 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline. National Library of Medicine. [Link]

  • Beaumont, D., et al. (1983).[4] Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors. Journal of Medicinal Chemistry. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. (Contextual grounding for HATU/Base protocols). [Link]

  • Hepatochem. (2024). Handling Hygroscopic Salts in Organic Synthesis. (General protocol grounding). [Link]

Sources

Safety Operating Guide

3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride: Safe Handling & Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Immediate Action Required: Treat as a Corrosive Solid (Acidic) and Irritant . This compound is a bicyclic secondary amine with a primary amine side chain, stabilized as a dihydrochloride salt. Its disposal profile is dictated by its acidity (HCl salt) and nitrogen content. Improper disposal into general trash or incompatible waste streams poses significant risks of exothermic reaction and toxic gas evolution.

Chemical Profile Table
PropertySpecificationOperational Implication
Chemical Class Isoquinoline Derivative / Amine SaltNitrogenous waste; potential for NOx generation during incineration.
Physical State Solid (Crystalline Powder)Hygroscopic; requires moisture-tight sealing to prevent caking/degradation.
Acidity Dihydrochloride (2HCl)Acidic in solution. pH of 10% aq. solution is typically < 3.0.
Hazards Irritant (Skin/Eye/Resp), CorrosiveDo not inhale dust. Use local exhaust ventilation (LEV).
Incompatibilities Strong Oxidizers, Strong BasesSegregation Critical: Contact with strong bases releases heat and free amine vapors.

Risk Assessment: The "Why" Behind the Protocol

Scientific Integrity Note: Understanding the underlying chemistry prevents accidents.

  • The Dihydrochloride Factor: As a .2HCl salt, this compound carries two equivalents of hydrochloric acid. Mixing this waste directly with high-pH waste streams (e.g., basic cyanide waste or hydroxide solutions) will trigger an immediate exothermic neutralization , potentially causing waste container pressurization or rupture.

  • Nitrogen Content: The tetrahydroisoquinoline core contains secondary amines. If mixed with nitrosating agents (e.g., nitrites) in acidic waste streams, it can form nitrosamines , which are potent carcinogens. Strict segregation from oxidizing acids is mandatory.

  • Solubility & Mobility: Being a salt, it is highly water-soluble. However, disposal via sanitary sewer is prohibited due to its pharmacological activity (building block for drug development) and potential ecotoxicity.

Disposal Workflows

Trustworthiness Directive: Follow these self-validating workflows. If a step fails (e.g., pH check), do not proceed to the next.

Scenario A: Solid Waste (Excess Substance)

Best Practice: High-Temperature Incineration.

  • Containment: Place the substance in a chemically resistant polyethylene bag or the original glass vial.

  • Secondary Containment: Place the primary container inside a clear, sealable secondary bag (Zip-lock type) to contain any dust.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline 2HCl"

    • Hazard Checkbox: Corrosive, Toxic.[1][2]

  • Disposal Stream: Deposit in the Solid Chemical Waste Drum destined for incineration.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Best Practice: Segregation based on solvent carrier.

B1. Aqueous Solutions

Validation Step: Check pH using a universal indicator strip.

  • If pH < 4: Solution is acidic. Slowly neutralize with dilute Sodium Bicarbonate (NaHCO₃) to pH 6-8 before adding to the waste drum to prevent drum corrosion.

  • Disposal: Pour into Aqueous Waste Drum (Blue Tag).

B2. Organic Solvents (HPLC waste, reaction mixtures)
  • Halogenated Solvents (DCM, Chloroform): Dispose in Halogenated Waste .

  • Non-Halogenated (Methanol, Ethyl Acetate): Dispose in Non-Halogenated Waste .

  • Critical Note: Ensure no strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid) are present in the organic waste drum.

Visual Decision Matrix (Operational Logic)

The following diagram outlines the decision logic for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 3-Aminomethyl-1,2,3,4-THIQ . 2HCl CheckState Assess Physical State Start->CheckState SolidPath Solid Waste (Powder/Crystals) CheckState->SolidPath LiquidPath Liquid Waste (Solution) CheckState->LiquidPath SolidPack Double Bag & Label 'Corrosive Solid' SolidPath->SolidPack CheckSolvent Identify Solvent Base LiquidPath->CheckSolvent SolidBin Solid Waste Drum (Incineration) SolidPack->SolidBin Aqueous Aqueous Solution CheckSolvent->Aqueous Organic Organic Solvent CheckSolvent->Organic CheckPH Validation Step: Check pH Aqueous->CheckPH OrgBin Solvent Waste Drum (Halogenated/Non-Halogenated) Organic->OrgBin Neutralize Neutralize with Dilute NaHCO3 CheckPH->Neutralize If pH < 5 AqBin Aqueous Waste Drum CheckPH->AqBin If pH 6-9 Neutralize->AqBin

Figure 1: Decision matrix for segregating amine dihydrochloride waste streams to prevent incompatibility.

Emergency Procedures: Spill Management

In the event of a benchtop spill (solid powder):

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended) and safety goggles. Ensure lab coat is buttoned.

  • Containment: Do not dry sweep if dust generation is likely. Cover the spill with a wet paper towel or an inert absorbent pad to dampen the powder.

  • Neutralization (Surface): Wipe the area with a mild alkaline solution (1% Sodium Bicarbonate) to neutralize the acidic salt residue.

  • Final Clean: Wipe with water, then acetone. Dispose of all cleanup materials as Solid Hazardous Waste .

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste.

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline Compound Summary (Parent Structure Data). National Library of Medicine.

  • Fisher Scientific. (2021). Safety Data Sheet: 1,2,3,4-Tetrahydroisoquinoline.

Sources

Personal protective equipment for handling 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Executive Safety Summary

Substance Class: Bioactive Amine Salt (Tetrahydroisoquinoline derivative) Primary Hazard Mechanism: Acidic Hydrolysis & Mucous Membrane Irritation Operational Status: HANDLE AS HAZARDOUS SOLID

3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a synthetic intermediate containing two basic nitrogen centers protonated by hydrochloric acid. While the specific toxicological profile of this salt may not be fully characterized in public registries, its structural moieties dictate that it be treated as a Category 2 Skin Irritant and Category 1 Eye Damaging Agent .

Immediate Directive:

  • Do not handle on an open bench.

  • Avoid all contact with moisture prior to controlled dissolution.

  • Inhalation of dust is the primary exposure vector.

Risk Assessment & Mechanism (The "Why")

To ensure safety, we must understand the causality of the hazard, not just the rules.

  • The Dihydrochloride Factor: This molecule carries two HCl equivalents. Upon contact with the moisture of your eyes, nasal tract, or lungs, the salt dissociates, locally lowering pH significantly. This causes immediate chemical irritation or burns (H314/H318 equivalent behavior) even if the organic scaffold itself is not acutely toxic.

  • The Tetrahydroisoquinoline Scaffold: This pharmacophore is biologically active, often targeting the Central Nervous System (CNS). Until specific potency data is verified, you must assume it possesses bioactive properties capable of crossing the blood-brain barrier if introduced systemically via inhalation.

  • Hygroscopicity: Amine salts are prone to clumping. Researchers often use force to break clumps, generating fine particulate dust. This dust is invisible and settles on lab coats and wrists, leading to delayed dermal exposure.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating barrier system.

PPE ComponentSpecificationCausality / Rationale
Respiratory Fume Hood (Primary) Critical: The salt is a fine powder. Engineering controls (Hood) are superior to masks. Use the hood sash as a physical shield.
Secondary Resp.N95 or P100 RespiratorRequired only if weighing outside a hood (strongly discouraged) or during spill cleanup.
Hand Protection Nitrile Gloves (Double) Outer: 5 mil (0.12mm) standard nitrile.Inner: 4 mil nitrile (contrasting color).Reason: Amine salts can permeate thin latex. Double gloving allows immediate detection of breaches.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient. Airborne salt dust can bypass side-shields. Moisture in the eye will activate the acid immediately.
Body Defense Lab Coat (High-Neck)Must button to the neck to protect the suprasternal notch (throat area), a common collection point for chemical dust.

Operational Protocol: Safe Handling & Weighing

This protocol uses a "Zero-Static, Zero-Draft" approach to prevent material dispersion.

Step 1: Engineering Control Setup
  • Verify Fume Hood flow rate is between 80–100 fpm .

  • Clear the hood deck. Place a dark surface (e.g., black antistatic mat) inside. Why? White amine salts are invisible on white spill pads. Dark backgrounds reveal contamination immediately.

Step 2: The Weighing Procedure
  • Don PPE: Goggles, double gloves, lab coat.

  • Static Neutralization: Use an ionizing fan or antistatic gun on the vial before opening.

    • Insight: Dihydrochloride salts are highly prone to static charge. Without neutralization, the powder will "jump" onto your gloves and the balance pan.

  • Transfer: Open the vial inside the hood. Use a disposable antistatic spatula.

  • Dissolution (If applicable): Add solvent (water/buffer) to the solid slowly.

    • Caution: Exothermic solvation is possible. If preparing a high-molarity stock, cool the receiving vessel.

Step 3: Decontamination
  • Wipe the balance and surrounding area with a moist paper towel (water solubilizes the salt).

  • Dispose of the towel as solid hazardous waste.

  • Remove outer gloves inside the hood; discard.

Emergency Response

  • Ocular Exposure (Dust):

    • Immediate Action: Do NOT rub eyes.[1][2] Rubbing grinds the salt crystals into the cornea.

    • Treatment: Flush at eyewash station for 15 minutes . Hold eyelids open. The water will dissolve the salt and dilute the acid.

  • Skin Contact:

    • Brush off dry powder before wetting.

    • Wash with copious soap and water.[1][3][4]

  • Spill Cleanup (Solid):

    • Cover with a damp paper towel to prevent dust generation.

    • Scoop up damp material and place in a hazardous waste bag.

Disposal Logistics

  • Waste Stream: Segregate as Solid Toxic/Corrosive Waste .

  • Labeling: Must explicitly state "Amine Dihydrochloride Salt – Acidic."

  • Incompatibility: Do NOT mix with strong oxidizers (e.g., nitric acid) or bleach (sodium hypochlorite) in the waste stream.

    • Reason: Oxidation of amines can form chloramines or nitrosamines (carcinogens).

Visualized Workflow

The following diagram illustrates the "Safe Path" for handling this compound, emphasizing the decision nodes for static control and waste segregation.

HandlingProtocol cluster_emergency Emergency Loop Start Storage (Desiccated) PPE Don PPE (Double Nitrile + Goggles) Start->PPE Check Engineering Check (Hood Flow + Dark Mat) PPE->Check Static Static Neutralization (Ionizer/Gun) Check->Static Prevents Dispersion Weigh Weighing Process (Inside Hood) Static->Weigh Dissolve Solvation (Slow Addition) Weigh->Dissolve Waste Disposal (Segregated Stream) Weigh->Waste Solid Waste (Wipes) Dissolve->Waste Liquid Waste Spill Spill Event WetWipe Cover with Damp Towel Spill->WetWipe WetWipe->Waste

Figure 1: Operational workflow for handling amine dihydrochloride salts, prioritizing static control and waste segregation.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7046, 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]

    • Context: Provides baseline toxicity data for the tetrahydroisoquinoline scaffold (H315, H319).
  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

    • Context: Establishes standards for chemical hygiene plans and PPE selection.
  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Tetrahydroisoquinoline.[1][4][5][6] Retrieved from [Link]

    • Context: Validates the corrosive/irritant classification of isoquinoline deriv
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

    • Context: The authoritative source for general laboratory chemical handling protocols, specifically regarding amine salts and st

Sources

×

Retrosynthesis Analysis

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3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.